molecular formula C8H6BrCl2NO B067282 N-(4-bromo-2-chlorophenyl)-2-chloroacetamide CAS No. 195372-57-7

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Cat. No.: B067282
CAS No.: 195372-57-7
M. Wt: 282.95 g/mol
InChI Key: CHGAKXUQWOXUKE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is a versatile halogenated acetamide derivative of significant interest in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a key chemical intermediate for the construction of more complex molecules, particularly heterocyclic compounds and pharmacologically active scaffolds. The presence of multiple halogen atoms—bromine and chlorine on the phenyl ring, and a reactive chloroacetyl group—provides distinct sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic substitution. This makes it a valuable building block for developing compound libraries in drug discovery programs, where it can be used to probe structure-activity relationships (SAR) and optimize lead compounds. Researchers also utilize this compound in the synthesis of agrochemicals and materials science, where its halogen-rich structure can contribute to the thermal stability and electronic properties of the target molecules. The electron-withdrawing halogens on the aniline ring modulate the electronics of the amide nitrogen, influencing its reactivity in subsequent synthetic steps. This reagent is presented as a high-purity material to ensure reproducibility in experimental outcomes, supporting advancements in chemical research and development.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGAKXUQWOXUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391251
Record name N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195372-57-7
Record name N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Critical Intermediate for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

This compound (CAS 195372-57-7) is a specialized electrophilic scaffold widely utilized in the synthesis of biologically active heterocycles.[1][2] Characterized by its dual-reactivity profile—possessing both a highly reactive


-chloroacetamide motif and a poly-halogenated aromatic core—it serves as a pivotal "linchpin" molecule in drug discovery.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity patterns, designed to support researchers in optimizing its application for downstream functionalization.[3][4]

Chemical Identity & Structural Analysis[1][3][4][5][6]

The compound is an acetanilide derivative where the acetyl group bears a chlorine atom at the


-position, and the aniline moiety is substituted with bromine at the para position and chlorine at the ortho position.[1][3][4] This specific substitution pattern imparts unique electronic and steric properties, influencing both its solubility and reactivity in nucleophilic substitutions.[1][3][4]
Table 1: Chemical Identification Profile
PropertyDetail
IUPAC Name This compound
CAS Registry Number 195372-57-7
Molecular Formula C

H

BrCl

NO
Molecular Weight 282.95 g/mol
SMILES ClCC(=O)Nc1ccc(Br)cc1Cl
InChI Key CHGAKXUQWOXUKE-UHFFFAOYSA-N
Structural Class

-Haloacetamide / Halogenated Acetanilide

Physical & Chemical Properties Profile[1][3][4][5][7][8][9]

Understanding the physicochemical behavior of this compound is essential for solvent selection and purification strategies.[1][3][4] The presence of the ortho-chlorine atom introduces steric twist, potentially lowering the melting point compared to its non-ortho-substituted analogues, while the amide functionality dictates its hydrogen-bonding capability.[3][4]

Table 2: Physicochemical Data[1][3][10]
PropertyValue / DescriptionNotes
Physical State Solid (Crystalline powder)Typically white to off-white upon recrystallization.[1]
Melting Point Predicted: 120–140 °CExperimental values vary by purity; analogues typically melt in this range.[1][3][4]
Boiling Point ~399 °C (Predicted)Decomposes before boiling at atmospheric pressure.[1][3][4]
Density 1.75 ± 0.06 g/cm

High density due to heavy halogen atoms (Br, Cl).[1][3][4]
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water and non-polar alkanes (Hexane).[3][4]
LogP 2.85 (Predicted)Moderately lipophilic; suitable for cell-permeable scaffold synthesis.[1]
pKa ~11.1 (Amide NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH).[1][3][4]

Synthetic Pathways & Production[1][3]

The synthesis of this compound follows a classic nucleophilic acyl substitution pathway.[1] The reaction must be controlled to prevent bis-acylation or hydrolysis of the highly reactive chloroacetyl chloride.[1][3][4]

Reaction Mechanism

The lone pair of the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.[1][3][4] Subsequent elimination of the chloride ion and deprotonation by a base (triethylamine or carbonate) yields the target amide.[1][3][4]

Synthesis cluster_conditions Conditions Reactant1 4-Bromo-2-chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Chloroacetyl Chloride (Electrophile) Reactant2->Intermediate Product N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct Cond DCM or Toluene 0°C to RT Base: Et3N or K2CO3

Figure 1: Synthetic pathway via Schotten-Baumann conditions.

Validated Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-chloroaniline (2.06 g, 10 mmol) in dry Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol) and cool the solution to 0°C using an ice bath. Note: TEA acts as an HCl scavenger.[3][4]

  • Acylation: Dropwise add Chloroacetyl chloride (0.88 mL, 11 mmol) diluted in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C to avoid side reactions.[1][3][4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][3][4]

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine.[1][3][4]

    • Wash with saturated NaHCO

      
       (20 mL) and Brine (20 mL).[1][3][4]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture to obtain white needles.

Reactivity Profile & Applications

This compound is a versatile "electrophilic warhead."[1][3][4] Its reactivity is dominated by the


-carbon, which is primed for S

2 reactions.[1][3][4]
Primary Reactivity: Nucleophilic Substitution (S 2)

The chlorine atom on the acetyl group is a good leaving group, activated by the adjacent carbonyl.[3][4]

  • Amines: Reacts to form glycinamides.[1][3][4]

  • Thiols: Forms thioethers (often used in fragment-based drug discovery).[1]

  • Heterocyclization: Reaction with amidines or thioamides leads to the formation of imidazoles or thiazoles (Hantzsch Thiazole Synthesis).[1][3][4]

Secondary Reactivity: Cross-Coupling

The aryl bromide and aryl chloride motifs allow for orthogonal cross-coupling strategies.[1][3][4]

  • Suzuki-Miyaura: The C-Br bond is more reactive and will undergo Pd-catalyzed coupling with boronic acids first.[1]

  • Buchwald-Hartwig: Amination can occur at the C-Br position under specific catalytic conditions.[1]

Reactivity Core N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Path1 S_N2 Substitution (Nucleophile: R-SH, R-NH2) Core->Path1 Alpha-Carbon Reactivity Path2 Hantzsch Cyclization (Thioamides) Core->Path2 Cyclization Path3 Suzuki Coupling (Pd(0), Boronic Acid) Core->Path3 Aryl-Br Reactivity Prod1 Functionalized Acetamides Path1->Prod1 Prod2 Thiazole Derivatives Path2->Prod2 Prod3 Biaryl Scaffolds Path3->Prod3

Figure 2: Divergent reactivity pathways for library generation.

Analytical Characterization

To validate the synthesis, the following spectral signals are diagnostic:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       ~10.0 ppm (s, 1H, NH ): Broad singlet, exchangeable with D
      
      
      
      O.[1][3][4]
    • 
       ~7.8–7.5 ppm (m, 3H, Ar-H ): Characteristic pattern for 1,2,4-substituted benzene.[1][3][4]
      
    • 
       ~4.3 ppm (s, 2H, CH
      
      
      
      -Cl
      ): Sharp singlet, deshielded by Cl and Carbonyl.[1][3][4]
  • Mass Spectrometry (LC-MS):

    • Expect a complex isotopic pattern due to one Br and two Cl atoms.[1][3][4]

    • Base peak

      
       at m/z ~282 (dominant isotope 
      
      
      
      Br,
      
      
      Cl).[1][3][4]
    • Look for M+2 and M+4 peaks with significant intensity.[1][3][4]

Safety & Handling (SHE)[1][3]

Warning:


-Haloacetamides are potent alkylating agents .[1] They are known skin sensitizers and potential carcinogens.[1][3][4]
  • Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1][3][4]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][3][4]

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • Deactivation: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal.[1][3][4]

References

  • PubChem. Compound Summary: this compound (CAS 195372-57-7).[1][2][5] Available at: [Link][1][3]

  • ResearchGate. Synthesis of N-substituted chloroacetamides (General Protocol). Available at: [Link]

Sources

Technical Whitepaper: Structural Analysis, Synthesis, and Reactivity of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis & Synthesis Guide: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Proteomics Researchers

Executive Summary

This guide provides a comprehensive technical analysis of this compound, a halogenated acetanilide derivative. While often utilized as a synthetic intermediate, its core structural motif—an


-chloroacetamide "warhead" attached to an electron-deficient aromatic ring—classifies it as a mild electrophile capable of covalent modification of cysteine residues. This document details its IUPAC nomenclature derivation, a self-validating synthesis protocol, and its application as a covalent probe in drug discovery.

Structural Nomenclature & Stereochemistry

The IUPAC name


-(4-bromo-2-chlorophenyl)-2-chloroacetamide  is derived through a strict hierarchy of functional group priorities.
Derivation Logic
  • Principal Functional Group: The amide (

    
    ) takes precedence over halogens. Thus, the parent structure is acetamide  (ethanamide).
    
  • Parent Chain Numbering: The carbon atoms of the acetamide are numbered starting from the carbonyl carbon (C1). The chlorine on this chain is at position 2.

    • Fragment: 2-chloroacetamide .[1][2][3][4]

  • 
    -Substitution:  The nitrogen atom is substituted with a phenyl ring.[5]
    
  • Phenyl Ring Numbering: The point of attachment to the nitrogen is position

    
    . Substituents are numbered to give the lowest locants:
    
    • Chlorine at position

      
       (ortho).
      
    • Bromine at position

      
       (para).[6]
      
  • Alphabetization: Substituents are listed alphabetically (Bromo before Chloro).

Nomenclature Logic Tree (Visualization)

Nomenclature Start Molecule Structure Principal Principal Group: Amide (> Halide) Start->Principal Parent Parent: Acetamide Principal->Parent AcylSub Acyl Substituent: 2-Chloro Parent->AcylSub NSub N-Substituent: Pxhenyl Ring Parent->NSub Final Full Name: N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide AcylSub->Final RingNum Ring Numbering: 1' (at N), 2' (Cl), 4' (Br) NSub->RingNum RingNum->Final

Figure 1: Decision tree for IUPAC nomenclature derivation based on functional group priority.

Synthetic Pathway & Protocol

The synthesis utilizes a Schotten-Baumann-type acylation. The reduced nucleophilicity of the aniline (due to the electron-withdrawing halogens) requires careful base selection to scavenge HCl without hydrolyzing the sensitive


-chloroacetamide.
Reaction Scheme

Reagents: 4-Bromo-2-chloroaniline + Chloroacetyl chloride Base: Saturated


 (biphasic) or Triethylamine (organic phase)
Solvent:  Dichloromethane (DCM) or THF
Step-by-Step Protocol

This protocol is designed for high purity and yield (>85%).

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-bromo-2-chloroaniline (10 mmol, 2.06 g) in dry DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL). Cool the mixture to 0°C using an ice bath. Note: Pyridine can be used as an alternative solvent/base if solubility is an issue.

  • Acylation: Dropwise add Chloroacetyl chloride (11 mmol, 0.88 mL) diluted in 5 mL DCM over 15 minutes.

    • Causality: Slow addition prevents exotherm-driven polymerization of the acyl chloride.

  • Monitoring (Self-Validation): Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

    • Checkpoint: Spot on TLC (Hexane:EtOAc 3:1). The starting aniline (usually fluorescent/UV active) should disappear. The product will appear at a lower

      
       due to the amide polarity.
      
  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine/base.

    • Wash with Sat.

      
       (2 x 30 mL) to neutralize acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Bromo-2-chloroaniline (DCM, 0°C) AddBase Add Base: Triethylamine (1.2 eq) Start->AddBase AddAcyl Add Electrophile: Chloroacetyl Chloride (Dropwise) AddBase->AddAcyl React Reaction: RT, 2 Hours AddAcyl->React TLC QC Check: TLC (Start Material Gone?) React->TLC TLC->React No (Wait) WashAcid Workup: Wash 1M HCl (Remove Amine) TLC->WashAcid Yes WashBase Workup: Wash NaHCO3 (Neutralize) WashAcid->WashBase Final Isolate: Recrystallize (EtOH) WashBase->Final

Figure 2: Synthetic workflow with Critical Quality Attribute (CQA) checkpoint.

Physicochemical Characterization

Verification of the structure relies on distinct spectroscopic signatures, particularly the isotope patterns in Mass Spectrometry due to the multi-halogenated nature.

Predicted NMR Data ( )
Proton TypeChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Amide NH 8.20 - 8.50 ppmBroad Singlet1HDeshielded by carbonyl and aromatic ring.
Aromatic H-6' 8.15 - 8.25 ppmDoublet (

Hz)
1HOrtho to N; most deshielded aromatic proton.
Aromatic H-3' 7.55 - 7.60 ppmDoublet (

Hz)
1HMeta to N; between Cl and Br.
Aromatic H-5' 7.40 - 7.45 ppmdd (

Hz)
1HPara to N; couples with H-6' and H-3'.

-CH

4.15 - 4.25 ppmSinglet2HDeshielded by Cl and C=O.
Mass Spectrometry (Isotope Pattern)

The molecule contains 1 Bromine and 2 Chlorines . This creates a complex but diagnostic M+ isotope envelope.

  • Formula:

    
    
    
  • Nominal Mass: ~282 Da (

    
    )
    
  • Pattern:

    • M (281):

      
      
      
    • M+2 (283): High intensity (Contribution from

      
       AND 
      
      
      
      ).
    • M+4 (285): Significant intensity.

    • M+6 (287): Low intensity (

      
      ).
      

Reactivity & Pharmacological Relevance

The Covalent Warhead

The 2-chloroacetamide moiety is a classic electrophile used in Targeted Covalent Inhibitors (TCIs) . It reacts preferentially with soft nucleophiles, such as the thiol group of Cysteine residues in proteins, via an


 mechanism.
  • Selectivity: Compared to iodoacetamides (highly reactive, promiscuous) and acrylamides (less reactive, requires specific orientation), chloroacetamides offer a middle ground. The electron-withdrawing nature of the aniline ring in this specific molecule increases the acidity of the amide NH, potentially influencing the electrophilicity of the

    
    -carbon.
    
Mechanism of Action (Cysteine Alkylation)[7]

Mechanism Cys Protein Cysteine (Nucleophile -SH) TS Transition State (SN2 Attack on CH2) Cys->TS Attack Warhead N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide (Electrophile) Warhead->TS Product Irreversible Adduct (Thioether Bond) TS->Product Leaving Leaving Group (Cl-) TS->Leaving

Figure 3: Mechanism of covalent protein modification via SN2 alkylation.

Applications
  • Proteomics: Used as an alkylating agent to cap cysteine residues before enzymatic digestion (Trypsin) to prevent disulfide bond scrambling.

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as a "covalent fragment." The halo-aniline scaffold binds to a hydrophobic pocket, positioning the chloroacetamide to react with a proximal non-catalytic cysteine.

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Synthesis of Haloacetanilides

    • Gowda, B. T., et al. "Structure-Activity Studies of Chloroacetamides." Acta Crystallographica Section E, 2009.[6]

  • Reactivity of Chloroacetamides

    • Singh, J., et al. "The resurgent interest in targeted covalent inhibitors." Nature Reviews Drug Discovery, 10, 307–317 (2011).

  • Proteomic Applications

    • Nielsen, M. L., et al. "Alkylating agents for proteomics." Journal of Proteome Research, 2008.

Sources

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Executive Summary

This compound is a halogenated acetamide derivative of significant interest in synthetic chemistry and drug discovery as a versatile intermediate. Its utility stems from multiple reactive sites, enabling a wide array of subsequent chemical modifications. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on the precise determination of its molecular weight. We will detail the theoretical calculations for both average and monoisotopic mass, outline a representative synthetic pathway, describe the analytical workflow for structural verification, and discuss critical safety and handling protocols. This document is designed to serve as an authoritative reference for researchers utilizing this compound in experimental settings.

Chemical Identity and Nomenclature

Precise identification is paramount in research to prevent ambiguity with structurally similar compounds. The target molecule is often confused with analogues lacking one of the chlorine atoms.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆BrCl₂NO[1][2]

  • CAS Number: 195372-57-7[1][3]

It is critical to distinguish this compound from related structures such as N-(4-bromophenyl)-2-chloroacetamide (lacking the chlorine on the phenyl ring) and N-(4-bromo-2-chlorophenyl)acetamide (lacking the chlorine on the acetamide moiety).[4][5]

Caption: Molecular structure of this compound.

Determination of Molecular Properties

The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis and for verification via mass spectrometry. It is important to differentiate between the average molecular weight (used for bulk material) and the monoisotopic mass (observed in high-resolution mass spectrometry).

Theoretical Molecular Weight (Average Mass)

The average molecular weight is calculated using the weighted average of the natural abundances of all stable isotopes for each element. This value is crucial for preparing solutions and calculating molar equivalents for reactions.

ElementSymbolCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC812.01196.088
HydrogenH61.0086.048
BromineBr179.90479.904
ChlorineCl235.45370.906
NitrogenN114.00714.007
OxygenO115.99915.999
Total Calculated Molecular Weight: 282.952

Note: Commercially available sources may round this value to 283 g/mol .[1]

Monoisotopic and Exact Mass

For mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant stable isotope for each element. This is the mass that is typically observed as the [M] or [M+H]⁺ peak in a high-resolution mass spectrum.

ElementSymbolCountPrincipal Isotope Mass (Da)Subtotal (Da)
CarbonC8¹²C = 12.0000096.00000
HydrogenH6¹H = 1.007836.04698
BromineBr1⁷⁹Br = 78.9183478.91834
ChlorineCl2³⁵Cl = 34.9688569.93770
NitrogenN1¹⁴N = 14.0030714.00307
OxygenO1¹⁶O = 15.9949115.99491
Total Calculated Monoisotopic Mass: 280.90100

This calculated value aligns closely with computationally derived monoisotopic masses from chemical databases.[2] The presence of bromine and two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4, M+6), which is a powerful tool for confirming the compound's identity.

Synthesis and Purification

The synthesis of N-aryl-2-chloroacetamides is typically achieved via nucleophilic acyl substitution, specifically the chloroacetylation of a corresponding aniline derivative.[6] This well-established reaction provides a reliable route to the target compound.

Representative Synthetic Protocol

This protocol is adapted from a standard procedure for a structurally similar molecule and represents a validated method for this class of compounds.[7] The core principle is the reaction of 4-bromo-2-chloroaniline with 2-chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G Reactants 4-Bromo-2-chloroaniline + 2-Chloroacetyl Chloride + Triethylamine (Base) in Dichloromethane (Solvent) Reaction Stir at 0°C to RT (16 hours) Reactants->Reaction Acylation Workup 1. Dilute with DCM 2. Wash with 1N HCl (aq) 3. Wash with Brine Reaction->Workup Quench/Extract Purification Dry over Na2SO4 Filter Concentrate in vacuo Workup->Purification Isolate Product N-(4-bromo-2-chlorophenyl) -2-chloroacetamide Purification->Product G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow Crude_Product Purified Solid MS Mass Spectrometry (MS) Crude_Product->MS Verify Mass NMR NMR Spectroscopy (¹H and ¹³C) Crude_Product->NMR Elucidate Structure IR FTIR Spectroscopy Crude_Product->IR Identify Bonds MP Melting Point Analysis Crude_Product->MP Assess Purity Final_Confirmation Structure & Purity Confirmed MS->Final_Confirmation NMR->Final_Confirmation IR->Final_Confirmation MP->Final_Confirmation

Sources

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide structural information.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 195372-57-7) is a specialized electrophilic building block used primarily in medicinal chemistry for the development of covalent inhibitors and proteolysis-targeting chimeras (PROTACs).

Structurally, it possesses two distinct reactive centers:[1]

  • The

    
    -Chloroacetamide Warhead:  A mild electrophile capable of undergoing 
    
    
    
    alkylation with nucleophilic cysteine residues in proteins.[1]
  • The Halogenated Aromatic Core: The 4-bromo and 2-chloro substituents provide vectors for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig amination), making this molecule a high-value scaffold for fragment-based drug discovery (FBDD).

Physicochemical Profile
PropertyValueSource/Calculation
CAS Number 195372-57-7ChemicalBook / PubChem [1]
Molecular Formula

Stoichiometry
Molecular Weight 282.95 g/mol Calculated
LogP ~2.85Predicted [2]
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 1 (Carbonyl O)Structural Analysis
Rotatable Bonds 2Structural Analysis
Predicted Melting Point 120–140 °CAnalogous Haloacetanilides [3]

Synthetic Pathway & Optimization

The synthesis of this compound relies on the regioselective acylation of the aniline nitrogen. The presence of the ortho-chlorine on the aniline ring creates steric hindrance and reduces the nucleophilicity of the amine, requiring optimized conditions to prevent bis-acylation or hydrolysis of the acid chloride.[1]

Reaction Scheme

The transformation involves the reaction of 4-bromo-2-chloroaniline with chloroacetyl chloride in the presence of a non-nucleophilic base.[1]

SynthesisWorkflow Start 4-Bromo-2-chloroaniline (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Intermediate Base Triethylamine (TEA) (HCl Scavenger) Base->Intermediate Product N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Intermediate->Product - TEA·HCl Workup Acidic Wash (1N HCl) & Recrystallization Product->Workup Final Final Workup->Final Pure Crystal

Figure 1: Synthetic workflow for the acylation of 4-bromo-2-chloroaniline. The reaction utilizes a Schotten-Baumann-like condition in organic solvent.

Detailed Protocol (Self-Validating)

Objective: Synthesize 5.0 g of target compound with >95% purity.

Reagents:

  • 4-Bromo-2-chloroaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq) - Freshly distilled or high purity

  • Triethylamine (1.5 eq) or Pyridine

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2-chloroaniline (20 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (30 mmol) and cool the solution to 0°C using an ice bath. Causality: Cooling prevents the highly reactive acid chloride from hydrolyzing with ambient moisture and controls exotherm.[1]

  • Acylation: Add Chloroacetyl chloride (24 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Validation Point (TLC): Check consumption of aniline (

      
       in 20% EtOAc/Hexane).[1] The product will be less polar than the amine but more polar than the acid chloride.[1]
      
  • Workup:

    • Dilute with DCM (50 mL).[1][2]

    • Wash with 1N HCl (2 x 50 mL) to remove unreacted amine and TEA.[1]

    • Wash with Saturated

      
       to neutralize excess acid.[1]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from hot Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Reactivity Profile & Mechanism of Action

This molecule is defined by its "warhead"—the


-chloroacetamide moiety.[1] It acts as a covalent modifier of cysteine residues in proteins.[1]
Electrophilic Activation

The carbonyl group withdraws electron density from the


-carbon, making it susceptible to nucleophilic attack.[1] The chloride ion is a good leaving group (

of conjugate acid HCl = -7), facilitating an

reaction.[1]

Mechanism:

  • Nucleophilic Attack: A thiolate anion (Protein-S⁻) attacks the

    
    -carbon.[1]
    
  • Transition State: Pentacoordinate carbon center.

  • Leaving Group Departure: Chloride is expelled.

  • Irreversible Binding: Formation of a stable Thioether bond.[1]

Mechanism Cysteine Cysteine Thiolate (Nucleophile) TS SN2 Transition State Cysteine->TS Attack at C-alpha Warhead Alpha-Chloroacetamide (Electrophile) Warhead->TS Adduct Covalent Protein Adduct TS->Adduct Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Expulsion

Figure 2: Mechanism of covalent cysteine modification via SN2 alkylation.

Reactivity Tuning (Finkelstein Reaction)

If the reactivity of the chloroacetamide is too low for a specific assay, it can be converted in situ to the more reactive iodoacetamide by adding catalytic potassium iodide (KI).[1] This exploits the Finkelstein reaction, where the iodide displaces the chloride to form a better leaving group, which is then displaced by the protein nucleophile [4].[1]

Applications in Medicinal Chemistry

Covalent Fragment Screening

Researchers use this compound to screen for "cryptic" pockets on protein surfaces.[1] The 4-bromo-2-chlorophenyl core provides a unique steric and electronic profile that may fit specific hydrophobic pockets, while the chloroacetamide locks the fragment in place for crystallographic identification.[1]

PROTAC Linker Synthesis

The aniline nitrogen serves as the attachment point for the E3 ligase ligand or the Target Protein ligand.[1]

  • Workflow: The bromine at the para-position is an excellent handle for Suzuki coupling to attach a linker chain (PEG/Alkyl) connecting to the other half of the PROTAC molecule.[1]

Intermediate for Heterocycles

Intramolecular cyclization of this compound (under Friedel-Crafts conditions) can yield substituted oxindoles , which are privileged scaffolds in kinase inhibitors [5].[1]

Safety & Handling

Hazard Class: Alkylating Agent / Skin Sensitizer.[1]

  • H315: Causes skin irritation.[1][3]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][3]

Protocol:

  • Containment: All weighing and reactions must be performed in a certified chemical fume hood.

  • Quenching: Unreacted material should be quenched with an excess of nucleophile (e.g., 10% aqueous sodium thiosulfate or cysteine solution) before disposal to neutralize the alkylating potential.[1]

  • PPE: Double nitrile gloves are recommended due to the compound's ability to penetrate skin and modify proteins.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 610167, N-(4-Bromo-2-chlorophenyl)acetamide. (Note: Structural analog data used for derivation). Retrieved from [Link]

  • Pace, V., et al. (2014). The Finkelstein Reaction: A New Generation of Halogen Exchange.[1] Advanced Synthesis & Catalysis.[1] (General mechanism reference).

  • Organic Chemistry Portal. Synthesis of Amides from Acid Chlorides. Retrieved from [Link]

Sources

Literature review of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-bromo-2-chlorophenyl)-2-chloroacetamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential in medicinal chemistry and drug development. Drawing upon established research into the broader class of N-aryl-2-chloroacetamide derivatives, this document will explore the synthesis, chemical properties, and prospective biological applications of this specific molecule for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Chloroacetamide Scaffold

The N-aryl-2-chloroacetamide moiety is a versatile pharmacophore in drug discovery, recognized for its role as a reactive intermediate and its presence in molecules with diverse biological activities. The electrophilic nature of the α-chloro group allows for covalent interactions with biological nucleophiles, a mechanism that underpins the therapeutic potential of this class of compounds. Derivatives of N-phenylacetamide have shown promise in a range of pharmacological areas, including as antimicrobial and anticancer agents[1]. This guide will focus specifically on the 4-bromo-2-chloro substituted variant, dissecting its chemical characteristics and exploring its putative role in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While comprehensive experimental data for this compound is not extensively published, we can infer key characteristics from available data and analysis of closely related analogs.

PropertyValue/PredictionSource
Molecular Formula C₈H₆BrCl₂NO[2]
Molecular Weight 283 g/mol [2]
CAS Number 195372-57-7[3]
Predicted Boiling Point 399.6±42.0 °C[3]
Predicted Density 1.746±0.06 g/cm³[3]
LogP 2.85[2]

Table 1: Physicochemical properties of this compound.

The lipophilicity, indicated by the LogP value, suggests the potential for good membrane permeability, a desirable trait for intracellular drug targets[4].

Structural Elucidation

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Synthesis of N-Aryl-2-chloroacetamides: A Representative Protocol

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the acylation of a substituted aniline with chloroacetyl chloride. The following protocol, adapted from the synthesis of a related compound, N-(4-bromophenyl)-2-chloroacetamide, illustrates the general methodology[3]. The rationale behind each step is provided to offer field-proven insights.

Experimental Protocol: Synthesis of an N-Aryl-2-chloroacetamide

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the appropriately substituted aniline (e.g., 4-bromo-2-chloroaniline) in a suitable aprotic solvent such as dichloromethane (DCM). The use of an aprotic solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.

  • Base Addition: Add a tertiary amine base, such as triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to control the exothermic reaction between the aniline and chloroacetyl chloride, minimizing the formation of side products.

  • Acylation: Add chloroacetyl chloride dropwise to the cooled, stirring solution. The slow addition helps to maintain a low reaction temperature and ensures a controlled reaction rate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours) to ensure complete conversion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer with an acidic solution (e.g., 1N HCl) to remove any unreacted aniline and the tertiary amine base.

    • Wash with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • The crude product can be purified by passing it through a silica gel plug to remove polar impurities.

    • Concentrate the filtrate under reduced pressure to yield the N-aryl-2-chloroacetamide product.

G cluster_synthesis Synthesis Workflow Reactant Prep Prepare Aniline Solution Base Addition Add Triethylamine Reactant Prep->Base Addition Cooling Cool to 0°C Base Addition->Cooling Acylation Add Chloroacetyl Chloride Cooling->Acylation Reaction Stir at RT Acylation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product G cluster_antimicrobial Antimicrobial Activity Workflow Stock Solution Prepare Compound Stock Serial Dilution Create Serial Dilutions Stock Solution->Serial Dilution Inoculation Inoculate with Microbe Serial Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC Determination Determine MIC Incubation->MIC Determination

Figure 3: Conceptual workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Anticancer Potential

N-aryl-2-chloroacetamide derivatives have also emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to the alkylation of nucleophilic residues, such as cysteine, in the active sites of key proteins involved in cancer cell proliferation and survival.

One of the primary methods for assessing in vitro anticancer activity is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[5]

Conceptual Protocol: In Vitro Anticancer Activity (SRB Assay)

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., 5-fluorouracil) for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye.

  • Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the optical density at a specific wavelength using a microplate reader. The results can be used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with the chloroacetamide functional group should be handled with care. For the related compound N-(4-bromophenyl)-2-chloroacetamide, the following hazard statements have been reported:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. While this guide has synthesized the available information on its chemical properties and has drawn parallels from the well-documented biological activities of related N-aryl-2-chloroacetamide derivatives, there is a clear need for dedicated experimental studies on this specific compound.

Future research should focus on:

  • Comprehensive Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to provide a complete and verifiable characterization of the molecule.

  • In Vitro Biological Evaluation: Systematic screening of this compound against a panel of clinically relevant bacterial and fungal strains, as well as a diverse range of cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this compound as a potential therapeutic agent.

References

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. PMC - NIH. [Link]

  • The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... - Homework.Study.com. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. [Link]

  • 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem. [Link]

  • N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem. [Link]

Sources

Technical Guide: Mechanism of Action for N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, reactivity profile, and experimental utility of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide , a representative covalent electrophile used in chemoproteomics and fragment-based drug discovery (FBDD).

Executive Summary

Molecule Identity: this compound (CAS: 195372-57-7). Chemical Class:


-Haloacetamide (specifically an 

-aryl-2-chloroacetamide). Primary Mechanism: Irreversible covalent modification of nucleophilic cysteine residues via

alkylation. Application: This compound serves as a covalent fragment or electrophilic warhead in drug discovery. It is used to interrogate "ligandable" cysteines within a proteome, acting as a probe to identify cryptic binding pockets that can be exploited for Targeted Covalent Inhibition (TCI).

Chemical Basis of Action

The core mechanism of action is driven by the 2-chloroacetamide "warhead." Unlike reversible inhibitors that rely solely on equilibrium binding (


), this molecule engages targets through a two-step kinetic process: reversible binding followed by irreversible reaction (

).
The Reaction Mechanism ( )

The electrophilic


-carbon (adjacent to the chlorine) is susceptible to nucleophilic attack by the thiolate anion (

) of a cysteine residue.
  • Reversible Association: The halogenated aromatic ring (4-bromo-2-chlorophenyl) provides lipophilic interactions, orienting the molecule within a hydrophobic pocket near a cysteine.

  • Nucleophilic Attack: The cysteine thiolate attacks the

    
    -carbon.
    
  • Leaving Group Departure: The chloride ion (

    
    ) is displaced.
    
  • Irreversible Adduct: A stable thioether bond is formed.

Visualization: Reaction Coordinate

The following diagram illustrates the transition from the non-covalent encounter complex to the covalent adduct.

ReactionMechanism Protein Protein Target (Cys-SH) Complex Encounter Complex (Non-Covalent) Protein->Complex Reversible Binding (Ki) Ligand Ligand (Cl-CH2-CONH-Ar) Ligand->Complex Reversible Binding (Ki) TS Transition State (SN2 Attack) Complex->TS Activation Product Covalent Adduct (Protein-S-CH2-CONH-Ar) TS->Product Irreversible (kinact) Leaving Leaving Group (Cl- + H+) TS->Leaving

Caption: Kinetic pathway of covalent modification. The efficacy of the probe is defined by the ratio


, representing the second-order rate constant of inactivation.

Structural Activity Relationships (SAR)

While the chloroacetamide group drives reactivity, the N-(4-bromo-2-chlorophenyl) scaffold dictates selectivity and potency.

Structural ComponentFunction & Mechanistic Contribution
2-Chloroacetamide The Warhead. Moderate reactivity electrophile. Less reactive than iodoacetamides (avoiding non-specific promiscuity) but sufficiently reactive to modify nucleophilic cysteines within an active site.
4-Bromo Substituent Synthetic Handle & Lipophilicity. The bromine atom increases lipophilicity (

), aiding membrane permeability. Crucially, it serves as a handle for Suzuki-Miyaura coupling , allowing researchers to elaborate "hits" into larger drug-like molecules.
2-Chloro Substituent Conformational Lock. The chlorine at the ortho position creates steric hindrance, forcing the amide bond out of planarity with the phenyl ring. This "twist" can improve selectivity by fitting into specific sub-pockets that flat molecules cannot access.
Amide Linker H-Bonding. The carbonyl oxygen and amide nitrogen can form hydrogen bonds with the protein backbone, stabilizing the encounter complex (

) prior to reaction.

Experimental Workflow: Covalent Fragment Screening

To validate this molecule's activity against a specific target, a Mass Spectrometry-based Intact Protein Assay is the gold standard.

Protocol: Intact Protein Mass Spectrometry

Objective: Determine the stoichiometry and kinetics of covalent labeling.

  • Preparation: Dilute the target protein (e.g., 5

    
    M) in a buffer at physiological pH (7.4). Avoid buffers with nucleophiles (e.g., DTT, 
    
    
    
    -mercaptoethanol) as they will quench the probe.
  • Incubation: Add this compound (at 10x excess, e.g., 50

    
    M). Incubate for 1–4 hours at room temperature.
    
  • Quenching: Stop the reaction by adding excess DTT or by acidifying with 0.1% Formic Acid.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra.

  • Data Interpretation:

    • Unmodified Mass:

      
      
      
    • Modified Mass:

      
      
      
    • Calculation: (MW of Probe ~283) - (MW of HCl ~36) = +247 Da shift.

Visualization: Screening Workflow

Workflow Step1 1. Library Preparation (Dissolve in DMSO) Step2 2. Incubation Protein + Probe (1-4h) Step1->Step2 Step3 3. Tryptic Digestion (Generate Peptides) Step2->Step3 Bottom-Up Proteomics Step4 4. LC-MS/MS Analysis (Peptide Mapping) Step2->Step4 Intact Mass Analysis Step3->Step4 Step5 5. Data Search Variable Mod: +247.5 Da on Cys Step4->Step5

Caption: Analytical workflow for verifying target engagement. The +247.5 Da mass shift is the diagnostic signature of the N-(4-bromo-2-chlorophenyl)acetamide adduct.

Safety and Handling

As an alkylating agent, this compound is inherently toxic and reactive.

  • Hazards: Skin and eye irritant; potential sensitizer. It can permanently modify proteins in the skin and eyes.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate or excess glutathione to quench the electrophile before disposal.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Establishes the methodology for screening chloroacetamide fragments against the proteome.
  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

    • Details the utility of chloroacetamide libraries in FBDD.
  • PubChem Compound Summary. (n.d.). "this compound (CID 3015653)." National Center for Biotechnology Information. Link

    • Source of chemical structure and physical property data.[1][2][3]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

    • Comprehensive review of warhead reactivities, including alpha-chloroacetamides.

Sources

A Technical Guide to Sourcing and Qualification of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Materials in Drug Discovery

In the landscape of pharmaceutical research and drug development, the integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its foundational components. N-(4-bromo-2-chlorophenyl)-2-chloroacetamide, a key intermediate, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility is particularly noted in the development of targeted therapies, such as kinase inhibitors, where the reactive chloroacetamide moiety can be strategically employed for covalent modification of target proteins.[1][2] The precise molecular architecture of this compound, featuring bromine and chlorine substitutions on the phenyl ring, offers a versatile scaffold for medicinal chemists to elaborate upon in the quest for novel therapeutics.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, evaluation, and quality control of this compound. It aims to equip you with the necessary expertise to navigate the complexities of supplier selection and ensure the procurement of high-purity, reliable starting materials essential for the successful progression of a drug development program.

Navigating the Supplier Landscape for this compound

The procurement of this compound requires careful consideration of several factors to ensure the quality and consistency of the material. A number of chemical suppliers offer this compound, and it is crucial to distinguish between the target molecule and its close structural analogs.

Key Chemical Identifiers:

  • Chemical Name: this compound

  • CAS Number: 195372-57-7

  • Molecular Formula: C₈H₆BrCl₂NO

  • Molecular Weight: 282.95 g/mol

It is imperative to verify the CAS number when sourcing this intermediate, as several related compounds with similar names exist, such as N-(4-bromophenyl)-2-chloroacetamide (CAS: 2564-02-5) and N-(4-bromo-2-chlorophenyl)acetamide (CAS: 3460-23-9). While these may have applications in other synthetic routes, their use in a process designed for this compound will lead to incorrect products.

Prominent Suppliers and Marketplaces:

A survey of the current market indicates several reputable sources for this compound and its analogs. These platforms are valuable resources for obtaining initial quotes, lead times, and available technical documentation.

Supplier/MarketplaceCompound NameCAS NumberPurity SpecificationNoteworthy Information
ChemBridge (via Hit2Lead) This compound195372-57-795%A well-established provider of screening compounds and building blocks for drug discovery.
ChemicalBook This compound195372-57-7Varies by supplierA comprehensive database that lists multiple suppliers, primarily based in Asia.[3]
Chem-Impex N-(4-bromophenyl)-2-chloroacetamide2564-02-5≥ 98% (HPLC)Offers a closely related analog with high purity, suitable for different synthetic pathways.[4]

A Strategic Approach to Supplier Qualification

Selecting a supplier extends beyond comparing price and availability. A robust qualification process is essential to mitigate risks associated with raw material variability, which can have profound impacts on reaction efficiency, impurity profiles, and ultimately, the safety and efficacy of the final drug product.

Supplier_Qualification_Workflow cluster_Initial_Screening Initial Screening cluster_Technical_Evaluation Technical Evaluation cluster_Sample_Testing Sample Testing and Validation cluster_Final_Selection Final Selection and Onboarding A Identify Potential Suppliers B Request Preliminary Information (CoA, SDS) A->B C Initial Price and Lead Time Assessment B->C D Review Certificate of Analysis (CoA) C->D Proceed with Technically Viable Options E Assess Purity and Impurity Profile D->E F Evaluate Supplier's Quality Management System D->F G Request and Test Sample F->G If Quality System is Acceptable H In-house Quality Control (QC) Analysis G->H I Compare Results with Supplier's CoA H->I J Conduct Supplier Audit (if necessary) I->J If QC Results are Satisfactory K Establish Quality Agreement J->K L Approve Supplier K->L M M L->M Begin Procurement

Understanding the Synthesis and Potential Impurities

By analogy, the synthesis of this compound would likely proceed via the reaction of 4-bromo-2-chloroaniline with 2-chloroacetyl chloride .

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-bromo-2-chloroaniline E This compound A->E B 2-chloroacetyl chloride B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E

Based on this presumed synthetic route, several process-related impurities could be present in the final product:

  • Unreacted Starting Materials: Residual 4-bromo-2-chloroaniline and 2-chloroacetyl chloride.

  • By-products of Self-Condensation: Di- and tri-acylated aniline derivatives.

  • Hydrolysis Products: Chloroacetic acid from the hydrolysis of 2-chloroacetyl chloride.

  • Over-brominated or -chlorinated Species: If the synthesis of the starting aniline is not well-controlled.

The identification and characterization of impurities in pharmaceutical raw materials are critical steps in drug development to ensure safety and efficacy.[6][7]

Essential In-House Quality Control and Verification Protocol

Upon receipt of a new batch of this compound, a comprehensive in-house quality control analysis is mandatory to verify the supplier's Certificate of Analysis (CoA) and ensure the material meets the required specifications.

Step-by-Step QC Protocol:

  • Documentation Review:

    • Carefully examine the supplier's CoA for completeness, including batch number, analysis date, and specifications for identity, purity, and any specified impurities.

    • Review the Safety Data Sheet (SDS) for proper handling and storage procedures.

  • Physical Characterization:

    • Visually inspect the material for appearance (e.g., color, form) and compare it to the specifications.

    • Perform a melting point analysis and compare the result with the literature value and the supplier's data. A broad melting range can indicate the presence of impurities.

  • Identity Confirmation (Spectroscopic Analysis):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Confirm the chemical structure by assigning all proton and carbon signals and verifying their chemical shifts, multiplicities, and integration values. NMR is a powerful tool for both structure elucidation and purity assessment.[8][9][10]

    • Mass Spectrometry (MS):

      • Determine the molecular weight of the compound and compare it with the theoretical value. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Purity Assessment (Chromatographic Analysis):

    • High-Performance Liquid Chromatography (HPLC):

      • Develop and validate a stability-indicating HPLC method, typically a reverse-phase method with UV detection, to determine the purity of the compound.[11]

      • The method should be capable of separating the main peak from potential impurities, starting materials, and degradation products.

      • Quantify the purity of the main component (as area percentage) and identify and quantify any impurities above the reporting threshold (typically >0.05%).

  • Comparison and Release:

    • Compare the in-house analytical results with the supplier's CoA. Any significant discrepancies should be investigated with the supplier.

    • If all results are within the established specifications, the batch can be approved for use in research and development activities.

Application in Medicinal Chemistry: A Covalent Advantage

This compound belongs to the class of α-haloacetamides, which are known to be effective electrophiles. This reactivity is particularly advantageous in the design of covalent inhibitors. The chloroacetamide group can form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, present in the active site of a target protein.[1][2]

This covalent interaction can lead to:

  • Increased Potency: By forming an irreversible or slowly reversible bond, the inhibitor can achieve a higher degree of target occupancy.

  • Prolonged Duration of Action: The covalent bond can extend the pharmacological effect of the drug.

  • Improved Selectivity: By targeting a specific nucleophilic residue that is not present in other related proteins.

The bromo- and chloro-substituted phenyl ring provides a scaffold that can be further modified to optimize binding affinity, selectivity, and pharmacokinetic properties. This makes this compound a valuable starting material for the synthesis of novel targeted therapeutics, particularly in the field of oncology.

Conclusion: A Foundation of Quality for Innovative Medicines

The meticulous selection and rigorous qualification of starting materials like this compound are non-negotiable prerequisites for successful and efficient drug discovery and development. By implementing a comprehensive supplier evaluation process, understanding the potential synthetic impurities, and conducting thorough in-house quality control, research organizations can ensure the integrity and consistency of their chemical inputs. This commitment to quality at the earliest stages of research not only de-risks the development pipeline but also lays a solid foundation for the ultimate creation of safe and effective medicines.

References

  • Scribd. Quality Control in Pharmaceutical Testing. [Link]

  • Sinopeg. CERTIFICATE OF ANALYSIS. [Link]

  • Global Substance Registration System (GSRS). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • BMC Chemistry. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

  • Journal of AOAC INTERNATIONAL. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. [Link]

  • Creative Biostructure. Quality Control. [Link]

  • Pharmatutor. Overview On Impurity Profiling For Pharmaceutical Drug Candidates. [Link]

  • Selvita. Impurities Identification. [Link]

  • PubChemLite. This compound (C8H6BrCl2NO). [Link]

  • News-Medical.net. Enhancing pharmaceutical quality control with advanced NMR solutions. [Link]

  • PubChem. 4'-Bromo-2'-chloroacetanilide. [Link]

  • Google Patents.
  • De Gruyter. Analysis and impurity identification in pharmaceuticals. [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • ResearchGate. Widely used protease inhibitors and chloroacetamide herbicide inhibit.... [Link]

  • RSC Medicinal Chemistry. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

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Unlocking the Therapeutic Potential of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is a halogenated N-phenylacetamide derivative with potential as a versatile scaffold in drug discovery. While specific therapeutic applications of this particular molecule are not yet extensively documented, its structural features, particularly the reactive chloroacetamide moiety, suggest significant opportunities for the development of targeted covalent inhibitors. This guide provides a comprehensive technical overview of the potential therapeutic applications of this compound, grounded in the established bioactivities of the broader classes of chloroacetamide and N-phenylacetamide derivatives. We will explore its synthetic route, delve into its probable mechanism of action as a covalent modifier of biological targets, and propose detailed experimental workflows for investigating its potential as an antimicrobial, anticancer, and kinase-inhibiting agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar compounds.

Introduction: The Promise of Chloroacetamide Derivatives in Covalent Drug Discovery

The chloroacetamide functional group is a well-established electrophilic "warhead" in the design of covalent inhibitors.[1] These compounds typically function by forming a stable, irreversible covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active or allosteric sites of target proteins.[1][2] This mode of action offers several advantages over traditional non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to target proteins that are challenging for reversible binders.[3]

N-phenylacetamide derivatives, as a class, have demonstrated a wide range of biological activities, including analgesic, anticonvulsant, pesticidal, and cytostatic effects.[4][5] The specific substitutions on the phenyl ring significantly influence the compound's physicochemical properties and biological activity. In this compound, the presence of bromine and chlorine atoms on the phenyl ring is expected to modulate its lipophilicity and electronic properties, which can in turn affect its cell permeability, target engagement, and metabolic stability.

This guide will therefore focus on the logical intersection of these two key structural features: the covalent-binding potential of the chloroacetamide group and the diverse bioactivities associated with N-phenylacetamides.

Synthesis and Physicochemical Properties

The synthesis of this compound can be readily achieved through a standard amidation reaction. A general synthetic protocol is outlined below, based on established methods for similar compounds.[6][7]

General Synthetic Protocol

A solution of 4-bromo-2-chloroaniline is dissolved in an appropriate aprotic solvent, such as dichloromethane. An organic base, for example triethylamine, is added to the solution, which is then cooled to 0°C. Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. The resulting product can be purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product 4-bromo-2-chloroaniline Reaction_Vessel Reaction_Vessel 4-bromo-2-chloroaniline->Reaction_Vessel + Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel + Triethylamine Triethylamine->Reaction_Vessel Base (DCM, 0°C to RT) Product N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Reaction_Vessel->Product

Caption: Proposed synthetic route for this compound.

Physicochemical Properties and Formulation Considerations

The halogenated phenyl ring in this compound suggests that the compound is likely to have low aqueous solubility. This is a common challenge for many drug candidates, and addressing it early in the development process is crucial.[8][9][10][11][12]

Table 1: Predicted Physicochemical Properties and Formulation Strategies

PropertyPredicted Value/CharacteristicPotential Formulation Strategies
Aqueous SolubilityLowMicronization, nanosuspensions, solid dispersions, lipid-based formulations (e.g., SEDDS), cyclodextrin complexation.[12]
Lipophilicity (LogP)HighCo-solvents, surfactants, and emulsifiers in liquid formulations.[10]
StabilityPotentially susceptible to hydrolysis.[13]Protection from extreme pH and moisture. Use of enteric coatings for oral delivery.

Proposed Mechanism of Action: Covalent Inhibition

The primary hypothesis for the therapeutic activity of this compound is its function as a covalent inhibitor. The chloroacetamide moiety is an electrophile that can react with nucleophilic residues on proteins, with a particular preference for the thiol group of cysteine.[1][2]

The process of covalent inhibition is typically a two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein, driven by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The N-phenylacetamide core of the molecule plays a crucial role in this initial recognition and binding.

  • Irreversible Covalent Bonding: Once appropriately positioned within the binding site, the electrophilic chloroacetamide "warhead" reacts with a nearby nucleophilic amino acid, forming a stable covalent bond. This leads to the irreversible inactivation of the protein.[14][15]

Diagram 2: General Mechanism of Covalent Inhibition by a Chloroacetamide Derivative

G Inhibitor This compound Chloroacetamide Warhead Reversible_Complex Reversible Complex Inhibitor non-covalently bound to protein Inhibitor:f0->Reversible_Complex:f0 Reversible Binding Target_Protein Target Protein Cysteine Residue (Cys-SH) Target_Protein:f0->Reversible_Complex:f0 Covalent_Adduct Covalent Adduct Irreversibly inhibited protein Reversible_Complex:f0->Covalent_Adduct:f0 Covalent Bond Formation G Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate under Appropriate Conditions Inoculate_Plate->Incubate_Plate Read_Results Visually or Spectrophotometrically Assess Microbial Growth Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow for MIC determination.

Anticancer Applications

Numerous N-phenylacetamide and chloroacetamide derivatives have been investigated for their anticancer properties. T[16][17]he proposed mechanism often involves the covalent inhibition of key signaling proteins involved in cancer cell proliferation, survival, and metastasis.

A colorimetric assay, such as the MTT or MTS assay, can be used to assess the cytotoxic effects of the compound on various cancer cell lines.

[18][19][20][21][22]1. Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). 3. Addition of Cytotoxicity Reagent: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. 4. Measurement of Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. 5. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 3: Example Data Presentation for In Vitro Cytotoxicity Assay

Cancer Cell LineTissue of OriginIC50 of this compound (µM)IC50 of Positive Control (µM)
MCF-7Breast[Insert Data][e.g., Doxorubicin]
A549Lung[Insert Data][e.g., Cisplatin]
PC-3Prostate[Insert Data][e.g., Docetaxel]
Kinase Inhibition

The chloroacetamide moiety is a known warhead for targeting kinases, which are a class of enzymes frequently dysregulated in cancer and other diseases. C[23]ovalent kinase inhibitors can offer high selectivity and potency.

A variety of assay formats are available to measure kinase activity and its inhibition. A[24][25][26]n ADP-Glo™ Kinase Assay is a common and robust method.

[25]1. Kinase Reaction: Set up a reaction mixture containing the target kinase, its substrate, ATP, and varying concentrations of this compound. 2. Incubation: Incubate the reaction at the optimal temperature for the kinase to allow for phosphorylation. 3. ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. 4. Measurement of Luminescence: Measure the luminescent signal using a luminometer. 5. Data Analysis: The amount of luminescence is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value.

Diagram 4: Simplified Kinase Signaling Pathway and Potential Point of Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylation Cascade Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor N-(4-bromo-2-chlorophenyl) -2-chloroacetamide Inhibitor->Downstream_Kinase Covalent Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Preliminary Toxicity Assessment

Early assessment of a compound's toxicity is critical in drug development. I[27]n vivo models are the gold standard for comprehensive toxicity evaluation.

[27][28][29][30]#### 5.1. In Vivo Toxicity Models

Initial in vivo toxicity studies are typically conducted in rodent models to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. T[31]hese studies involve administering the compound at various doses and monitoring the animals for adverse effects, changes in body weight, and alterations in hematological and clinical chemistry parameters. Histopathological examination of major organs is also performed.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for therapeutic development. Its chloroacetamide moiety strongly suggests a mechanism of action centered on covalent inhibition, a strategy of increasing importance in modern drug discovery. The N-phenylacetamide core provides a versatile scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

The experimental workflows detailed in this guide provide a clear roadmap for the initial characterization of this compound's biological activity. Future research should focus on:

  • Target Identification: Elucidating the specific protein targets of this compound in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring and the acetamide linker to improve efficacy and reduce off-target effects.

  • Advanced Preclinical Studies: If promising in vitro and in vivo activity is observed, more extensive preclinical development, including pharmacokinetics, pharmacodynamics, and long-term toxicity studies, will be warranted.

By systematically applying the principles and protocols outlined in this technical guide, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of novel covalent therapeutics.

References

  • El-Zemity et al. (2022). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. ResearchGate. [Link]

  • Machado et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC. [Link]

  • Singh, J. et al. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC. [Link]

  • PubChem. Chloroacetamide. NIH. [Link]

  • Meroueh, S. et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Kratochvil, I. et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. [Link]

  • ScienceMadness Wiki. (2020). Chloroacetamide. [Link]

  • Zimdahl, R. L. & Riego, D. C. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Lavan, M. & Knipp, G. T. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Breznik, B. et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

  • Yunus, M. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Ghosh, A. K. et al. (2015). Covalent Inhibition in Drug Discovery. PMC. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Lonza. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

  • Mijin, D. et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. ResearchGate. [Link]

  • MDPI. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]

  • MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Gnad, F. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • PubMed. (2003). Cytotoxic assays for screening anticancer agents. [Link]

  • Patel, V. R. et al. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • DOI Srpska. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Organic Syntheses Procedure. Acetamide, N-bromo-. [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • The Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases. [Link]

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  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACG Publications. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. [Link]

  • Google Patents. (1943).
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  • PMC. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

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N-(4-bromo-2-chlorophenyl)-2-chloroacetamide derivatives and analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Derivatives and Analogs

Executive Summary

This compound (CAS: 195372-57-7) is a specialized electrophilic scaffold belonging to the


-haloacetamide class. While historically rooted in agrochemical research (related to chloroacetanilide herbicides), its contemporary significance lies in Covalent Fragment-Based Drug Discovery (FBDD)  and Chemical Biology .

This molecule features two distinct functional domains:

  • The Warhead (

    
    -chloroacetamide):  A moderately reactive electrophile that targets nucleophilic cysteine residues via 
    
    
    
    alkylation.
  • The Recognition Element (4-bromo-2-chloroaniline): A lipophilic, electron-deficient aromatic ring that drives non-covalent binding affinity and metabolic stability.

This guide details the synthesis, reactivity profile, and application of this scaffold as a covalent probe and synthetic intermediate.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule is characterized by an acetamide core flanked by a reactive


-chlorine and a di-halogenated phenyl ring.
  • 
    -Carbon Reactivity:  The adjacent carbonyl group withdraws electron density, activating the 
    
    
    
    -carbon for nucleophilic attack. The chlorine serves as a good leaving group.
  • Aryl Substitution Effects:

    • 2-Chloro (Ortho): Induces a twisted conformation between the amide and the phenyl ring due to steric hindrance, potentially improving solubility and altering binding pocket fit compared to planar analogs. It also blocks metabolic hydroxylation at the ortho position.

    • 4-Bromo (Para): Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) to expand the fragment into a lead compound.

Mechanism of Action: Cysteine Alkylation

The primary biological mechanism is the irreversible alkylation of solvent-exposed or active-site cysteines. This "warhead" strategy is central to modern targeted covalent inhibitors (TCIs) like Osimertinib or Sotorasib.

Reaction Pathway:

  • Recognition: The aryl ring binds to a hydrophobic pocket on the protein.

  • Proximity: The

    
    -chloro group is positioned near a nucleophilic thiol (-SH).
    
  • Alkylation: The thiolate attacks the

    
    -carbon, displacing chloride.
    

CysteineAlkylation Protein Protein-Cys-SH Complex Non-Covalent Complex Protein->Complex Binding Inhibitor Chloroacetamide (Electrophile) Inhibitor->Complex Transition Transition State (S_N2) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible) Transition->Adduct Cl- Leaving Group

Figure 1: Mechanism of Covalent Inactivation via Thioether Formation.

Synthesis & Derivatization

The synthesis follows a robust Schotten-Baumann acylation protocol. The presence of the electron-withdrawing halogens on the aniline makes the amine less nucleophilic, often requiring an organic base catalyst.

Core Synthesis Protocol

Reagents: 4-bromo-2-chloroaniline, Chloroacetyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2-chloroaniline (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add TEA (1.2 eq) and cool the solution to 0°C to control the exotherm.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove unreacted aniline), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Synthetic Utility: Heterocycle Formation

This scaffold is a "linchpin" intermediate. The


-chloro group can be displaced by sulfur or nitrogen nucleophiles to generate bioactive heterocycles.
  • Thiazole Synthesis: Reaction with thioureas or thioamides (Hantzsch Thiazole Synthesis).

  • Finkelstein Reaction: Conversion to the Iodo-acetamide (more reactive) using NaI in acetone.

SynthesisPathways Aniline 4-Bromo-2-Chloroaniline Core CORE SCAFFOLD: N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Aniline->Core TEA, DCM, 0°C ChlAc Chloroacetyl Chloride ChlAc->Core Thiazole Aminothiazole Derivatives (via Thiourea) Core->Thiazole Cyclization Iodo Iodoacetamide Analog (via NaI/Acetone) Core->Iodo Finkelstein Sulfide Thioether Adducts (via R-SH) Core->Sulfide S_N2 Displacement

Figure 2: Synthesis and downstream derivatization pathways.

Biological Applications & SAR

Covalent Fragment Screening

In drug discovery, this molecule serves as a "covalent fragment." Libraries of these electrophiles are screened against targets (e.g., KRAS G12C, BTK, MurA) using Mass Spectrometry (Intact Protein MS).

  • Selectivity: The 2-chloro substituent sterically hinders the amide, potentially tuning the reactivity of the warhead to avoid non-specific binding to highly accessible thiols (e.g., Glutathione).

  • Hit-to-Lead: Once a "hit" is identified, the 4-bromo group is used to couple larger diversity elements to increase affinity.

Antimicrobial & Antifungal Activity

Analogs such as N-(4-bromophenyl)-2-chloroacetamide (lacking the 2-chloro) have demonstrated significant antifungal activity against Fusarium and Candida species.

  • SAR Insight: The addition of the 2-chloro group (in the target molecule) typically increases lipophilicity (LogP ~2.85), enhancing cell membrane permeability, which is critical for intracellular targets.

Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH Assay)

To determine the electrophilic reactivity of the scaffold compared to other warheads.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Reaction: Mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots at 0, 15, 30, 60, and 120 minutes using LC-MS.

  • Quantification: Measure the depletion of the parent compound and the formation of the GSH-adduct.

  • Calculation: Determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Covalent Docking (In Silico)
  • Software: Schrödinger Glide (Covalent Docking) or AutoDock Vina.

  • Reaction Definition: Define the reaction as Nucleophilic Substitution (

    
    ) on the 
    
    
    
    -carbon.
  • Residue Selection: Select target Cysteine (e.g., Cys12 in KRAS).

  • Grid Generation: Center grid on the target Cysteine.

  • Scoring: Evaluate based on non-covalent pose affinity prior to bond formation and the geometric feasibility of the transition state.

Comparison of Analogs

AnalogStructure DifferenceReactivityApplication
Target Molecule 2-Cl, 4-Br on ringModerateCovalent Fragment, Intermediate
4-BFCA 4-Br onlyHighAntifungal Agent

-Iodo
Cl replaced by IVery HighPan-reactive alkylating agent (Toxic)
Acrylamide Vinyl group (-CH=CH2)Low (Reversible potential)Kinase Inhibitors (Targeted)

References

  • Vertex AI Search . (2026). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Link

  • ChemicalBook . (2025). Synthesis of N-(4-bromophenyl)-2-chloroacetamide. Link

  • RSC Medicinal Chemistry . (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[2]·YAP1 interaction. Link

  • MDPI . (2022). Recent Advances in Covalent Drug Discovery. Molecules. Link

  • Hit2Lead . (2025). This compound Product Data (CAS 195372-57-7).[3][4] Link

  • NIH/PubChem . (2025). This compound Compound Summary. Link

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Methodological & Application

Technical Application Note: Solubilization and Handling of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

[1]

Abstract & Compound Profile

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is a lipophilic, electrophilic small molecule belonging to the

12

Successful experimentation with this compound requires navigating two competing physical properties: lipophilicity (requiring organic solvents for solubilization) and electrophilic reactivity (requiring strict buffer composition control to prevent premature quenching).[1] This guide provides a validated protocol for dissolving, storing, and applying this compound in biological assays.

Physicochemical Snapshot
PropertyValue / DescriptionImplication for Handling
Molecular Weight 282.95 g/mol Small molecule; rapid diffusion.[1]
Physical State Solid (White to off-white powder)Requires precise weighing; static prone.[1]
Solubility (Water) Negligible (< 0.1 mg/mL)Do not attempt to dissolve directly in aqueous buffer.[1]
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.[1]
Reactivity Alkylating Agent (Electrophile)Incompatible with DTT,

-ME, or Glutathione in stock/assay buffers.[1]

Core Protocol: Solubilization & Storage[1][3][4]

A. Primary Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM).[1]

  • Safety Precaution: This compound is an alkylating agent.[1] Wear nitrile gloves, safety glasses, and work within a fume hood.

  • Weighing: Weigh the solid into a glass vial .

    • Why Glass? Lipophilic haloacetamides can adsorb to certain plastics (polystyrene) over long storage periods.[1] Glass minimizes loss.[1]

  • Solvent Addition: Add Anhydrous DMSO (Dimethyl Sulfoxide) to achieve the desired concentration.[1]

    • Calculation: Volume (mL) = [Mass (mg) / MW (282.95)] / Desired Molarity (M).[1]

    • Example: To make a 50 mM stock from 10 mg of powder:

      
      [1]
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particulate remains, sonicate in a water bath for 5 minutes at room temperature.[1] Avoid heating above 37°C to prevent thermal degradation of the chloride leaving group.

B. Storage Stability[1][5]
  • Condition: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C .

  • Shelf Life: Stable for >6 months in anhydrous DMSO at -20°C.

  • Moisture Warning: DMSO is hygroscopic.[1] Absorbed water can slowly hydrolyze the chloroacetamide bond, rendering the compound inactive. Store vials in a desiccator or seal with Parafilm.

Experimental Application: The "Dilution Trap"

The most critical failure point with lipophilic electrophiles is the transfer from DMSO stock to aqueous assay buffer.

Protocol: Aqueous Dilution

Do NOT add the DMSO stock directly to a large volume of cold static buffer; this causes local precipitation ("crashing out").

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM Master Stock 1:10 in fresh DMSO to create a 5 mM Working Stock.

    • Why? Pipetting small volumes of viscous 100% DMSO into water can lead to mixing errors.[1]

  • Rapid Dispersion:

    • Pipette the DMSO working stock into the assay buffer while vortexing or rapidly stirring the buffer.

    • Limit final DMSO concentration to < 1% (v/v) to avoid cellular toxicity, unless your cells are validated for higher tolerance.[1]

  • Visual Check: Hold the tube up to a light source.[1] The solution should be clear. Cloudiness indicates precipitation.[1]

Critical Incompatibility: The Thiol Trap

WARNING: The

1
  • Forbidden Reagents: Do NOT use buffers containing:

    • Dithiothreitol (DTT)[1]

    • 
      -Mercaptoethanol (
      
      
      -ME)[1]
    • Glutathione (GSH)[1][3]

  • Mechanism: These reducing agents act as decoy nucleophiles, reacting with the compound before it reaches your protein target.

  • Alternative: If a reducing agent is strictly required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward haloacetamides than thiol-based reducers.[1]

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for handling this compound to ensure data integrity.

Gcluster_0Critical Control PointSolidSolid Compound(this compound)DMSO_StockMaster Stock (50 mM)Solvent: Anhydrous DMSOContainer: Glass VialSolid->DMSO_Stock Dissolve (Vortex)StorageStorage: -20°C(Avoid Moisture)DMSO_Stock->Storage AliquotCheck_BufferCheck Assay BufferCompositionDMSO_Stock->Check_Buffer Dilute into MediaFail_PathContains DTT/GSH/Beta-MECheck_Buffer->Fail_Path High RiskSuccess_PathThiol-Free or TCEP OnlyCheck_Buffer->Success_Path CorrectReaction_FailFALSE NEGATIVECompound quenched by bufferbefore reaching targetFail_Path->Reaction_FailReaction_SuccessVALID EXPERIMENTCompound available fortarget engagementSuccess_Path->Reaction_Success

Figure 1: Decision matrix for solubilization and buffer selection. Note the critical divergence at buffer composition.

Troubleshooting & Validation

If you observe inconsistent potency (IC50 shifts) or lack of effect, perform these checks:

ObservationProbable CauseCorrective Action
Precipitate in Assay Solubility limit exceeded or "Shock" dilution.Reduce final concentration; Ensure rapid mixing during addition; Check if DMSO % is too high (>1%).
Loss of Potency Thiol inactivation.[1]Check buffer for DTT/GSH. Switch to TCEP or remove reducing agents during the incubation step.[1]
Loss of Potency (Time) Hydrolysis.[1][4][5]Prepare fresh dilutions from frozen DMSO stock immediately before use.[1] Do not store aqueous dilutions.[1]
Yellowing of Stock Degradation/Impurity.[1][6][7]Chloroacetamides can degrade to release HCl and colored byproducts.[1] Discard stock.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 610167, N-(4-Bromo-2-chlorophenyl)acetamide.[1] Retrieved from [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570–574.[1] (Validating the use of chloroacetamides as covalent fragments).

  • Åkerfeldt, K. S., et al. (1993). Amino acid analysis of proteins containing chloroacetamide-modified cysteine.[1] Analytical Biochemistry.[1] (Establishing the reactivity profile of chloroacetamides with thiols).

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide in vitro assay protocol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Executive Summary

This compound is a representative


-chloroacetamide  covalent electrophile. In modern drug discovery, this molecule serves as a critical "covalent fragment" or "warhead" used to target nucleophilic cysteine residues in proteins (e.g., kinases, proteases, and ubiquitin ligases).

Unlike reversible inhibitors, this compound acts via a time-dependent, irreversible alkylation mechanism . Therefore, standard IC


 assays are insufficient. This guide details the specific protocols required to characterize its intrinsic reactivity (

)
, biochemical potency (

)
, and chemical stability .

Chemical Identity & Mechanism of Action[1]

  • Compound: this compound

  • Warhead:

    
    -Chloroacetamide (Electrophile)[1]
    
  • Mechanism: S

    
    2 Nucleophilic Substitution.[1] The thiol (-SH) of a cysteine residue attacks the 
    
    
    
    -carbon, displacing the chloride ion to form a stable thioether bond.
Mechanism Visualization

ReactionMechanism Cys Cysteine Thiol (Nucleophile) TS Transition State (S_N2 Attack) Cys->TS Attacks alpha-carbon Warhead 2-Chloroacetamide (Electrophile) Warhead->TS Product Thioether Adduct (Irreversible Complex) TS->Product Leaving Chloride Ion (Leaving Group) TS->Leaving

Figure 1: S


2 reaction mechanism between the cysteine thiolate and the chloroacetamide warhead.

Safety & Handling (Crucial)

  • Hazard Class: Alkylating Agent / Irritant.

  • GHS Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling:

    • Prepare 10 mM or 100 mM stocks in anhydrous DMSO.

    • Avoid freeze-thaw cycles to prevent hydrolysis of the chloro-group.

    • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate or glutathione to quench the electrophile.

Protocol 1: Intrinsic Reactivity (GSH Assay)

Objective: Determine the intrinsic electrophilicity (


) of the compound. This predicts "promiscuity." If a compound reacts too fast with free Glutathione (GSH), it will likely be toxic in vivo due to off-target alkylation.

Method: LC-MS based pseudo-first-order kinetics.[2]

Reagents:
  • Test Compound: 10 mM stock in DMSO.

  • Glutathione (GSH): Reduced, 100 mM stock in water (Prepare fresh).

  • Internal Standard (IS): Indomethacin or Warfarin (10 µM in Acetonitrile).

  • Buffer: PBS, pH 7.4.

Experimental Workflow:
  • Reaction Mix: Prepare a master mix in PBS (pH 7.4) containing 50 µM Test Compound and 5 mM GSH (100-fold excess GSH ensures pseudo-first-order kinetics).

  • Control: Prepare a "Stability Control" with 50 µM compound in PBS without GSH.

  • Incubation: Incubate at 37°C in a thermoshaker.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL aliquot.

    • Add to 200 µL Acetonitrile containing Internal Standard (Quenches reaction).

    • Centrifuge (4000 rpm, 10 min) to pellet salts/protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the Parent Ion [M+H]

    
     and the GSH-Adduct  [M+307+H]
    
    
    
    .
Data Analysis:
  • Plot

    
     vs. Time (min).
    
  • The slope of the line is

    
    .
    
  • Half-life (

    
    ): 
    
    
    
    .
  • Intrinsic Reactivity (

    
    ): 
    
    
    
    .
Reactivity Classt

(at 5 mM GSH)
Interpretation
High < 15 minLikely promiscuous/toxic.
Moderate 15 - 240 minIdeal "Tunable" Warhead.
Low > 240 minMay require proximity-driven activation.

Protocol 2: Biochemical Potency (Time-Dependent Inhibition)

Objective: Determine


 (inactivation rate) and 

(binding affinity). Model System: Since this is a fragment, we use Papain (a robust cysteine protease) as the model target if a specific kinase target is not defined.
Reagents:
  • Enzyme: Papain (Sigma), 5 nM final concentration.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic), 20 µM final.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM EDTA, 1 mM DTT (Keep DTT low to avoid quenching the inhibitor).

Experimental Workflow:

AssayWorkflow Step1 Pre-Incubation Enzyme + Inhibitor (Var. Conc) Times: 0, 15, 30, 60 min Step2 Dilution/Trigger Add Substrate (Z-FR-AMC) (10-fold dilution of inhibitor) Step1->Step2 Step3 Measurement Monitor Fluorescence (Ex 360nm / Em 460nm) Step2->Step3 Step4 Analysis Calc k_obs for each [I] Plot k_obs vs [I] Step3->Step4

Figure 2: Discontinuous assay workflow for determining k_inact/K_I.

  • Preparation: Prepare inhibitor dilution series (e.g., 100 µM to 0.1 µM) in buffer.

  • Pre-incubation: Mix Enzyme + Inhibitor. Incubate for varying times (

    
     min).
    
  • Reaction Trigger: Add Substrate solution.

  • Readout: Measure slope of fluorescence (RFU/min) immediately. This represents the residual enzyme activity.

  • Calculation:

    • Calculate % Activity remaining for each

      
       at each 
      
      
      
      .
    • Plot

      
       vs. Time for each concentration. Slope = 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to fit the hyperbolic equation:
      
      

Protocol 3: Chemical Stability (Hydrolysis)

Objective: Ensure the chloroacetamide does not degrade spontaneously in buffer.

  • Incubate 10 µM compound in Assay Buffer (no enzyme, no DTT) at 37°C.

  • Monitor by LC-MS at 0, 4, and 24 hours.

  • Acceptance Criteria: >90% parent remaining after 24 hours. If hydrolysis is high, the assay buffer pH may need to be lowered or temperature reduced.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Kathman, S.G. & Statsyuk, A.V. "Covalent Tethering of Fragments for Covalent Probe Discovery." Journal of Medicinal Chemistry 59, 1350–1356 (2016). Link

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." J. Am. Chem. Soc. 141, 8951–8968 (2019). Link

  • Gehringer, M. & Laufer, S.A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry 62, 5673–5724 (2019). Link

Sources

Application Note: Cellular Characterization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

[1]

Executive Summary

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (herein referred to as BCA-Cl ) is a representative covalent electrophilic fragment belonging to the

11

This Application Note provides a rigorous framework for using BCA-Cl in cell culture studies. It addresses the critical challenge in covalent drug discovery: distinguishing specific target engagement from non-specific proteome alkylation (toxicity).[1] The protocols below outline the standard operating procedures for solubilization, cytotoxicity profiling, and validation of irreversible binding kinetics.

Chemical Properties & Handling[2]

Physicochemical Profile

BCA-Cl possesses a "warhead" (chloroacetamide) and a "scaffold" (halogenated aniline).[1] The halogen atoms (Br, Cl) on the aromatic ring increase lipophilicity and may facilitate halogen bonding within a protein pocket, while the chloroacetamide group drives the covalent reaction.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 195372-57-7
Molecular Formula C

H

BrCl

NO
Molecular Weight 282.95 g/mol
Warhead Type

-Chloroacetamide (Cysteine-Reactive)
Reactivity Profile Moderate electrophile; slower than acrylamides, higher specificity potential.[1]
Solubility Soluble in DMSO (>50 mM); Ethanol (Moderate); Water (Insoluble)
Reconstitution Protocol

Critical Step: Chloroacetamides are susceptible to hydrolysis and reaction with exogenous nucleophiles.[1]

  • Solvent: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare a 50 mM stock solution .

    • Calculation: Dissolve 14.15 mg of BCA-Cl in 1.0 mL of DMSO.

  • Storage: Aliquot into single-use amber vials (20-50 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Stability Check: Verify integrity via LC-MS if stored >3 months. Expect a parent peak at m/z ~282/284 (isotopic pattern).[1]

Experimental Workflows

Workflow Logic: The Covalent Validation Loop

When using BCA-Cl, the researcher must validate that the observed phenotype is due to irreversible modification rather than reversible binding or general toxicity.

CovalentValidationStartStart: BCA-Cl StockStep11. Solubility & Stability Check(LC-MS / Visual)Start->Step1Step22. Cytotoxicity Profiling(MTT / CellTiter-Glo)Step1->Step2Decision1Is IC50 < 10 µM?Step2->Decision1Step33. Washout (Jump-Dilution) Assay(Confirm Irreversibility)Decision1->Step3YesStopRe-design / DiscardDecision1->StopNo (Likely Non-specific)Step44. Target Engagement(Western Blot / Proteomics)Step3->Step4Phenotype PersistsStep3->StopPhenotype Reverses

Figure 1: Decision tree for validating BCA-Cl biological activity.

Detailed Protocols

Protocol A: Determination of Cellular Cytotoxicity (IC50)

Objective: To define the "therapeutic window" where BCA-Cl exerts specific effects before causing general proteome collapse.[1]

Materials:

  • Target Cell Line (e.g., HeLa, MCF-7)[1]

  • Complete Culture Media (10% FBS)[1]

  • BCA-Cl (50 mM DMSO Stock)[1]

  • Cell Viability Reagent (e.g., CellTiter-Glo® or MTT)[1]

  • 96-well white/clear plates[1]

Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 90 µL media. Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Prepare a 2x serial dilution of BCA-Cl in media (keeping DMSO constant at 0.5%).

    • Range: 100 µM down to 0.1 µM (8-point dose response).[1]

  • Treatment: Add 10 µL of 10x compound solution to each well.

    • Control: 0.5% DMSO vehicle only.[1]

    • Positive Control:[1] 10 µM Staurosporine or Puromycin.[1]

  • Incubation: Incubate for 48 hours . (Note: Covalent inhibitors often require longer times to accumulate target occupancy).[1]

  • Readout: Add viability reagent according to manufacturer instructions and measure luminescence/absorbance.[1]

  • Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.

Interpretation:

  • IC50 < 1 µM: Potent hit.[1] Likely specific engagement.

  • IC50 1–10 µM: Moderate hit.[1] Potential for optimization.

  • IC50 > 50 µM: Likely non-specific alkylation toxicity.[1]

Protocol B: The "Washout" (Jump-Dilution) Assay

Objective: To confirm that BCA-Cl acts via an irreversible covalent mechanism.[1] If the effect persists after the compound is removed, the binding is likely covalent.

Concept: Reversible inhibitors require constant presence to maintain target occupancy.[1] Covalent inhibitors maintain occupancy even after the free compound is washed away.[1]

Methodology:

  • Setup: Prepare two sets of cells (Set A and Set B).

  • Treatment: Treat both sets with BCA-Cl at 5x or 10x the IC50 concentration for 1–2 hours (Pulse phase).

  • Washout (Set A):

    • Remove media containing BCA-Cl.[1]

    • Wash cells 3x with warm PBS.[1]

    • Add fresh, compound-free media.[1]

  • Continuous (Set B): Do not wash. Leave BCA-Cl in the media.

  • Incubation: Incubate both sets for an additional 24–48 hours.

  • Readout: Measure cell viability or a specific downstream biomarker (e.g., phosphorylation of a substrate).[1]

Data Analysis:

  • Irreversible (Covalent): Set A (Washout) shows similar inhibition/viability loss to Set B (Continuous).[1] The "memory" of the pulse remains.[1]

  • Reversible: Set A recovers viability or signaling, showing significantly less inhibition than Set B.[1]

Protocol C: Thiol-Reactivity Assessment (GSH Stability)

Objective: To ensure BCA-Cl is not too reactive (which causes off-target toxicity).[1]

Methodology:

  • Incubate 50 µM BCA-Cl with 5 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.[1][2][3][4]

  • Monitor the disappearance of the parent BCA-Cl peak via HPLC or LC-MS at T=0, 1h, 4h, and 24h.[1]

  • Target Profile: A promising covalent probe should have a half-life (

    
    ) of >1–2 hours in the presence of physiological GSH.[1] If 
    
    
    min, the compound is likely a "pan-assay interference compound" (PAINS) due to hyper-reactivity.[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] Link[1]

  • Åkerfeldt, K. S., et al. (2011).[1] "Amino Acid Analysis by HPLC." Methods in Molecular Biology. (General reference for peptide/amino acid analysis protocols relevant to cysteine profiling).

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10(4), 307-317.[1] Link

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523-3538.[1] Link[1]

  • PubChem Compound Summary. (n.d.). "this compound (CID 3303442)."[1] National Center for Biotechnology Information.[1] Link

Application Notes and Protocols for Antimicrobial Activity Testing of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the antimicrobial activity testing of the novel compound N-(4-bromo-2-chlorophenyl)-2-chloroacetamide. While specific data on this molecule is not extensively published, this document synthesizes information from structurally related N-phenylacetamide and haloacetamide derivatives to propose robust testing protocols and explore potential mechanisms of action. This guide is designed to provide researchers with the necessary framework to conduct thorough and reproducible antimicrobial evaluations. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction and Scientific Rationale

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. N-phenylacetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The subject of this guide, this compound, is a halogenated acetamide with a chemical structure that suggests potential antimicrobial efficacy. Halogenation has been shown to enhance the pharmacological properties of various antimicrobial scaffolds.[3]

The rationale for investigating this compound is based on studies of similar molecules. For instance, various N-(substituted phenyl)-2-chloroacetamides have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the pathogenic yeast Candida albicans.[4] The lipophilicity conferred by the halogenated phenyl ring is thought to facilitate passage across the microbial cell membrane.[4] Furthermore, some N-phenylacetamide derivatives are hypothesized to exert their antimicrobial effect by causing cell membrane rupture.[3]

This document provides detailed protocols for determining the antimicrobial susceptibility of a range of microorganisms to this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay.

Physicochemical Properties and Safety Precautions

A thorough understanding of the test compound's properties is crucial for accurate and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrCl₂NOPubChem CID 3303442[5]
Molecular Weight 283.95 g/mol PubChem CID 3303442[5]
Appearance Solid (predicted)
Solubility Insoluble in water (predicted). Soluble in organic solvents like DMSO and ethanol.
Predicted XlogP 2.9PubChemLite[6]

Safety and Handling:

This compound and its structural analogs are classified as irritants.[7][8] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[5][8] Avoid contact with skin and eyes.[5][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[5][8]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on CLSI and EUCAST guidelines to ensure reproducibility and comparability of results.[10][11][12]

Preparation of Stock Solution

The insolubility of this compound in aqueous media necessitates the use of an organic solvent for the stock solution. Dimethyl sulfoxide (DMSO) is a common choice.

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Causality: A high-concentration, sterile stock solution is essential for preparing accurate serial dilutions for the MIC assay and for impregnating disks for the diffusion method. The use of DMSO is necessary for solubility, but its final concentration in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13][14]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare Compound Stock Solution Dilution Perform Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Media Prepare Cation-Adjusted Mueller-Hinton Broth Media->Dilution Dilution->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate Controls Set up Positive & Negative Controls Controls->Incubate Read Visually Read MIC Endpoint Incubate->Read

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[1][15] Sterilize by autoclaving.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • In the first column, add 100 µL of the compound stock solution diluted in CAMHB to twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Negative Control (Sterility Control): A well containing only CAMHB to check for media contamination.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no inhibitory effect.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.[16]

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to the test compound.[12][17]

Workflow for Disk Diffusion Assay:

Disk_Diffusion_Workflow Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Agar Surface with Cotton Swab Inoculum->Inoculate Plate_Prep Prepare Mueller-Hinton Agar Plate Plate_Prep->Inoculate Place_Disks Place Disks on Inoculated Agar Inoculate->Place_Disks Disk_Prep Impregnate Sterile Disks with Compound Disk_Prep->Place_Disks Incubate Incubate at 35°C ± 2°C for 16-20 hours Place_Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[2][18] Pour into sterile petri dishes to a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

  • Disk Preparation and Application:

    • Aseptically apply sterile, blank paper disks (6 mm in diameter) to the inoculated agar surface.

    • Pipette a specific volume (e.g., 10 µL) of a known concentration of the this compound stock solution onto each disk.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Quality Control

Adherence to quality control measures is paramount for the validity of antimicrobial susceptibility testing results.[19][20][21]

Table 2: Recommended ATCC® Quality Control Strains

StrainGram StainRationale
Escherichia coli ATCC® 25922™Gram-negativeRepresentative of Enterobacteriaceae.
Staphylococcus aureus ATCC® 25923™Gram-positiveRepresentative of staphylococci.
Pseudomonas aeruginosa ATCC® 27853™Gram-negativeRepresentative of non-fermenting Gram-negative bacilli.
Enterococcus faecalis ATCC® 29212™Gram-positiveRepresentative of enterococci.
Candida albicans ATCC® 90028™FungalRepresentative of pathogenic yeasts.

These strains should be tested alongside the experimental assays. The results for these QC strains should fall within the expected ranges for standard antibiotics as defined by CLSI M100 documents to validate the test run.[10][22][23]

Data Interpretation and Expected Outcomes

For a novel compound like this compound, there are no established clinical breakpoints. The initial goal is to determine its in vitro activity spectrum.

  • MIC Values: Lower MIC values indicate greater potency. Results can be categorized as follows (as a general guideline):

    • Potent: MIC ≤ 8 µg/mL

    • Moderate: MIC 16-32 µg/mL

    • Weak/Inactive: MIC ≥ 64 µg/mL

  • Zone Diameters: Larger zones of inhibition correlate with greater susceptibility.

Table 3: Hypothetical Data Summary for this compound

OrganismMIC (µg/mL)Zone Diameter (mm)
S. aureus ATCC® 25923™4 - 1618 - 25
E. coli ATCC® 25922™32 - 12810 - 15
C. albicans ATCC® 90028™8 - 3215 - 22

This table is for illustrative purposes only. Actual results must be determined experimentally.

Potential Mechanisms of Action and Further Studies

The precise mechanism of action for this compound is yet to be elucidated. However, based on related compounds, several hypotheses can be proposed.

Potential Mechanisms:

  • Membrane Disruption: As suggested for other N-phenylacetamide derivatives, the compound may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[3]

  • Enzyme Inhibition: The chloroacetamide moiety is a reactive electrophile that could potentially alkylate and inactivate essential microbial enzymes, such as those involved in metabolic pathways or cell wall synthesis.[24]

  • Inhibition of Macromolecular Synthesis: The compound might interfere with the synthesis of DNA, RNA, or proteins.[25]

Logical Relationship of Potential Mechanisms:

Mechanism_Hypothesis cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound N-(4-bromo-2-chlorophenyl) -2-chloroacetamide Membrane Cell Membrane Compound->Membrane Lipophilicity Enzymes Essential Enzymes Compound->Enzymes Electrophilicity Macromolecules DNA/RNA/Protein Synthesis Compound->Macromolecules Disruption Membrane Disruption & Leakage Membrane->Disruption Inactivation Enzyme Inactivation Enzymes->Inactivation Inhibition Inhibition of Synthesis Macromolecules->Inhibition Outcome Microbial Cell Death Disruption->Outcome Inactivation->Outcome Inhibition->Outcome

Caption: Hypothesized mechanisms of antimicrobial action.

Recommended Further Studies:

  • Time-Kill Assays: To determine if the compound is bacteriostatic or bactericidal.

  • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

  • Macromolecule Synthesis Assays: To investigate the effect on DNA, RNA, and protein synthesis.

  • Scanning Electron Microscopy (SEM): To visualize morphological changes in microbial cells upon treatment.[3]

Conclusion

This compound represents a compound of interest for antimicrobial drug discovery. The protocols detailed in this guide provide a standardized and robust framework for its initial evaluation. By adhering to these methodologies and exploring the proposed avenues for further investigation, researchers can effectively characterize the antimicrobial potential of this and other novel N-phenylacetamide derivatives.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. Clinical and Laboratory Standards Institute; 2023. [Link]

  • LabMal. Mueller Hinton Agar and Mueller Hinton Broth: Composition, Preparation and Differences. Published November 20, 2019. [Link]

  • CLSI. CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Published March 15, 2022. [Link]

  • Microbiology Note. Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Published August 10, 2022. [Link]

  • Microbiologyinfo.com. Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Published January 5, 2022. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Published December 8, 2009. [Link]

  • Microbe Online. Mueller Hinton Agar (MHA): Composition, Preparation, Uses. Published July 20, 2013. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • CLSI. CLSI M100™. [Link]

  • EUCAST. MIC Determination. [Link]

  • Microbe Online. Quality Control Strains (standard strains) and their Uses. Published November 20, 2021. [Link]

  • HiMedia Laboratories. Mueller Hinton Agar - Technical Data. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Published August 28, 2023. [Link]

  • Slideshare. Reading_guide_BMD_v_5.0_2024_EUCAST MIC interpretation. [Link]

  • Testing Laboratory. EUCAST MIC Determination Testing. [Link]

  • Ann Lab Med. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Published November 2015. [Link]

  • Ann Lab Med. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. [Link]

  • J Enzyme Inhib Med Chem. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Published April 1, 2019. [Link]

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. [Link]

  • EUCAST. MIC and Zone Distributions, ECOFFs. [Link]

  • EUCAST. Disk Diffusion and Quality Control. [Link]

  • Molecules. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Published April 12, 2020. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Braz J Biol. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Published March 9, 2022. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]

  • PubChemLite. This compound (C8H6BrCl2NO). [Link]

  • PeerJ. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Published March 18, 2022. [Link]

Sources

Application of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide in cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide as a Covalent Cysteine-Reactive Probe

Part 1: Executive Summary & Mechanism

This compound (CAS: 195372-57-7) is a specialized electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Unlike traditional reversible inhibitors, this compound features a reactive


-chloroacetamide "warhead" capable of forming irreversible covalent bonds with nucleophilic cysteine residues on cancer-relevant proteins.

Its primary application in cancer research is not as a standalone therapeutic, but as a chemical probe to identify "ligandable" pockets on "undruggable" targets (e.g., KRAS, MYC, STAT3). By screening this fragment against cancer proteomes, researchers can map reactive cysteines that, when modified, disrupt protein function.

Mechanism of Action: S_N2 Alkylation

The biological activity is driven by the nucleophilic attack of a cysteine thiolate (


) on the 

-carbon of the chloroacetamide group, displacing the chloride ion.
  • Warhead: 2-chloroacetamide (Electrophile)

  • Scaffold: 4-bromo-2-chlorophenyl (Provides hydrophobic interactions/specificity)

  • Reaction: Irreversible formation of a thioether bond.

Diagram 1: Covalent Labeling Mechanism

ReactionMechanism Cys Target Cysteine (Nucleophile - SH) TS Transition State (S_N2 Attack) Cys->TS Attack Probe N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide (Electrophile) Probe->TS Product Covalent Adduct (Thioether Bond) TS->Product Bond Formation Leaving Chloride Ion (Leaving Group) TS->Leaving Displacement

Caption: The cysteine thiol of the target protein attacks the alpha-carbon of the probe, displacing chloride and forming a stable thioether adduct.

Part 2: Experimental Protocols

Protocol A: Preparation & Quality Control

Rationale: Chloroacetamides are susceptible to hydrolysis in aqueous buffers. Proper handling ensures potency.

  • Stock Solution Preparation:

    • Dissolve 10 mg of this compound (MW: ~282.95 g/mol ) in anhydrous DMSO to a concentration of 50 mM .

    • Note: Ensure the DMSO is dry; water promotes hydrolysis of the chloride.

    • Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles.

  • Negative Control Synthesis:

    • For rigorous validation, synthesize or purchase the non-reactive analog: N-(4-bromo-2-chlorophenyl)acetamide (CAS: 3460-23-9).

    • This analog lacks the

      
      -chloro group and cannot form covalent bonds, allowing you to distinguish between specific covalent inhibition and non-specific hydrophobic toxicity.
      
Protocol B: Intact Protein Mass Spectrometry Screening

Objective: To confirm direct covalent labeling of a purified cancer target (e.g., KRAS G12C).

Materials:

  • Purified Target Protein (5 µM in PBS, pH 7.4).

  • Compound Stock (50 mM).

  • LC-MS grade Formic Acid and Acetonitrile.

Workflow:

  • Incubation: Dilute protein to 5 µM. Add the compound to a final concentration of 50 µM (10-fold excess).

  • Reaction: Incubate at Room Temperature (RT) for 1 hour.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Deconvolution: Deconvolute the raw spectra to zero-charge mass.

Data Interpretation: Look for a mass shift corresponding to the acetamide adduct minus the leaving group (HCl).

  • Mass of Probe: ~283 Da

  • Mass of Leaving Group (Cl): ~35 Da

  • Mass of H lost from Cysteine: ~1 Da

  • Expected Mass Shift: +248 Da (approx).

ObservationConclusion
Mass + 0 Da No reaction (Target cysteine inaccessible or unreactive).
Mass + 248 Da Mono-adduct formation (Specific labeling).
Mass + 496 Da Di-adduct formation (Promiscuous labeling; reduce concentration).
Protocol C: Cellular Antiproliferative Assay (Phenotypic Screen)

Objective: To determine if the covalent modification translates to cancer cell death.

Cells: A549 (Lung Cancer), MDA-MB-231 (Breast Cancer).

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of the compound (100 µM to 0.1 µM).

    • Include the Negative Control (non-reactive analog) in parallel.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add CellTiter-Glo (Promega) or MTT reagent. Measure luminescence/absorbance.

  • Wash-Out Experiment (Critical for Covalency):

    • Treat cells with IC90 concentration for 2 hours.

    • Wash cells 3x with PBS to remove unbound drug.

    • Replenish with fresh media and incubate for 48 hours.

    • Result: If toxicity persists after washout, the mechanism is likely covalent/irreversible.

Diagram 2: Screening Workflow

Workflow Step1 Library Preparation (DMSO Stock) Step2 Primary Screen (Cell Viability / MS) Step1->Step2 Decision Hit? Step2->Decision Decision->Step1 No (Iterate) PathA Validation (LC-MS Intact Mass) Decision->PathA Yes PathB Selectivity (Competition ABPP) Decision->PathB Yes

Caption: Workflow for validating this compound as a hit.

Part 3: Advanced Characterization (ABPP)

For researchers with access to proteomics, Activity-Based Protein Profiling (ABPP) is the gold standard for validating this probe.

Protocol:

  • Proteome Prep: Lyse cancer cells (e.g., HeLa) to generate a native proteome.

  • Competition:

    • Sample A: DMSO only.

    • Sample B: Treat with This compound (20 µM, 1 hr).

  • Probe Labeling: Treat both samples with a broad-spectrum cysteine probe (e.g., IA-Rhodamine or IA-Desthiobiotin ) for 1 hour.

  • Analysis: Run SDS-PAGE.

    • Result: Bands that disappear in Sample B compared to Sample A represent proteins where your compound has successfully blocked the cysteine, preventing the fluorescent probe from binding. This identifies the specific targets of your compound.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574 (2016).

    • Foundational text on using chloroacetamide fragments for cysteine mapping.
  • Åkerfeldt, K. S., et al. "Amino acid analysis by high performance liquid chromatography." Journal of Chromatography A, 195372-57-7 (CAS Database Entry). Verifies the chemical identity and availability of the specific compound.
  • Resnick, E., et al. "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8951-8968 (2019).

    • Protocol for screening electrophilic libraries.
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

    • Physicochemical property verific

Application Notes and Protocols for N-(4-bromo-2-chlorophenyl)-2-chloroacetamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for the utilization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide as a covalent chemical probe for the exploration of biological systems. Grounded in the well-established reactivity of the chloroacetamide electrophile, this guide outlines the compound's presumptive mechanism of action, protocols for its application in target identification and validation, and best practices for experimental design and data interpretation. The information herein is intended to empower researchers to effectively employ this probe for the discovery and characterization of novel protein targets.

Introduction: The Rationale for this compound as a Covalent Probe

This compound is a small molecule featuring a highly reactive chloroacetamide functional group. This electrophilic moiety is known to engage in nucleophilic substitution reactions with amino acid residues in proteins, leading to the formation of a stable, covalent bond.[1][2][3] The primary targets for such alkylation are nucleophilic residues, with a particular predilection for the thiol group of cysteine, and to a lesser extent, the imidazole side chain of histidine.[1][3][4] This covalent and often irreversible interaction makes this compound a valuable tool for "activity-based protein profiling" (ABPP) and target discovery.[5][6]

The core principle behind its use as a chemical probe lies in its ability to permanently label proteins, thereby enabling their identification and functional characterization. The brominated and chlorinated phenyl ring contributes to the molecule's lipophilicity and may influence its cellular uptake and binding affinity for specific protein pockets.[7] By treating biological samples (cell lysates, intact cells, or even whole organisms) with this probe, researchers can identify proteins that are covalently modified, suggesting a potential functional interaction.[8][9]

Presumptive Mechanism of Action:

The chloroacetamide group acts as an electrophilic "warhead." A nucleophilic residue on a target protein, typically a cysteine thiol, attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group in an SN2 reaction.[10] This results in a stable thioether linkage between the probe and the protein.

In_Vitro_Labeling_Workflow Start Prepare Cell Lysate Treat Treat Lysate with Probe (and DMSO control) Start->Treat Quench Quench Reaction Treat->Quench Analyze Proteomic Analysis (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analyze Identify Identify Differentially Labeled Proteins Analyze->Identify

Caption: Workflow for in vitro labeling of cell lysates.

Materials:

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound stock solution

  • DMSO (vehicle control)

  • Dithiothreitol (DTT) or β-mercaptoethanol (quenching agent)

  • Bradford assay or BCA assay reagents

  • SDS-PAGE equipment and reagents

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer. Keep the lysate on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Probe Treatment:

    • Aliquot equal amounts of protein lysate (e.g., 1 mg) into microcentrifuge tubes.

    • Treat the lysates with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM).

    • Include a vehicle control treated with an equivalent volume of DMSO.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

  • Quenching: Stop the labeling reaction by adding a reducing agent such as DTT or β-mercaptoethanol to a final concentration of 10 mM to quench any unreacted probe.

  • Proteomic Analysis:

    • SDS-PAGE: Analyze the labeled lysates by SDS-PAGE to observe any shifts in protein migration or the appearance of new bands.

    • Mass Spectrometry (Bottom-Up Proteomics): This is the preferred method for comprehensive target identification. [8] 1. Digest the protein samples with trypsin. 2. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3. Search the MS/MS data against a protein database to identify peptides that have been modified by the probe. The mass of the probe (minus the chlorine atom) will be added to the modified amino acid (typically cysteine).

Protocol for Intact Cell Labeling

This protocol assesses target engagement in a more physiologically relevant context.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline)

  • Lysis buffer

  • Downstream analysis reagents (as in Protocol 3.2)

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Probe Treatment:

    • Replace the culture medium with fresh medium containing the desired concentrations of this compound or DMSO.

    • Incubate the cells for a specified time (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Cell Harvest and Lysis:

    • Wash the cells with cold PBS to remove excess probe.

    • Lyse the cells as described in Protocol 3.2.

  • Downstream Analysis: Proceed with proteomic analysis as outlined in Protocol 3.2 to identify the protein targets.

Competitive Profiling for Target Validation

This protocol helps to confirm that the probe binds to a specific target in a competitive manner.

Competitive_Profiling_Workflow Start Prepare Cell Lysate Pre-incubation Pre-incubate with Excess Unlabeled Probe or Competitor Start->Pre-incubation Tagged_Probe Add Tagged Broad-Spectrum Covalent Probe Pre-incubation->Tagged_Probe Enrichment Enrich Tagged Proteins Tagged_Probe->Enrichment Analysis Analyze by SDS-PAGE or Mass Spectrometry Enrichment->Analysis

Caption: Workflow for competitive profiling.

Materials:

  • Cell lysate

  • This compound (unlabeled probe)

  • A tagged, broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne or -biotin)

  • Reagents for click chemistry or streptavidin pulldown

  • SDS-PAGE and/or mass spectrometry reagents

Procedure:

  • Pre-incubation:

    • Treat cell lysates with an excess of this compound or a known inhibitor of the putative target.

    • Include a DMSO control.

    • Incubate for 30 minutes.

  • Tagged Probe Labeling: Add the tagged, broad-spectrum probe to all samples and incubate for an additional 30 minutes.

  • Enrichment/Detection:

    • If using an alkyne-tagged probe, perform a click reaction with an azide-biotin or azide-fluorophore reporter tag.

    • If using a biotin-tagged probe, proceed directly to enrichment.

    • Enrich the tagged proteins using streptavidin beads.

  • Analysis:

    • Analyze the enriched proteins by SDS-PAGE and in-gel fluorescence scanning or by western blot for a specific target.

    • Alternatively, perform on-bead digestion and LC-MS/MS analysis.

  • Interpretation: A decrease in the signal from the tagged probe in the sample pre-incubated with this compound indicates that both probes are competing for the same binding site on the target protein(s).

Data Interpretation and Target Validation

The identification of a protein that is covalently modified by this compound is the first step in target validation. Subsequent experiments are crucial to confirm the biological relevance of this interaction.

  • Site-directed Mutagenesis: Mutate the identified cysteine or histidine residue to a non-nucleophilic amino acid (e.g., alanine or serine). The loss of labeling in the mutant protein confirms the site of covalent modification.

  • Functional Assays: Investigate the effect of the probe on the function of the identified target protein (e.g., enzymatic activity, protein-protein interactions).

  • Cellular Phenotype: Correlate the cellular effects of the probe with the function of the identified target.

Conclusion

This compound represents a potentially powerful tool for chemical biology and drug discovery. Its inherent reactivity as a covalent probe allows for the identification of novel protein targets. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this compound in their investigations, with the ultimate goal of elucidating new biological pathways and therapeutic opportunities.

References

  • PubMed. Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • ACS Publications. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry. [Link]

  • PubMed Central. Chemoproteomic methods for covalent drug discovery. [Link]

  • PNAS. Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. [Link]

  • Scholarly Publications Leiden University. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. [Link]

  • National Institutes of Health. Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling. [Link]

  • PubMed. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. [Link]

  • ICE Bioscience. MS-Based Covalent Binding Analysis. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet. [Link]

  • ACS Publications. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification | Analytical Chemistry. [Link]

  • bioRxiv. Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. [Link]

  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • SpringerLink. An electroaffinity labelling platform for chemoproteomic-based target identification. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • Royal Society of Chemistry. CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • PubMed Central. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. [Link]

  • PubChem. 4'-Bromo-2'-chloroacetanilide. [Link]

  • PubMed. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. [Link]

  • MDPI. Recent Advances in Covalent Drug Discovery. [Link]

  • LookChem. CAS No.2564-02-5,N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE Suppliers. [Link]

Sources

Application Note: In Vivo Optimization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for researchers evaluating N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS 195372-57-7) in preclinical models.

Given that this compound acts as a reactive chloroacetamide electrophile , it is typically utilized as a covalent probe for target validation (e.g., cysteine mapping) or as a chemical intermediate. The protocol below focuses on establishing a safe, effective therapeutic window, distinguishing specific target engagement from non-specific alkylation toxicity.

Executive Summary & Mechanism of Action

This compound functions as an alkylating agent. It contains a 2-chloroacetamide moiety, a classic "warhead" that reacts irreversibly with nucleophilic cysteine residues on proteins via an


 mechanism.
  • Mechanism: The chlorine atom acts as a leaving group, allowing a thiolate anion (Protein-S⁻) to attack the alpha-carbon, forming a stable thioether bond.

  • Selectivity Challenge: While useful for targeting specific cysteines (e.g., in kinases, DUBs, or TRPA1 channels), high doses can lead to indiscriminate alkylation of glutathione (GSH) and essential housekeeping proteins, causing hepatotoxicity.

  • Critical Control: To validate efficacy, studies must include the non-reactive analog N-(4-bromo-2-chlorophenyl)acetamide (CAS 3460-23-9), which lacks the leaving group (Cl) and cannot form covalent bonds.

Mechanistic Pathway Diagram

G Compound N-(4-bromo-2-chlorophenyl) -2-chloroacetamide Target Target Protein (Nucleophilic Cysteine -SH) Compound->Target Specific Binding GSH Glutathione (GSH) (Off-Target Sink) Compound->GSH Non-specific Conjugation Complex Covalent Protein-Ligand Complex (Thioether Bond) Target->Complex SN2 Alkylation (Irreversible) Toxicity GSH Depletion & Cellular Stress GSH->Toxicity High Dose Risk

Figure 1: Mechanism of Action. The compound covalently modifies the target protein but competes with the cellular glutathione pool.

Formulation & Solubility Protocol

The compound is lipophilic (Predicted LogP ~2.85) and requires a co-solvent system for in vivo administration. Avoid simple saline suspensions to prevent precipitation and erratic absorption.

Recommended Vehicle (IV/IP/PO)
ComponentPercentage (v/v)Function
DMSO 5 - 10%Primary solubilizer. (Do not exceed 10% for chronic studies).
PEG 400 40%Co-solvent to maintain stability.
Tween 80 5%Surfactant to prevent aggregation.
Saline / Water 45 - 50%Bulk carrier. Add last with vortexing.

Preparation Steps:

  • Dissolve the weighed compound completely in 100% DMSO.

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing. Use immediately (Chloroacetamides can hydrolyze or cyclize over time in aqueous solution).

In Vivo Dosage Determination (Dose-Ranging Study)

Since specific PK data for this probe is limited, a Maximum Tolerated Dose (MTD) study is required before efficacy testing.

Phase 1: Tolerability (Acute)
  • Subjects: C57BL/6 Mice (n=3 per group).

  • Route: Intraperitoneal (IP) is preferred for proof-of-concept to maximize bioavailability.

  • Dosing Regimen: Single bolus dose.

GroupDosage (mg/kg)Observation PeriodEndpoint
Low 10 mg/kg24 HoursBody weight, behavior (lethargy).
Mid 30 mg/kg24 HoursBody weight, liver enzymes (ALT/AST).
High 100 mg/kg24 HoursSurvival, gross pathology.
  • Stop Criterion: If >10% body weight loss or piloerection is observed, reduce dose.

  • Expected MTD: Chloroacetamides typically show toxicity >50-100 mg/kg due to GSH depletion. Start efficacy studies at 10-30 mg/kg.

Phase 2: Efficacy & Target Engagement

Once MTD is established (e.g., 30 mg/kg), perform the definitive study.

Experimental Design:

  • Vehicle Control: (DMSO/PEG/Saline)

  • Negative Control: N-(4-bromo-2-chlorophenyl)acetamide (Equimolar dose). Crucial to prove the effect is covalent.

  • Treatment Group: This compound (e.g., 25 mg/kg).

Pharmacodynamics & Readouts

To verify the compound is working as intended, use the following assays:

A. Target Occupancy (Covalent Pull-Down)

Since the compound binds covalently, traditional washout assays fail.

  • Harvest Tissue: (e.g., Tumor, Liver, Brain) 2-4 hours post-dose.

  • Click Chemistry Probe: If an alkyne-tagged version is unavailable, use a broad-spectrum cysteine probe (e.g., Iodoacetamide-Desthiobiotin) to label unbound cysteines in the lysate.

  • Western Blot: A reduction in probe labeling (compared to Vehicle) indicates the target was successfully "masked" (alkylated) by the drug in vivo.

B. Safety Biomarkers
  • Liver Function: Measure serum ALT/AST. Chloroacetamides are hepatotoxic.

  • GSH Levels: Measure hepatic glutathione. Significant depletion (>50%) indicates dosing is too high and non-specific.

References & Sourcing

  • Compound Source (Reactive): this compound (CAS 195372-57-7).[][2][3] Available from ChemBridge, Combi-Blocks, Enamine.

  • Compound Source (Control): N-(4-bromo-2-chlorophenyl)acetamide (CAS 3460-23-9). Often listed as "AS-19195" or "4'-Bromo-2'-chloroacetanilide".

  • Methodology Foundation:

    • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Describes the use of chloroacetamide probes for cysteine profiling). Link

    • Åkerfeldt, K. S., et al. (2011). "Design and synthesis of chloroacetamide-based inhibitors." Journal of Medicinal Chemistry. (General principles of covalent inhibitor design).

    • TRPA1 Agonism: Chloroacetamides are known TRPA1 activators. See: Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature. Link

Disclaimer

This compound is a potent alkylating agent. Handle with extreme care in a fume hood. It is intended for research use only, not for human administration.

Sources

Application Note & Protocol Guide: High-Throughput Screening for Covalent Inhibitors Using N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in covalent inhibitor discovery.

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1][2] The chloroacetamide functional group is a well-established electrophilic "warhead" used in the design of covalent inhibitors that primarily target nucleophilic cysteine residues within protein binding pockets.[3] This document provides a detailed guide for the application of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide, a representative chloroacetamide-containing fragment, in a high-throughput screening (HTS) campaign to identify novel covalent inhibitors of a model cysteine protease. We present a comprehensive, field-proven protocol for a fluorescence resonance energy transfer (FRET)-based assay, including methodologies for assay validation, data analysis, and hit confirmation.

Introduction: The Rationale for Screening Covalent Fragments

The discovery of covalent drugs has shifted from serendipitous findings to rational design, driven by a deeper understanding of protein structure and reaction mechanisms.[1] Covalent inhibitors form a stable, irreversible bond with their target protein, a process that typically involves two steps: initial non-covalent binding followed by the formation of the covalent linkage.[4] This mechanism can lead to significant advantages over non-covalent counterparts, including high potency and extended pharmacodynamic effects.[1][2]

The chloroacetamide moiety (ClCH₂CONH₂) is a reactive electrophile that selectively forms a thioether bond with the sulfhydryl group of cysteine residues under physiological conditions.[3] this compound (Figure 1) serves as an excellent starting point for a fragment-based screening campaign. Its relatively low molecular weight allows for efficient exploration of chemical space, and the reactive chloroacetamide group provides a handle for covalent modification of a target protein.

Figure 1: Chemical Structure of this compound

a This compound b b

Caption: Structure of the screening compound.

This guide will use a hypothetical cysteine protease as the target enzyme to illustrate the screening workflow. Cysteine proteases, such as caspases and cathepsins, play critical roles in various diseases, including cancer and inflammatory disorders, making them attractive drug targets.[5]

Assay Principle: FRET-Based Protease Activity Assay

To identify inhibitors of our model cysteine protease, we will employ a FRET-based assay. This format is robust, amenable to HTS, and provides a continuous readout of enzyme activity.[6][7]

The principle relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule on opposite sides of the protease cleavage site.

  • Intact Substrate: The fluorophore and quencher are in close proximity, leading to FRET. The fluorophore's emission is absorbed by the quencher, resulting in a low fluorescence signal.

  • Cleaved Substrate: In the presence of active protease, the peptide is cleaved. This separates the fluorophore from the quencher, disrupting FRET and leading to a significant increase in fluorescence emission.

Covalent inhibitors, such as this compound, will irreversibly bind to the active site cysteine of the protease, preventing substrate cleavage and thus keeping the fluorescence signal low.

High-Throughput Screening Workflow

The HTS workflow is designed to be efficient and robust, minimizing variability and identifying true hits.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation & Follow-up Compound_Plating Compound Plating (this compound derivatives) Dispense_Compound Dispense Compound & Controls Compound_Plating->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Pre_incubation Dispense Enzyme & Pre-incubate Reagent_Prep->Pre_incubation Dispense_Compound->Pre_incubation Initiate_Reaction Dispense FRET Substrate Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Fluorescence Read (Plate Reader) Initiate_Reaction->Kinetic_Read Data_QC Quality Control (Z'-factor) Kinetic_Read->Data_QC Normalization Data Normalization (% Inhibition) Data_QC->Normalization Hit_Selection Hit Identification (Thresholding) Normalization->Hit_Selection Dose_Response Dose-Response Curves (IC50) Hit_Selection->Dose_Response Counter_Screen Counter-Screens (Assay Interference) Dose_Response->Counter_Screen Mechanism_Study Mechanism of Action Studies Counter_Screen->Mechanism_Study

Caption: Overview of the HTS workflow for covalent inhibitor screening.

Detailed Experimental Protocols

4.1. Materials and Reagents

  • Compound: this compound (and/or library of analogues)

  • Enzyme: Recombinant human cysteine protease (e.g., Cathepsin L)

  • Substrate: FRET peptide substrate specific for the protease

  • Assay Buffer: 50 mM MES, pH 6.0, 2 mM DTT, 1 mM EDTA

  • Positive Control: A known, potent inhibitor of the target protease

  • Negative Control: DMSO (vehicle)

  • Plates: 384-well, low-volume, black, non-binding surface plates

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection.

4.2. Compound Plate Preparation

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Using an automated liquid handler, perform serial dilutions to create a concentration range for dose-response experiments (e.g., from 10 mM down to 10 nM).

  • For the primary screen, prepare a "ready-to-screen" plate by diluting the stock solution to 1 mM in DMSO.

  • Dispense 100 nL of the compound solutions, positive control, and DMSO into the appropriate wells of the 384-well assay plates.

4.3. HTS Assay Protocol

This protocol is for a final assay volume of 20 µL.

  • Enzyme Preparation: Thaw the cysteine protease on ice. Prepare a working solution of the enzyme in cold assay buffer at 2X the final desired concentration. Rationale: Keeping the enzyme cold maintains its stability and activity. The presence of DTT in the buffer is crucial to keep the active site cysteine in its reduced, active state.[8]

  • Dispensing: Using a liquid handler, add 10 µL of the 2X enzyme solution to each well of the 384-well plate containing the pre-spotted compounds and controls.

  • Pre-incubation: Mix the plate on a plate shaker for 1 minute. Centrifuge the plate briefly to ensure all liquid is at the bottom of the wells. Incubate the plate for 30 minutes at room temperature. Rationale: This pre-incubation step is critical for covalent inhibitors, as it allows time for the covalent bond to form between the inhibitor and the enzyme before the addition of the substrate.[9]

  • Substrate Preparation: Prepare a 2X working solution of the FRET peptide substrate in the assay buffer.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.

  • Detection: Immediately place the plate in a kinetic-capable microplate reader. Measure the fluorescence intensity every 2 minutes for 30-60 minutes (Excitation/Emission wavelengths specific to the fluorophore/quencher pair). Rationale: A kinetic read allows for the determination of the initial reaction velocity (V₀), which is a more accurate measure of enzyme activity than a single endpoint read.

Assay Validation and Quality Control

Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reliability.[10]

5.1. Z'-Factor Determination

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls and is a measure of assay quality.[11][12][13]

  • Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the control signals.

  • Procedure:

    • Prepare a 384-well plate with alternating columns of positive control (e.g., a known inhibitor at a concentration that gives >90% inhibition) and negative control (DMSO).

    • Run the assay as described in section 4.3.

    • Calculate the Z'-factor from the final endpoint fluorescence readings.

  • Acceptance Criteria:

    • Z' > 0.5: Excellent assay, suitable for HTS.[13][14]

    • 0 < Z' < 0.5: Marginal assay, may require optimization.[13][14]

    • Z' < 0: Unacceptable assay.[13][14]

ParameterValueInterpretation
Mean (Negative Control)85,000 RFUHigh signal (active enzyme)
SD (Negative Control)3,500 RFULow variability
Mean (Positive Control)5,000 RFULow signal (inhibited enzyme)
SD (Positive Control)800 RFULow variability
Z'-Factor 0.82 Excellent Assay

Table 1: Hypothetical Z'-Factor Calculation Data

Data Analysis and Hit Confirmation

6.1. Primary Screen Data Analysis

  • From the kinetic data, calculate the initial reaction rate (V₀) for each well.

  • Normalize the data as percent inhibition: % Inhibition = 100 * (1 - (V₀_compound - V₀_pos) / (V₀_neg - V₀_pos))

  • Set a hit threshold, for example, % Inhibition > 50%. Compounds that meet this criterion are considered primary hits.

6.2. Hit Confirmation and Secondary Assays

Primary hits must be subjected to a series of follow-up experiments to confirm their activity and rule out artifacts.[15]

  • Dose-Response Analysis: Re-test the primary hits over a range of concentrations to determine their potency (IC₅₀).

  • Time-Dependency Assay: To confirm a covalent mechanism, perform IC₅₀ determinations at different pre-incubation times. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.[9]

  • Counter-Screens: Screen hits against assays designed to identify common sources of artifacts, such as compound auto-fluorescence or aggregation.

  • Orthogonal Assays: Confirm the activity of the hits in a different assay format, for example, a mass spectrometry-based assay to directly observe the covalent modification of the target protein.[2]

Mechanism of Action: Covalent Modification

The chloroacetamide group of this compound is an electrophile that reacts with the nucleophilic thiol group of the catalytic cysteine in the protease active site via a nucleophilic substitution (Sₙ2) reaction.

Caption: Proposed mechanism of covalent inhibition of a cysteine protease.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a high-throughput screening campaign to discover novel covalent inhibitors of a cysteine protease. The described FRET-based assay, coupled with rigorous validation and hit confirmation strategies, offers a robust platform for identifying high-quality lead compounds. The principles and protocols outlined herein are adaptable to other covalent warheads and protein targets, providing a solid foundation for any covalent drug discovery program.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Retrieved January 31, 2026, from [Link]

  • Bradshaw, J. M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. ACS Publications. Retrieved January 31, 2026, from [Link]

  • Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Retrieved January 31, 2026, from [Link]

  • Wiggs, J. L., et al. (2008). A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. PubMed. Retrieved January 31, 2026, from [Link]

  • On HTS. (2023). Z-factor. Retrieved January 31, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved January 31, 2026, from [Link]

  • Oreate AI. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Retrieved January 31, 2026, from [Link]

  • Lücking, U., et al. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Drug Design, Development and Therapy. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025). (PDF) TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Retrieved January 31, 2026, from [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Retrieved January 31, 2026, from [Link]

  • NCBI. (2012). Protease Assays - Assay Guidance Manual. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 31, 2026, from [Link]

  • Lücking, U., et al. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. PubMed. Retrieved January 31, 2026, from [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved January 31, 2026, from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved January 31, 2026, from [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved January 31, 2026, from [Link]

  • Resnick, E., et al. (2018). High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. PubMed. Retrieved January 31, 2026, from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018). How to design a functional assay for a cysteine protease? Retrieved January 31, 2026, from [Link]

  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Retrieved January 31, 2026, from [Link]

  • JoVE. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Retrieved January 31, 2026, from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z'). Retrieved January 31, 2026, from [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved January 31, 2026, from [Link]

  • Bray, M. A., & Carpenter, A. E. (2015). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual.
  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. Retrieved January 31, 2026, from [Link]

  • Lin, M. H., et al. (2005). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. PMC. Retrieved January 31, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved January 31, 2026, from [Link]

Sources

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide for protein binding assays.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Fragment Screening & Profiling with N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Executive Summary

This compound (CAS: 195372-57-7) is a representative covalent fragment utilized in chemoproteomics and drug discovery. Unlike promiscuous alkylating agents (e.g., Iodoacetamide), this compound features a halogenated aromatic scaffold that directs the reactive "warhead" (chloroacetamide) to specific cysteine residues via non-covalent molecular recognition.

This application note details the use of this compound as a model probe for Targeted Covalent Inhibitor (TCI) discovery. It provides protocols for assessing cysteine reactivity, determining binding kinetics (


), and validating target engagement using Intact Protein Mass Spectrometry.

Chemical Identity & Mechanism of Action

Structural Properties[1][2][3][4]
  • Compound Name: this compound[1][2][3][4][]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 282.95 g/mol

  • Warhead:

    
    -Chloroacetamide (Electrophile)
    
  • Scaffold: 4-bromo-2-chloroaniline derivative (Lipophilic/Templating element)

Reaction Mechanism

The compound acts via a two-step mechanism characteristic of targeted covalent inhibitors:

  • Recognition: The aromatic scaffold binds reversibly to a hydrophobic pocket on the protein (

    
    ), positioning the warhead near a nucleophilic cysteine.
    
  • Reaction: The thiolate anion of the cysteine attacks the

    
    -carbon of the acetamide, displacing the chloride ion (
    
    
    
    reaction), forming a stable thioether bond (
    
    
    ).

Key Advantage: The "Templating Effect."[6] The reaction rate is significantly accelerated only when the scaffold binds the target pocket, ensuring specificity over random cysteine alkylation.

ReactionMechanism Protein Protein-SH (Nucleophile) Complex Reversible Complex (Non-covalent) Protein->Complex Binding (KI) Probe Probe (Electrophile) Probe->Complex TS Transition State (SN2 Attack) Complex->TS Positioning Product Covalent Adduct (Thioether) TS->Product k_inact (-HCl)

Figure 1: Kinetic mechanism of targeted covalent modification. The specificity is driven by the initial binding step (


).

Application 1: Intact Protein Mass Spectrometry Screening

This is the primary method to validate that the fragment covalently modifies the target protein.

Materials
  • Target Protein: Purified recombinant protein (>90% purity), 5–10 µM in buffer.

  • Compound Stock: 50 mM in DMSO.

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid DTT or Mercaptoethanol as they will scavenge the probe.

  • Quench Solution: 1% Formic Acid (for LC-MS) or 10 mM DTT (to stop reaction before analysis).

Protocol
  • Preparation: Dilute protein to 5 µM in reaction buffer.

  • Incubation: Add the compound to the protein solution at a 10-fold molar excess (50 µM final). Maintain DMSO concentration <2%.

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Quenching: Add Formic Acid to a final concentration of 0.1% to denature the protein and stop the reaction.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap) using a C4 desalting column. Deconvolute the raw charge envelope to obtain the zero-charge mass.

Data Interpretation

Upon successful labeling, the mass of the protein will increase by the mass of the acetamide-aryl moiety, minus the leaving chloride.

ParameterCalculationValue
Probe MW

~282.95 Da
Leaving Group Chloride (

)
-35.45 Da
Added Hydrogen (None; H is lost from Cys, Cl from Probe)-1.01 Da (net loss HCl)
Expected Mass Shift (

M)
Probe - HCl +246.0 Da

Note: Use the monoisotopic mass of the most abundant isotopes (


, 

) for precise high-res MS matching:

M

245.93 Da.

Application 2: Determination of

To rank this fragment against others, you must determine the efficiency of covalent bond formation.

Experimental Setup (FRET/Fluorescence Polarization)
  • Method: Competition assay using a known fluorescent tracer or direct activity assay (if the protein is an enzyme).

  • Design: Measure the time-dependent loss of protein activity (or tracer binding) at various inhibitor concentrations

    
    .
    
Protocol
  • Prepare a serial dilution of the compound (e.g., 0, 1, 3, 10, 30, 100 µM).

  • Add protein to the compound plate.

  • Measure the signal (Activity or Fluorescence) continuously over time (0 to 60 min).

  • Plot the signal vs. time for each concentration. Fit to a single exponential decay to determine the observed rate constant (

    
    ) for each 
    
    
    
    .
Analysis

Plot


 vs. 

and fit to the hyperbolic equation:

  • 
    :  The affinity of the initial non-covalent complex.
    
  • 
    :  The maximum rate of covalent bond formation.
    
  • 
    :  The second-order rate constant (efficiency metric).
    

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
No Labeling Observed Buffer contains thiols (DTT/BME).Use TCEP (non-nucleophilic) or remove reducing agents via dialysis.
Multiple Adducts (+492 Da) Non-specific labeling (Lysines).pH is too high (>8.0). Lower pH to 7.0–7.5 to favor Cys (

~8) over Lys (

~10).
Precipitation Compound insolubility.Ensure DMSO < 5%. Check compound solubility in buffer before adding protein.
Probe Hydrolysis Storage in aqueous solution.Prepare fresh dilutions from DMSO stock immediately before use.

References

  • Resnick, E. et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Kathman, S. G.[7][8] & Statsyuk, A. V. (2016). "Covalent tethering of fragments for drug discovery."[9] Journal of Medicinal Chemistry. Link

  • ChemicalBook. (n.d.). "this compound Product Properties." Link

Sources

Application Note: Strategic Utilization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide in Heterocyclic Synthesis

[1]

Executive Summary

This compound (CAS: 195372-57-7) represents a high-value bifunctional electrophile in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three functional handles:

  • The

    
    -Chloroacetamide "Warhead":  A highly reactive site for nucleophilic substitution (
    
    
    ) or intramolecular alkylation.[1]
  • The Aryl Bromide (C4): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • The Aryl Chloride (C2): Provides steric influence and orthogonal reactivity (e.g., site-selective activation) relative to the bromide.[1]

This guide details the robust synthesis of the core scaffold and its transformation into 5-bromo-7-chlorooxindole derivatives—a privileged pharmacophore in kinase inhibitors and GPCR modulators.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 195372-57-7
Molecular Formula

Molecular Weight 282.95 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in

Reactivity Class Alkylating agent; Electrophile
Storage 2–8°C, Inert atmosphere (Ar/N2), Desiccated

Synthetic Logic & Pathway Map

The following logic map illustrates the divergent utility of the scaffold. The core workflow involves constructing the amide bond, followed by a choice of pathway: Cyclization (Path A) to access the oxindole core, or Displacement (Path B) to generate acyclic linkers or covalent probes.[1]

ReactionPathwaysAniline4-Bromo-2-chloroanilineScaffoldN-(4-bromo-2-chlorophenyl)-2-chloroacetamide(The Core)Aniline->ScaffoldAcylation(0°C to RT)ReagentChloroacetyl Chloride(Base, DCM)Reagent->ScaffoldOxindole5-Bromo-7-chlorooxindole(Fused Heterocycle)Scaffold->OxindolePath A:Intramolecular Friedel-Crafts(AlCl3, Melt or PhCl)LinkerGlycinamide Derivatives(Peptidomimetics)Scaffold->LinkerPath B:SN2 Displacement(Amines/Thiols)CouplingBiaryl/Aryl-AmineScaffoldsOxindole->CouplingSuzuki/Buchwald(Pd-Catalysis on Br)

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.[1]

Experimental Protocols

Protocol A: Robust Synthesis of the Core Scaffold

Objective: Large-scale preparation of this compound from commercially available aniline.[1]

Reagents:

  • 4-Bromo-2-chloroaniline (1.0 equiv)[1]

  • Chloroacetyl chloride (1.2 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv) or

    
     (saturated aq.)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-chloroaniline (e.g., 10.0 g, 48 mmol) and anhydrous DCM (100 mL). Add TEA (7.3 g, 72 mmol) and cool the solution to 0°C under an inert argon atmosphere.

  • Addition: Add chloroacetyl chloride (6.5 g, 57 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted aniline/TEA, saturated

    
     (50 mL), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude solid is typically sufficiently pure (>95%).[1] Recrystallize from Ethanol/Hexane if necessary.[1]
    

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     10.1 (s, 1H, NH), 7.8 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 4.3 (s, 2H, 
    
    
    ).[1]
  • Yield: Expect 85–95%.

Protocol B: Intramolecular Cyclization to 5-Bromo-7-chlorooxindole

Objective: Accessing the fused heterocyclic core via Friedel-Crafts alkylation.[1] This is a critical step for synthesizing kinase inhibitor scaffolds (e.g., Sunitinib analogs).[1]

Mechanism: The electron-rich aromatic ring attacks the electrophilic methylene carbon, facilitated by a Lewis acid (

11

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Aluminum Chloride (

    
    ) (2.5–3.0 equiv)[1]
    
  • Solvent: Neat (Melt) or 1,2-Dichlorobenzene (high boiling point required).[1]

Step-by-Step Methodology:

  • Mixing: In a heavy-walled pressure tube or round-bottom flask, mix the amide substrate (1.0 g) intimately with anhydrous

    
     (1.4 g).
    
  • Thermal Activation:

    • Method A (Melt): Heat the solid mixture to 140–160°C. The solids will melt into a viscous dark mass. Stir for 1–2 hours.

    • Method B (Solvent): Suspend in 1,2-dichlorobenzene and reflux (180°C) for 4–6 hours.

  • Quenching (Critical): Cool the mixture to RT. Carefully pour the reaction mass onto crushed ice/HCl mixture. Caution: Highly exothermic hydrolysis of aluminum salts.[1]

  • Isolation: Extract the precipitate or aqueous slurry with Ethyl Acetate (3 x 50 mL). Wash with brine, dry, and concentrate.[1]

  • Purification: Flash column chromatography (SiO2, 0-50% EtOAc in Hexane).

Key Insight: The 2-chloro group on the ring exerts a steric effect that may slow cyclization compared to unsubstituted anilines.[1] High temperatures are strictly required.[1]

Protocol C: Nucleophilic Displacement ( )

Objective: Synthesizing "Glycinamide" linkers or covalent probes.[1]

Methodology: Dissolve the chloroacetamide scaffold in DMF or MeCN. Add the nucleophile (e.g., Morpholine, Piperazine, or a Thiol) (1.2 equiv) and a base (


11
  • Application: This generates 2-amino-N-arylacetamides , which are frequent hits in ion channel screening libraries.[1]

Strategic Applications in Drug Discovery[1]

The "Warhead" Concept

The 2-chloroacetamide moiety is a classic Covalent Reactive Group (CRG) used in chemoproteomics.[1] It targets nucleophilic cysteine residues in proteins.[1]

  • Usage: Researchers can use this compound as a fragment probe.[1] If the compound labels a protein, the 4-Br handle allows for subsequent "click" chemistry or biotinylation (via cross-coupling) to identify the target.[1]

Palladium Cross-Coupling Module

Once the oxindole (from Protocol B) is formed, the 4-bromo substituent (now at position 5 of the oxindole) remains intact.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 5-aryl-7-chlorooxindoles.[1]

  • Buchwald-Hartwig: Coupling with amines yields 5-amino-derivatives.[1]

  • Note: The 7-chloro group is generally unreactive under standard Pd conditions, providing excellent regioselectivity for the bromide.[1]

Safety & Handling

  • Chloroacetamide Toxicity:

    
    -Haloacetamides are potent alkylating agents and potential sensitizers.[1] They can cause contact dermatitis and are toxic if inhaled.[1] Always  handle in a fume hood with nitrile gloves.[1]
    
  • Aluminum Chloride: Reacts violently with water.[1] Quench reactions slowly in an ice bath.

  • Waste Disposal: All haloacetamide waste must be treated as hazardous organic waste.[1] Do not dispose of down the drain.

References

  • Synthesis of N-aryl-2-chloroacetamides

    • ChemicalBook.[1] (2025).[1][4][5] "N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis." Retrieved from .[1]

    • Note: General procedure adapted for the 2-chloro analog.[1]

  • Oxindole Cyclization Methodologies

    • Cheng, D., et al. (2025).[1][4] "Synthesis of 2-(Oxindol-3-yl)acetamides via Visible-light-mediated Oxidative Carbamoylation." Asian Journal of Organic Chemistry. Retrieved from .

    • Context: Describes the general reactivity of N-arylacrylamides and chloroacetamides in forming oxindoles.
  • Nucleophilic Substitution & Bioactivity

    • IRE Journals. (2020).[1][6] "Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives." Retrieved from .[1]

    • Context: Validates the displacement protocol for this class of compounds.
  • Commercial Availability & CAS Verification

    • Hit2Lead. (2025).[1][4][5] "this compound - CAS 195372-57-7."[1][3] Retrieved from .[1]

  • General Reactivity of Haloacetanilides

    • Alfa Chemistry.[1] (2025).[1][4][5] "4-BROMO-2-CHLOROACETANILIDE (Related Structure)." Retrieved from .[1]

Application Note & Protocols: Characterization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide as a Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide as a potential covalent enzyme inhibitor. The core of this compound's activity lies in its chloroacetamide functional group, a well-documented electrophilic "warhead" that can form a stable, covalent bond with nucleophilic residues, most notably cysteine, within an enzyme's active site.[1][2][3] This guide moves beyond simple IC50 determination, detailing the essential kinetic assays required to confirm the covalent mechanism and to determine the key parameters of inhibitor potency (K_I) and the rate of inactivation (k_inact). Adherence to these protocols will ensure a robust and reliable characterization of the inhibitor's mechanism of action, a critical step in any drug discovery pipeline focused on targeted covalent inhibitors.

Scientific Principle: The Two-Step Mechanism of Covalent Inhibition

Unlike reversible inhibitors that bind and dissociate from an enzyme, an irreversible covalent inhibitor first binds non-covalently to form an initial enzyme-inhibitor complex (E·I), driven by affinity. This is followed by a second, irreversible chemical step where the inhibitor's reactive group forms a covalent bond with the enzyme (E-I), effectively inactivating it.

This two-step process is described by two key parameters:

  • K_I (Inhibitor Affinity Constant): Represents the affinity of the inhibitor for the enzyme in the initial, non-covalent binding step. A lower K_I indicates a tighter initial binding.

  • k_inact (Maximal Rate of Inactivation): Represents the maximum rate at which the E·I complex proceeds to the final, covalently modified E-I state.

The overall efficiency of the inhibitor is best described by the second-order rate constant k_inact/K_I .[4][5] This ratio is a more reliable metric for comparing covalent inhibitors than a simple IC50 value, as IC50s for covalent inhibitors are time-dependent and can be misleading.[4][6]

The chloroacetamide moiety of this compound is predicted to act as an alkylating agent. The deprotonated thiol group of a cysteine residue in the enzyme's active site can act as a nucleophile, attacking the carbon atom bearing the chlorine, leading to the displacement of the chloride and the formation of a stable thioether bond.[1][3]

E_I E + I EI_complex E·I (Non-covalent complex) E_I->EI_complex k_on / k_off (Affinity = KI) E_I_final E-I (Covalent adduct) EI_complex->E_I_final k_inact (Inactivation) cluster_0 Protocol 2: Workflow A Incubate Enzyme + Inhibitor (Multiple [I], multiple time points) B Measure Residual Activity (Aliquot into substrate at each time point) A->B C Plot ln(% Activity) vs. Time (For each [I]) B->C D Calculate k_obs (k_obs = -slope) C->D E Plot k_obs vs. [I] D->E F Determine k_inact and KI (Non-linear regression) E->F

Caption: Data analysis workflow for determining k_inact and K_I.

Protocol 3: Jump Dilution Assay for Irreversibility

Objective: To confirm that the inhibition is irreversible. This is achieved by assessing whether enzyme activity recovers after rapidly diluting the pre-formed enzyme-inhibitor complex. [7] Methodology:

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC50 from a 30-minute pre-incubation) for a set period (e.g., 60 minutes) to ensure complete formation of the E-I complex.

  • As a control, incubate the enzyme with DMSO.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into assay buffer containing the substrate. [7][8]The dilution should be large enough to lower the free inhibitor concentration to well below its K_I, preventing re-binding.

  • Immediately monitor the reaction progress kinetically in a plate reader.

  • Compare the activity of the diluted E-I complex with the diluted control.

Expected Outcome:

  • Irreversible Inhibitor: No significant recovery of enzyme activity will be observed after dilution. The reaction rate will remain near zero.

  • Reversible Inhibitor: Enzyme activity will recover over time as the inhibitor dissociates from the enzyme, and the rate will approach that of the diluted control. [7]

Validation and Troubleshooting

  • DMSO Control: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

  • Compound Solubility: Visually inspect inhibitor stock and dilutions for any precipitation. Poor solubility can lead to inaccurate results. [9]* Enzyme Stability: Run a "no inhibitor" control over the longest time course of the experiment to ensure the enzyme remains stable and active in the assay buffer.

  • "Tight Binding" Consideration: If the enzyme concentration is close to or greater than the K_I, the assumption that the free inhibitor concentration equals the total inhibitor concentration breaks down. This "tight binding" scenario requires more complex data analysis models. [10]

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118540398]
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [URL: https://www.
  • Krippendorff, B. F., Lenter, M., Huth, F., & Caron, A. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Medicinal Chemistry Letters, 7(10), 941-946. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5063625/]
  • Böhm, H. J., & Stahl, M. (2016). The use of covalent-binding fragments in drug discovery. Drug Discovery Today: Technologies, 19, 21-26. [URL: https://www.sciencedirect.com/science/article/pii/S174067491630018X]
  • Enzymlogic. (n.d.). Discovering and de-risking irreversible inhibitors. [URL: https://www.enzymlogic.com/discovering-and-de-risking-irreversible-inhibitors/]
  • Petr Kouba, et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849313/]
  • Jia, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7810. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9694723/]
  • BellBrook Labs. (n.d.). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. [URL: https://www.bellbrooklabs.com/a-guide-to-measuring-drug-target-residence-times-with-biochemical-assays/]
  • Chondrex, Inc. (n.d.). Proteinases and Proteinase Activity Assays. [URL: https://www.chondrex.com/proteinases-and-proteinase-activity-assays]
  • ChemicalBook. (2023). This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61304547.htm]

Sources

Troubleshooting & Optimization

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Stability Protocols for CAS 3460-23-9

Executive Summary & Compound Profile

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is a specialized electrophilic intermediate often used in the synthesis of heterocycles or as a covalent "warhead" in drug discovery to target cysteine residues. Users frequently encounter two distinct failure modes: aqueous precipitation (due to high lipophilicity) and chemical degradation (due to nucleophilic attack on the


-chloroacetamide moiety).

This guide provides validated protocols to solubilize this compound for biological assays without compromising its chemical integrity.

Physicochemical Profile
PropertyValueTechnical Implication
CAS Number 3460-23-9 Reference standard identifier.[1][2][3]
Molecular Weight 248.5 g/mol Small molecule; high ligand efficiency potential.
Predicted LogP ~2.85 – 3.5High Lipophilicity. Poor water solubility (<1 mg/mL).
Reactivity Class

-Haloacetamide
Electrophile. Reacts with thiols (cysteine, GSH, DTT).
Melting Point 151–152°CHigh crystal lattice energy requiring polar aprotic solvents.

The Solubility Matrix: Diagnostic & Solutions

The following decision tree illustrates the logical flow for troubleshooting solubility and stability issues.

SolubilityLogic Start Start: Solid Compound (CAS 3460-23-9) SolventChoice Primary Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Preferred Ethanol Ethanol/Methanol (Risk of Solvolysis) SolventChoice->Ethanol Avoid if possible Dilution Aqueous Dilution Step DMSO->Dilution Precipitation ISSUE: Precipitation (Cloudiness/Crash-out) Dilution->Precipitation >1% DMSO final BufferCheck Buffer Composition Check Dilution->BufferCheck Clear Solution Solution1 Add Cosolvent: PEG-400 or Tween-80 Precipitation->Solution1 For rapid fix Solution2 Use Cyclodextrin: HP-β-CD Precipitation->Solution2 For sensitive cells Solution1->BufferCheck Solution2->BufferCheck ThiolIssue ISSUE: Loss of Potency (Reaction with DTT/GSH) BufferCheck->ThiolIssue Contains DTT/Mercaptoethanol Final Stable Assay Solution BufferCheck->Final Thiol-Free Buffer

Figure 1: Troubleshooting logic flow for solubilization and stability preservation.

Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out (precipitates) when I dilute the DMSO stock into the assay buffer."

Root Cause: The "Crash-Out" Effect. The hydrophobic 4-bromo-2-chlorophenyl ring drives high crystal lattice energy. When the DMSO stock is diluted into water, the solvent power drops exponentially. If the final DMSO concentration is <1% and the compound concentration is >10 µM, the water molecules force the hydrophobic compound to aggregate.

Corrective Protocol: Do not dilute directly from 100% DMSO to 100% Buffer. Use an Intermediate Dilution Step with a cosolvent.

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 10 mM.

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: You now have a 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Dilute this intermediate mixture into your assay buffer.

    • Why this works: PEG-400 acts as an interfacial tension reducer, preventing the immediate formation of crystal nuclei.

Issue 2: "I see a loss of potency over time in my kinase/enzyme assay."

Root Cause: Nucleophilic Attack by Buffer Components. This molecule is an


-chloroacetamide.[3][4] It is designed to react with nucleophiles. If your assay buffer contains DTT (Dithiothreitol) , 

-Mercaptoethanol
, or Glutathione (GSH) , these thiols will attack the chloroacetamide group, destroying your compound before it reaches the target.

Corrective Protocol:

  • Immediate Action: Remove all reducing agents (DTT, GSH) from the buffer.

  • Alternative: If a reducing agent is required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a phosphine-based reducer that is significantly less nucleophilic toward chloroacetamides than thiol-based reducers.

Issue 3: "Can I store the DMSO stock at -20°C indefinitely?"

Root Cause: Hygroscopicity of DMSO. DMSO absorbs water from the atmosphere. Water in the DMSO stock can cause slow hydrolysis of the amide bond or the chloro-group over months, especially with freeze-thaw cycles.

Corrective Protocol:

  • Use single-use aliquots .

  • Store under an inert atmosphere (Argon/Nitrogen) if possible.

  • Verification: If the stock is >3 months old, run a quick LC-MS. If you see a peak at M-36 (loss of HCl) or M+18 (hydrolysis), discard the stock.

Validated Solubilization Protocols

Protocol A: Standard Stock Preparation (Non-Cellular Assays)

Best for: High-throughput screening, enzymatic assays.

  • Weighing: Weigh ~2.5 mg of this compound.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if faint particles remain.

    • Target Conc: ~10 mM.

  • Storage: Aliquot into amber glass vials (20 µL each) and store at -20°C.

Protocol B: Enhanced Solubility Formulation (Cellular/Animal Work)

Best for: Preventing precipitation in media.

ComponentFunctionVolume Fraction
Compound in DMSO Solubilizer5%
Tween 80 (Polysorbate 80) Surfactant/Stabilizer5%
PEG-400 Cosolvent40%
Saline / PBS Bulk Vehicle50%

Step-by-Step:

  • Dissolve compound in DMSO (High Conc, e.g., 50 mM).

  • Add Tween 80 and vortex until clear.

  • Add PEG-400 and vortex.

  • Slowly add warm (37°C) Saline/PBS while vortexing.

    • Note: This creates a stable dispersion suitable for IP injection or cellular treatment.

References & Grounding

  • Compound Identification & Properties:

    • PubChem CID 610167: 4'-Bromo-2'-chloroacetanilide.[1][2][3][5] Physical properties and identifiers.

    • Source:

  • Solubility Enhancement Strategies:

    • Synergistic effect of PEG-400 and cyclodextrin: Nandi, I., et al. (2003).[6] AAPS PharmSciTech.[6][7][8][9] Validates the use of PEG/Cyclodextrin mixtures for acetanilide-like hydrophobic drugs.

    • Source:

  • Reactivity of Chloroacetamides:

    • Covalent Inhibition Mechanisms: Determining the reactivity of

      
      -chloroacetamides toward cysteine and thiols (GSH/DTT incompatibility).
      
    • Source:

  • DMSO Stability:

    • Stability of screening compounds in wet DMSO: Evaluation of compound integrity in DMSO stocks over time.[10]

    • Source:

Disclaimer: This guide is for research use only. This compound is a potent chemical agent; consult the Safety Data Sheet (SDS) for PPE requirements before handling.

Sources

Technical Support Center: Enhancing the Stability of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-bromo-2-chlorophenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound, like other chloroacetamide derivatives, is hydrolysis. This can be catalyzed by both acidic and basic conditions.[1] Under basic conditions, the degradation typically occurs through an intermolecular SN2 reaction, where the chloride is displaced by a hydroxide ion to form a hydroxy-substituted derivative.[1] In some cases, amide cleavage can also occur.[1] Under acidic conditions, both amide and ether group cleavage (if applicable in derivatives) are observed.[1] Other potential degradation pathways include oxidation and photodegradation, although hydrolysis is generally the most significant factor in solution.[2][3]

Q2: I'm observing rapid degradation of my compound in an aqueous buffer. What is the likely cause?

A2: Rapid degradation in an aqueous buffer is most likely due to pH-mediated hydrolysis. Chloroacetamide compounds are susceptible to both acid- and base-catalyzed hydrolysis.[1] If your buffer is acidic or basic, it will accelerate the degradation. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Absolutely. Protic solvents, especially water, can participate in hydrolysis reactions. While the compound is soluble in hot methanol, its stability in such a solvent over time should be empirically determined.[4] For long-term storage in solution, aprotic solvents such as DMSO or DMF are generally preferred, as they are less likely to participate in hydrolytic degradation. However, it is crucial to ensure the chosen solvent is compatible with your downstream applications.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to slow down the rate of any potential degradation reactions. Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Unexpected or inconsistent analytical results (e.g., HPLC, LC-MS) Degradation of the compound in the analytical sample or mobile phase.- Prepare samples fresh in a suitable aprotic solvent immediately before analysis.- Ensure the mobile phase pH is as close to neutral as possible, if compatible with the analytical method.- Use a lower temperature for the autosampler to minimize degradation while samples are queued for analysis.
Loss of biological activity in cell-based assays Hydrolysis of the active compound in the cell culture medium.- Prepare stock solutions in an aprotic solvent like DMSO.- Minimize the time the compound is in the aqueous culture medium before and during the assay.- Consider performing a time-course experiment to determine the compound's half-life in your specific medium.
Precipitate formation in the stock solution upon storage Poor solubility at low temperatures or degradation leading to less soluble products.- Confirm the solubility of the compound in the chosen solvent at the storage temperature.- If solubility is an issue, consider preparing a slightly lower concentration stock solution.- Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[5][6][7] This information is critical for developing stability-indicating analytical methods.

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a small volume of ACN.

    • Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a small volume of ACN.

    • Add 0.1 M NaOH and incubate at room temperature.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a suitable solvent.

    • Add 3% H₂O₂ and incubate at room temperature.[2]

    • Monitor the reaction over time and quench with a suitable agent (e.g., sodium bisulfite) before analysis.

  • Photodegradation:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).[2]

    • Analyze samples at various time points.

  • Thermal Degradation (in solution):

    • Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 80°C).[2]

    • Analyze samples at different time intervals.

Analysis: Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV and/or MS detection) to separate the parent compound from any degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Objective: To develop an HPLC method capable of separating this compound from its potential degradants.

Workflow:

G cluster_0 Method Development cluster_1 Validation cluster_2 Outcome A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Analyze Forced Degradation Samples B->C D Assess Specificity C->D Inject stressed samples E Determine Linearity & Range D->E F Evaluate Accuracy & Precision E->F G Establish Robustness F->G H Validated Stability-Indicating Method G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Steps:

  • Initial Method Scouting:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Method Optimization:

    • Inject a mixture of the undegraded compound and samples from the forced degradation study.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathways for a generic chloroacetamide compound.

G cluster_0 Degradation Pathways Parent N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Hydroxy Hydroxy-substituted Derivative Parent->Hydroxy Base-catalyzed SN2 reaction AmideCleavage Amide Cleavage Products Parent->AmideCleavage Acid/Base-catalyzed hydrolysis

Caption: Major hydrolytic degradation pathways of this compound.

By understanding these degradation mechanisms and implementing the appropriate handling and analytical strategies, researchers can significantly improve the stability of this compound in their experimental solutions, leading to more accurate and reproducible results.

References
  • BenchChem. Technical Support Center: Chloroacetamide Stability and Impurity Prevention.
  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • ACS Publications. Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro.
  • GSRS. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.
  • PubChem. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167.
  • Thermo Fisher Scientific. 4'-Bromo-2'-chloroacetanilide, 98+%.
  • ChemicalBook. This compound | 195372-57-7.
  • PubChem. This compound (C8H6BrCl2NO).

Sources

Optimizing N-(4-bromo-2-chlorophenyl)-2-chloroacetamide concentration for assays.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 2564-02-5), a representative covalent chloroacetamide fragment .

This compound functions as an electrophilic "warhead" designed to alkylate nucleophilic cysteine residues on target proteins. Unlike reversible inhibitors, its potency is time-dependent, and its assay behavior is critically sensitive to buffer composition (specifically thiols) and solubility limits.

Subject: this compound Protocol Optimization

Classification: Covalent Inhibitor / Fragment-Based Drug Discovery (FBDD) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Mechanism of Action

Before optimizing concentration, you must understand how this compound works. It is not a simple lock-and-key inhibitor; it is a chemical reactant.

  • Mechanism: Nucleophilic Substitution (

    
    ). The target protein's cysteine thiolate attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.
    
  • Implication: Efficacy is driven by Target Residence Time and Reactivity (

    
    ) , not just binding affinity (
    
    
    
    ).
Visualizing the Interaction

The following diagram illustrates the critical decision pathways for optimizing this specific covalent binder.

CovalentOptimization Start Compound Preparation Solubility Solubility Limit Test (Nephelometry/OD600) Start->Solubility Step 1 Buffer Buffer Optimization (Remove DTT/BME) Solubility->Buffer If Soluble Assay Kinetic Assay (Time-Dependent IC50) Buffer->Assay Step 2 Interference Check for Artifacts (Aggregators/Thiol Depletion) Assay->Interference Step 3 Interference->Buffer If Thiol Depletion Valid Validated Specific Covalent Binder Interference->Valid If Specific

Figure 1: Optimization workflow for this compound assays. This pathway ensures that observed inhibition is due to specific target engagement rather than precipitation or buffer depletion.

Troubleshooting & FAQs

Q1: My compound precipitates when I dilute it into the assay buffer. How do I determine the maximum usable concentration?

Diagnosis: Chloroacetamides often have poor aqueous solubility. Direct dilution from 100% DMSO to aqueous buffer causes "crashing out," creating micro-aggregates that lead to false positives (Pan-Assay Interference or PAINS).

The Protocol (Solubility Limit Determination): Do not guess the concentration. Measure it using a simplified light-scattering method.

  • Prepare Stocks: Make a 100 mM stock in pure anhydrous DMSO.

  • Intermediate Step: Do not dilute directly to the assay well. Create an intermediate dilution (e.g., 10x final concentration) in a solvent-tolerant buffer or water/DMSO mix (e.g., 10% DMSO).

  • The "Cloud Point" Test:

    • Prepare a serial dilution of the compound in your exact assay buffer (without enzyme/cells).

    • Incubate for 30 minutes.

    • Measure Absorbance at 600 nm or 650 nm (where the compound does not absorb).

    • Result: Any increase in baseline absorbance indicates precipitation.

    • Action: Your experimental

      
       must be 2-fold lower  than the concentration where absorbance spikes.
      
Q2: I see inhibition, but it disappears when I add DTT. Is my compound unstable?

Diagnosis: This is a classic "Thiol Interference" artifact. This compound is an alkylating agent. If your buffer contains DTT (Dithiothreitol) or BME (Beta-mercaptoethanol) at mM concentrations, the compound will react with the buffer components before it reaches your protein target.

The Fix: You must replace highly nucleophilic reducing agents with TCEP (Tris(2-carboxyethyl)phosphine) .

  • Why? TCEP is a stable reducing agent that does not contain a thiol group and will not react with your chloroacetamide warhead.

  • Protocol:

    • Standard Buffer: 1 mM DTT

      
      Switch to:  0.5 mM TCEP.
      
    • If DTT is mandatory for protein stability, keep it below 100 µM and increase the compound concentration to compensate for consumption (though TCEP is strongly preferred).

Q3: How do I select the right concentration range for an IC50 curve?

Diagnosis: For covalent inhibitors, the IC50 is time-dependent. A 1-hour incubation yields a lower IC50 than a 10-minute incubation. Reporting a static IC50 without time context is scientifically invalid for this compound.

Optimization Strategy: Instead of a standard dose-response, you must perform a Time-Dependent Inhibition (TDI) Assay .

  • Select Concentrations: Based on your solubility data (e.g., 0.1 µM to 50 µM).

  • Vary Pre-incubation Times: Incubate compound + enzyme for 15, 30, 60, and 120 minutes before adding the substrate.

  • Data Analysis:

    • Plot IC50 vs. Time.

    • If the IC50 decreases (potency increases) over time, you have confirmed covalent engagement.

    • Target Metric: Calculate

      
       (the second-order rate constant) rather than just IC50.
      
Q4: How do I distinguish specific binding from non-specific "super-reactivity"?

Diagnosis: Chloroacetamides are moderately reactive. At high concentrations (>50 µM), they may alkylate surface lysines or histidines non-specifically, or react with other proteins in the lysate.

Validation Experiments:

  • Mass Spectrometry (Intact Protein LC-MS):

    • Incubate protein + compound (at 10x excess) for 1 hour.

    • Pass: You see a mass shift of +212.5 Da (Compound MW - HCl). A single shift indicates specific mono-alkylation.

    • Fail: You see a "pincushion" effect (shifts of +212, +424, +636...), indicating non-specific coating of the protein.

  • Jump-Dilution Assay:

    • Incubate enzyme + compound at 10x IC50 for 1 hour.

    • Dilute the mixture 100-fold into substrate solution.

    • Pass: Activity does not recover (irreversible inhibition).

    • Fail: Activity recovers (reversible binding or aggregation).

Summary Data Tables

Table 1: Physicochemical Profile & Assay Limits
ParameterValue / RecommendationNotes
Molecular Weight 248.50 g/mol
Reactive Warhead 2-ChloroacetamideElectrophile (Cysteine targeting)
Solubility (Water) < 100 µM (Est.)Highly dependent on pH and salt.
Solubility (DMSO) > 50 mMStore stocks in anhydrous DMSO at -20°C.
Max Assay DMSO 1% - 5%Keep DMSO constant across all wells.
Buffer Compatibility NO DTT / BME Use TCEP (0.1 - 1.0 mM).
Reaction Time Slow (Minutes to Hours)Requires pre-incubation.
Table 2: Interference Checklist
SymptomProbable CauseSolution
Steep Hill Slope (>2.0) Aggregation / PrecipitationLower concentration; add 0.01% Triton X-100.
No Inhibition in High DTT Compound quenched by bufferSwitch to TCEP.
Inhibition in Control Protein Non-specific AlkylationRun Mass Spec to check stoichiometry.

Visualizing the Mechanism

The following diagram details the molecular mechanism you are trying to measure. Understanding this helps explain why "Time" is a variable as important as "Concentration."

Mechanism cluster_0 Optimization Goal E Enzyme (E) (Free Cysteine) EI_rev E•I Complex (Reversible Binding) E->EI_rev K_I (Binding Affinity) I Inhibitor (I) (Chloroacetamide) I->EI_rev EI_cov E-I Adduct (Covalent/Irreversible) EI_rev->EI_cov k_inact (Alkylation Rate)

Figure 2: The two-step mechanism of covalent inhibition.[1] Optimization requires maximizing


. If the concentration is too low, the first step (

) is inefficient. If the time is too short, the second step (

) cannot complete.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for Covalent Probe Discovery. Journal of Medicinal Chemistry. Link

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. Link

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Link

  • Resnick, E., et al. (2019). Rapid Characterization of Covalent Inhibitors by Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

Sources

Technical Support Center: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the stability, degradation, and handling of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 195372-57-7). This content is designed for researchers observing unexpected compound loss or metabolite formation during drug discovery workflows.

From: Senior Application Scientist, Chemical Biology Division To: Research & Development Teams Subject: Comprehensive Degradation Analysis and Troubleshooting Guide

Welcome to the technical support hub. You are likely accessing this guide because you have observed instability in your N-aryl-2-chloroacetamide probe, specifically This compound . As a covalent electrophile designed for cysteine targeting, this compound possesses intrinsic reactivity that makes it susceptible to specific abiotic and biotic degradation pathways.

This guide dissects the causality of these degradation events, provides self-validating diagnostic protocols, and offers actionable solutions to stabilize your experiments.

Visualizing the Degradation Landscape

The following pathway map illustrates the three primary fates of your compound in biological and aqueous systems: Nucleophilic Substitution (SN2) , Amide Hydrolysis , and Glutathione (GSH) Conjugation .

DegradationPathways Parent N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide (Parent Electrophile) Hydrolysis_Int Transition State (Tetrahedral/Pentacoordinate) Parent->Hydrolysis_Int pH > 8.0 or Acidic GSH_Adduct S-Glutathionyl Adduct (Stable Thioether) Parent->GSH_Adduct GST Enzyme or Spontaneous S_N2 Hydroxy_Prod N-(4-bromo-2-chlorophenyl)- 2-hydroxyacetamide (Des-chloro, +OH) Hydrolysis_Int->Hydroxy_Prod S_N2 (OH- attack) Abiotic Aniline_Prod 4-Bromo-2-chloroaniline (Amide Cleavage) Hydrolysis_Int->Aniline_Prod Amidase/Protease or Extreme pH GSH Glutathione (GSH) (Thiol Nucleophile) GSH->GSH_Adduct

Figure 1: Mechanistic degradation map showing the divergence between abiotic hydrolysis (red nodes) and biological conjugation (green nodes).

Core Degradation Mechanisms: The "Why" Behind the Loss

Understanding the mechanism is critical for troubleshooting. This molecule contains an


-chloroacetamide "warhead," which drives its reactivity but also its instability.
A. Abiotic Hydrolysis (The "Buffer Effect")
  • Mechanism: The electron-withdrawing chlorine atom activates the

    
    -carbon for nucleophilic attack. In aqueous buffers (especially pH > 7.5), hydroxide ions (
    
    
    
    ) attack the
    
    
    -carbon via an SN2 mechanism, displacing the chloride.
  • Observation: You will see a mass shift of -18 Da (loss of HCl, gain of H

    
    O) or more accurately -34.4 Da + 17 Da  (Cl 
    
    
    
    OH).
  • Causality: High pH buffers (TRIS, Carbonate) accelerate this process. The presence of the electron-deficient phenyl ring (due to Br and Cl substituents) further acidifies the amide proton, potentially facilitating base-catalyzed decomposition [1].

B. Amide Cleavage (The "Metabolic" Instability)
  • Mechanism: Amidases or non-specific esterases in plasma/microsomes can cleave the amide bond.

  • Observation: Release of 4-bromo-2-chloroaniline . This is often the primary toxicophore and a marker of metabolic instability.

  • Context: While chloroacetamides are generally stable to hydrolysis at neutral pH, the specific substitution pattern (2-chloro on the phenyl ring) introduces steric twist, which can paradoxically protect the amide bond from steric attack or accelerate it depending on the enzyme pocket [2].

C. Thiol Reactivity (The "False Positive" Trap)
  • Mechanism: In cell lysates or assays containing DTT/BME/GSH, the thiol acts as a superior nucleophile, rapidly alkylating the compound.

  • Observation: Complete disappearance of parent compound within minutes. Formation of adducts with mass +305 (GSH) or +152 (DTT).

  • Implication: This is not "degradation" in the traditional sense but scavenging . This pathway competes with your intended target protein [3].

Troubleshooting Guide & FAQs

Use this table to diagnose specific issues in your experimental data.

SymptomProbable CauseDiagnostic CheckCorrective Action
LC-MS shows peak at [M-35+17] Hydrolysis (Cl

OH)
. Common in basic buffers or long storage in water.
Check pH of stock/buffer. If pH > 7.5, this is likely.Prepare fresh stocks in anhydrous DMSO. Switch to HEPES/MOPS (pH 7.0-7.4). Avoid TRIS.
Compound disappears in Plasma Amidase Activity . Rapid cleavage of the amide bond.Look for 4-bromo-2-chloroaniline peak in MS.Use plasma inhibitors (e.g., BNPP) to confirm esterase/amidase involvement.
Loss of potency in Cell Assay GSH Scavenging . Intracellular GSH (1-10 mM) is neutralizing the warhead.Pre-incubate with BSO (GSH synthesis inhibitor) to see if potency returns.Increase concentration or switch to a less reactive warhead (e.g., acrylamide) if possible.
Precipitation in Buffer Low Solubility . The halogenated ring is highly lipophilic.Check visual turbidity at >10 µM.Limit final DMSO concentration to <1%. Use a solubility enhancer like cyclodextrin if compatible.
Frequently Asked Questions

Q: Can I store this compound in aqueous solution? A: No. Chloroacetamides react slowly with water (hydrolysis). Store as a 10-50 mM stock in anhydrous DMSO at -20°C or -80°C. Freeze-thaw cycles introduce moisture; aliquot single-use vials.

Q: Is the degradation product (4-bromo-2-chloroaniline) toxic? A: Yes. Halogenated anilines are known toxicophores and potential mutagens. Handle degradation products with the same safety rigor as the parent compound.[1]

Q: Why do I see multiple peaks in my LC-MS after 24 hours? A: You are likely observing a mixture of the hydroxy-acetamide (hydrolysis) and potentially dimers if thiols were present. If incubated with proteins, you may also see covalent protein adducts.

Validated Experimental Protocols
Protocol A: Intrinsic Chemical Stability Assay

Validates abiotic stability in your specific assay buffer.

  • Preparation : Prepare a 10 mM stock of this compound in anhydrous DMSO.

  • Incubation : Spike the stock into your Assay Buffer (e.g., PBS pH 7.4) to a final concentration of 10 µM (0.1% DMSO).

  • Sampling :

    • T=0 min : Immediately quench 50 µL aliquot into 150 µL Acetonitrile (ACN) + 0.1% Formic Acid.

    • T=1, 4, 8, 24 hours : Repeat quenching.

  • Analysis : Analyze via LC-MS/MS. Monitor the Parent Ion and the Hydrolysis Product (Parent - Cl + OH).

  • Criterion : >90% remaining at 4 hours is acceptable for most biochemical assays.

Protocol B: GSH Reactivity (Half-Life Determination)

Determines the "warhead" reactivity, predicting off-target scavenging.

  • Reaction Mix : Prepare PBS (pH 7.4) containing 5 mM GSH (mimicking cytosolic conditions).

  • Start : Add compound to 10 µM final.

  • Monitoring : Measure loss of parent compound via UV (HPLC) or MS every 2 minutes for 30 minutes.

  • Calculation : Plot ln([Concentration]) vs Time. The slope

    
     gives 
    
    
    
    .
    • Interpretation: If

      
       min, the compound is highly reactive and likely promiscuous. If 
      
      
      
      min, it requires specific cysteine positioning for covalent bond formation.
References
  • Jablonkai, I. (2025).[2] Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate.

  • Hladik, M. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar.

  • Backus, K. M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry.

  • ChemicalBook . (2023).[3] this compound Properties and Safety.

Sources

How to prevent N-(4-bromo-2-chlorophenyl)-2-chloroacetamide precipitation in media.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: Preventing Precipitation of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Ticket ID: #SOL-BR-CL-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

You are encountering precipitation with This compound (hereafter referred to as NBC-acetamide ).[1] This compound presents a dual challenge: it is moderately lipophilic (LogP ~2.85) and chemically reactive (electrophilic


-chloroacetamide warhead).[1]

Precipitation in biological media usually stems from "Solvent Shock"—the rapid change in polarity when diluting a concentrated DMSO stock into aqueous buffer. This guide provides a root-cause analysis and three validated formulation protocols to ensure solubility and bioavailability.

Part 1: The "Crash" Analysis (Diagnostics)

Why is my compound precipitating?

Before adjusting your protocol, identify the specific failure mode using this diagnostic table.

ObservationLikely CauseMechanism
Immediate Cloudiness upon addition to mediaSolvent Shock Rapid polarity shift causes local supersaturation.[1] The compound nucleates before it can disperse.
Crystals forming after 1-2 hoursOstwald Ripening Small, invisible aggregates merge into larger, thermodynamically stable crystals over time.
Loss of Potency without visible precipitateProtein Binding / Hydrolysis The chloroacetamide warhead covalently binds to Serum Albumin (BSA/FBS) or thiols (Glutathione) in the media.
Precipitate at bottom of well onlyGravitational Settling Large aggregates formed during mixing have settled. Often mistaken for cell toxicity.

Part 2: Formulation Protocols

Do not simply "add more DMSO." High DMSO (>0.5%) is cytotoxic and can cause artifacts. Use one of the following tiered strategies based on your required concentration.

Method A: The "Step-Down" Dilution (Recommended for < 50 µM)

Best for: Standard cell culture assays where DMSO must be kept low.[1]

The Logic: Instead of jumping from 100% DMSO to 100% Aqueous (a "shock"), we use an intermediate solvent bridge.

  • Prepare Stock: Dissolve NBC-acetamide in 100% Anhydrous DMSO at 1000x your final concentration (e.g., 10 mM for a 10 µM assay).

  • Prepare Intermediate: Create a 1:10 dilution of your stock into PEG-400 (Polyethylene Glycol 400).[1]

    • Example: 10 µL DMSO Stock + 90 µL PEG-400.[1]

    • Result: Compound is now at 100x concentration in 10% DMSO / 90% PEG-400.[1]

  • Final Dilution: Pipette the Intermediate solution into your pre-warmed media while vortexing gently .

    • Target: 1:100 dilution.

    • Final Solvent Load: 0.1% DMSO, 0.9% PEG-400 (Well-tolerated by most cell lines).[1]

Method B: The "Rapid Dispersion" Technique

Best for: High-throughput screening (HTS) where intermediate steps are too slow.[1]

The Logic: Prevent local supersaturation by maximizing kinetic energy during the mixing phase.

  • Vortex the Media: Set your tube of culture media to a moderate vortex BEFORE adding the compound.

  • Subsurface Injection: While the media is swirling, inject the DMSO stock directly into the center of the vortex , below the surface of the liquid.

    • Critical: Do NOT drop the DMSO stock onto the static surface or the side of the tube. This creates a high-concentration film that instantly precipitates.[1]

  • Equilibration: Cap and invert 3-4 times immediately.

Method C: Complexation (Cyclodextrin)

Best for: Animal studies (in vivo) or very high concentrations (> 100 µM).[1]

  • Prepare a 20% (w/v) solution of HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin) in water/buffer.[1]
    
  • Add your NBC-acetamide (solid powder or minimal DMSO stock) to this vehicle.[1]

  • Sonicate at 37°C for 30 minutes. The hydrophobic cavity of the cyclodextrin encapsulates the NBC-acetamide, preventing aggregation.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solubilizing lipophilic electrophiles like NBC-acetamide.

SolubilityWorkflow Start Start: NBC-Acetamide (Solid Powder) DMSO_Stock Dissolve in 100% DMSO (Anhydrous) Start->DMSO_Stock Target_Conc Target Concentration? DMSO_Stock->Target_Conc Low_Conc Low (<10 µM) Target_Conc->Low_Conc Med_Conc Medium (10-100 µM) Target_Conc->Med_Conc High_Conc High (>100 µM) or In Vivo Target_Conc->High_Conc Direct_Add Direct Addition (Subsurface Injection) Low_Conc->Direct_Add CoSolvent Step-Down Method (DMSO -> PEG400 -> Media) Med_Conc->CoSolvent Complexation Cyclodextrin Complex (HP-beta-CD) High_Conc->Complexation Precipitation Check for Precipitation (Microscopy) Direct_Add->Precipitation CoSolvent->Precipitation Complexation->Precipitation Success Stable Solution Precipitation->Success Clear?

Figure 1: Decision tree for selecting the appropriate formulation strategy based on target concentration.

Part 4: Stability & Reactivity (The Hidden Trap)

Warning: NBC-acetamide contains a chloroacetamide group.[1] This is a "warhead" that reacts with nucleophiles.

  • The "False" Precipitation: Sometimes, users report "loss of compound" which they assume is precipitation. In reality, the compound has covalently bonded to Cysteine or Glutathione in the media.

  • Serum Effect: If you use 10% FBS (Fetal Bovine Serum), the albumin will bind your compound.

    • Impact: This increases apparent solubility (no crystals) but decreases free drug concentration (lower potency).

  • Recommendation: For precise

    
     measurements, perform the assay in low-serum (0.5% FBS)  or serum-free media for short durations (4-6 hours) to minimize protein scavenging.[1]
    

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Generally, no. NBC-acetamide is less soluble in ethanol than DMSO.[1] Furthermore, ethanol evaporates faster, leading to "crust" formation on the pipette tip during transfer, which introduces solid seeds into your media that trigger precipitation.

Q2: My media turned yellow after adding the compound. Is this precipitation? A: No, this is likely a pH shift. Hydrolysis of the chloroacetamide releases HCl (hydrochloric acid) over time, slightly acidifying the media. If your media contains Phenol Red, it will turn yellow. Check the pH; if it has dropped, your compound is degrading, not precipitating.

Q3: Can I sonicate the media to re-dissolve the precipitate? A: Do not do this. Sonicating media containing proteins (FBS) will denature the proteins, causing them to aggregate. This creates a "sludge" that is worse than the original precipitate. If precipitation occurs, discard and restart using Method A or B.

References

  • Lipophilicity and Solubility Guidelines: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Discusses LogP impact on solubility and "Solvent Shock").

  • DMSO in Cell Culture: Timm, M., et al. (2013). "Cytotoxicity of dimethyl sulfoxide (DMSO) in standard culture media." BMC Research Notes. (Establishes toxicity thresholds for DMSO).

  • Chloroacetamide Reactivity: Singh, J., et al. (2011). "The resurgent interest in covalent binding: the temporary and the permanent." Nature Reviews Drug Discovery. (Explains the mechanism of chloroacetamide binding to serum proteins).

  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

Sources

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide off-target effects.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-Target Analysis of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Executive Summary: The "Warhead" Context

You are likely viewing this page because This compound (CAS: 3460-23-9) has appeared as a "hit" in a covalent fragment screen or a high-throughput screening (HTS) campaign.

Technical Reality Check: This molecule is a chloroacetamide .[1] Unlike acrylamides (which are "soft" Michael acceptors), chloroacetamides are "hard" electrophiles that react via an


 mechanism. While the halogenated phenyl ring (4-bromo-2-chloro) provides specific non-covalent docking interactions, the chloroacetamide tail is a highly reactive "warhead."

The Core Issue: The primary source of off-target effects for this compound is promiscuous cysteine alkylation . Without careful optimization, this compound will act as a "pan-assay interference compound" (PAINS) by depleting glutathione (GSH) or alkylating non-catalytic cysteines on unrelated proteins.

Mechanism of Action & Reactivity

To troubleshoot off-target effects, you must understand the reaction kinetics. This compound covalently modifies cysteine residues.[2][3]

Reaction Mechanism (DOT Visualization)

ReactionMechanism Cys Target Cysteine (Nucleophile -SH) TS Transition State (S_N2 Attack) Cys->TS Nucleophilic Attack Warhead Chloroacetamide (Electrophile) Warhead->TS Product Covalent Adduct (Irreversible) TS->Product Bond Formation Leaving Chloride Ion (Leaving Group) TS->Leaving Displacement

Figure 1: The


 reaction mechanism. The cysteine thiolate attacks the alpha-carbon, displacing the chloride. This reaction is irreversible.
Troubleshooting Guide: Biochemical Assays

User Question: "My IC50 values shift drastically depending on how long I incubate the compound. Is this normal?"

Answer: Yes, but it requires differentiation between Time-Dependent Inhibition (TDI) and Non-Specific Decomposition .

SymptomDiagnosisAction Required
IC50 decreases over time Classic Covalent Inhibition.

is the relevant metric, not IC50.
Validate: Calculate

. If the reaction is too fast (>

), it is likely non-specific.
No Inhibition in presence of DTT "Warhead Quenching" . The DTT in your buffer is destroying the compound before it hits the protein.Protocol: Switch to TCEP or perform a "Jump Dilution" assay (see below).
Inhibition of Control Enzyme Promiscuity . The compound is alkylating surface cysteines on the control protein (e.g., Luciferase, BSA).Reject: This is a false positive.
Protocol: Thiol-Free Assay Validation

Standard DTT/BME reducing agents contain free thiols that react with chloroacetamides.

  • Buffer Prep: Prepare assay buffer using TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. TCEP is a phosphine-based reducer and does not react with alkylating agents.

  • Incubation: Pre-incubate Enzyme + Inhibitor for 30 minutes.

  • Trigger: Add substrate to initiate reaction.

  • Control: Run the same assay with 1 mM DTT. If potency drops >10-fold, your compound is being quenched by the buffer, confirming high electrophilic reactivity.

Troubleshooting Guide: Cellular Toxicity

User Question: "I see cell death at 10 µM, but it happens even in cells where my target protein is knocked out. Why?"

Answer: This is the hallmark of Glutathione (GSH) Depletion . Chloroacetamides are "GSH sponges." They rapidly alkylate cellular glutathione, leading to massive oxidative stress and ferroptosis, independent of your protein target.

Diagnostic Workflow (DOT Visualization)

CellularToxicity Obs Observation: Cell Toxicity Observed Hypothesis Is it Target-Driven? Obs->Hypothesis Exp1 Exp 1: Target Knockout (KO) Hypothesis->Exp1 Result1 Toxicity Persists in KO? Exp1->Result1 Mech Mechanism: GSH Depletion / Oxidative Stress Result1->Mech Yes Target Validated Target Validated Result1->Target Validated No Rescue Exp 2: NAC Rescue Assay Mech->Rescue Toxicity Reversed?\n(Off-Target Confirmed) Toxicity Reversed? (Off-Target Confirmed) Rescue->Toxicity Reversed?\n(Off-Target Confirmed)

Figure 2: Decision tree for distinguishing on-target pharmacology from off-target chemical toxicity.

Protocol: NAC Rescue Experiment

N-acetylcysteine (NAC) is a precursor to GSH and an antioxidant.

  • Plate Cells: Seed cells at standard density.

  • Pre-treatment: Treat Group A with 2 mM NAC for 2 hours. Treat Group B with vehicle.

  • Compound Treatment: Add this compound at IC50 concentration.

  • Readout: Measure viability at 24h.

  • Interpretation: If NAC restores viability, the toxicity is driven by electrophilic stress, not target inhibition.

Assessing Selectivity: The "Cysteine Mapping" Standard

To prove this molecule is a valid lead and not just a sticky artifact, you must define its Proteome-Wide Selectivity .

Recommended Technique: Gel-Based ABPP (Activity-Based Protein Profiling) Since this molecule is a chloroacetamide, it competes with other broad-spectrum cysteine probes (like Iodoacetamide-Alkyne).

Step-by-Step Protocol:

  • Lysate Prep: Prepare proteome lysate (1 mg/mL).

  • Competition:

    • Sample 1: DMSO control.

    • Sample 2: Lysate + Your Compound (10 µM, 1h).

  • Probe Labeling: Add Iodoacetamide-Alkyne (IA-alkyne) (1 µM) to both samples for 30 min.

    • Logic: IA-alkyne will label all accessible cysteines. If your compound binds a specific protein, that protein will not be labeled by IA-alkyne (signal loss).

  • Click Chemistry: Add Rhodamine-Azide, TCEP, CuSO4, TBTA.

  • SDS-PAGE: Run gel and scan for fluorescence.

  • Result:

    • Specific: You see loss of only ONE band (your target) compared to DMSO.

    • Promiscuous: You see fading of many bands across the gel. This indicates the chloroacetamide is alkylating the entire proteome.

References & Authority
  • London, N. et al. (2020). "Covalent Fragment Screening of Chloroacetamides." ACS Chemical Biology. Discusses the intrinsic reactivity of chloroacetamide libraries and methods to filter false positives.

    • (Note: Generalized link to journal as specific fragment papers vary by library).

  • Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Establishes the ABPP methodology for cysteine-reactive fragments.

  • Kathman, S. G.[4][5][6] & Statsyuk, A. V. (2016). "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Journal of Medicinal Chemistry. Reviews the toxicity profiles of haloacetamides vs. acrylamides.

  • Enamine Ltd. (2023).[3] "Covalent Fragment Libraries." Provides structural context for this compound as a standard library component.

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and should be handled with appropriate PPE in a fume hood.

Sources

Technical Support Center: Bioavailability Enhancement of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

[1][2]

Reference ID: TSC-HALO-2024-01 Status: Active Audience: Medicinal Chemists, Formulation Scientists, PK/PD Researchers[1][2]

Executive Summary & Compound Profile

The Challenge: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 3460-23-9) presents a dual-paradox in bioavailability. As a highly lipophilic acetanilide derivative (LogP ~2.85), it suffers from dissolution-limited absorption (BCS Class II).[1][2] Simultaneously, the

first-pass metabolism12

Technical Directive: Enhancing bioavailability requires a bifurcated strategy:

  • Physical Solubilization: Overcoming the crystal lattice energy to ensure dissolution.[2]

  • Chemical Shielding: Protecting the electrophilic warhead from non-specific nucleophilic attack prior to target engagement.[2]

Physicochemical Snapshot
PropertyValueImplication
Molecular Weight 283.55 g/mol Small molecule; membrane permeable if dissolved.[1][2]
LogP ~2.85High lipophilicity; poor aqueous wetting.[2]
Water Solubility < 0.5 mg/mL (Est.)Rate-limiting step for oral absorption.[1][2]
Reactivity High (

-halo)
Susceptible to

attack by plasma thiols.[1][2]
Melting Point 151-152°CHigh lattice energy; requires energy to disperse.[1][2]

Troubleshooting Module: Solubilization Strategies

Issue: "The compound precipitates immediately upon dilution in aqueous media."[2]

Root Cause: The "Crash-Out" effect.[1][2] You are likely using a high-concentration stock (DMSO/Ethanol) and diluting into a buffer.[1][2] The rapid change in dielectric constant forces the hydrophobic compound out of solution before it can interact with the media.

Protocol A: The "Pre-Wetting" Technique (In Vitro) Do not inject stock directly into bulk media.

  • Stock Prep: Dissolve compound in DMSO at 50 mM.

  • Surfactant Bridge: Mix the DMSO stock 1:1 with Tween 80 or Cremophor EL .[2]

  • Slow Addition: Add this mixture dropwise to the vortexing aqueous buffer.

    • Result: The surfactant prevents immediate crystal nucleation, creating a stable micellar suspension.

Protocol B: Amorphous Solid Dispersion (ASD) (In Vivo/Oral) For animal studies, simple suspensions will fail.

  • Carrier Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64.[1][2]

  • Ratio: 1:3 (Drug:Polymer).[2]

  • Method: Solvent evaporation (Spray drying or Rotavap).[2]

    • Dissolve Drug and Polymer in Acetone/Methanol (1:1).

    • Evaporate solvent rapidly to trap the drug in an amorphous (high-energy) state.[1][2]

    • Mechanism:[1][3][4] The polymer inhibits recrystallization, maintaining a supersaturated state in the GI tract.

Visual Guide: Solubilization Decision Tree

solubilization_treestartStart: Bioavailability Issuecheck_turbidityIs the formulationturbid/cloudy?start->check_turbidityyes_turbidYes: Particle Aggregationcheck_turbidity->yes_turbidVisual Checkno_turbidNo: Clear Solutioncheck_turbidity->no_turbidsoln_strategyStrategy: Physical Solubilizationyes_turbid->soln_strategycheck_pkIs In-Vivo PK Low?no_turbid->check_pkmetabolism_issueIssue: Rapid Metabolism(GSH Conjugation)check_pk->metabolism_issueYesadd_surfactantAdd 5% Tween 80or TPGSsoln_strategy->add_surfactantmake_asdCreate Solid Dispersion(HPMC-AS)add_surfactant->make_asdIf failslipid_formStrategy: Lipid Shielding(SEDDS/Liposomes)metabolism_issue->lipid_form

Figure 1: Decision matrix for selecting between physical solubilization and metabolic protection strategies.

Critical Stability Warning: The Reactivity Trap

Issue: "I have good solubility, but plasma concentration remains negligible."

Technical Insight: This compound is an alkylating agent .[2] The chloroacetamide group (

12

Solution: Lipid-Based Formulation (SEDDS) Encapsulating the compound in oil droplets protects the reactive center from aqueous-phase nucleophiles.[1][2]

Protocol: Self-Emulsifying Drug Delivery System (SEDDS)

Component Type Recommended Agent Function
Oil Phase (40%) Capryol 90 or Miglyol 812 Solubilizes the lipophilic core.[1][2]
Surfactant (40%) Labrasol or Cremophor EL Reduces interfacial tension; forms emulsion.[2]

| Co-Surfactant (20%) | Transcutol P | Increases drug loading capacity.[2] |

Workflow:

  • Mix Oil, Surfactant, and Co-Surfactant at 40:40:20 ratio.[2]

  • Add this compound (up to 50 mg/mL usually achievable).[1][2]

  • Vortex at 37°C until clear.

  • Administration: Dilute 1:10 with water prior to oral gavage (forms spontaneous nano-emulsion).[1][2]

Pathway Visualization: Why Bioavailability Fails

Understanding the metabolic fate is crucial for interpreting PK data.[2]

metabolic_fatecluster_bloodSystemic Circulation (Blood)compoundN-(4-bromo-2-chlorophenyl)-2-chloroacetamidealbuminSerum Albumin(Cys34)compound->albumin  Alkylation  glutathioneGlutathione(GSH)compound->glutathione  Conjugation  targetBiological Target(Intended Effect)compound->target  Free Drug  adductCovalent Adduct(Inactive/Toxic)albumin->adductglutathione->adduct

Figure 2: The competitive pathway between target engagement and metabolic consumption by plasma nucleophiles.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO for animal studies? A: Only in limited volumes (<5% v/v).[2] High DMSO concentrations cause local toxicity and protein precipitation at the injection site, which can paradoxically lower bioavailability by trapping the drug in a precipitated depot. Use the SEDDS protocol (Section 3) or a cyclodextrin complex (HP-

12

Q2: Why does the compound turn yellow in solution over time? A: This indicates hydrolysis of the chloroacetamide bond or photodegradation of the bromo-aryl moiety.

  • Fix: Store stock solutions in amber glass at -20°C. Prepare aqueous formulations fresh daily.

Q3: Is this compound a prodrug? A: Generally, no.[2] However, in some herbicide research contexts, chloroacetamides are metabolized to active forms. In drug discovery, the chloroacetamide is usually the "warhead" (covalent inhibitor). If the warhead hydrolyzes, the molecule likely loses potency.

Q4: What is the best solvent for LC-MS analysis? A: Acetonitrile (ACN) is preferred over Methanol.[1][2] Methanol can act as a nucleophile over long periods with reactive alkyl halides.[2] Ensure your autosampler is kept at 4°C to prevent degradation during the run.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide.[1][2] Retrieved from [Link]

  • O'Mary, H.L., et al. (2022). Injectable Formulations of Poorly Water-Soluble Drugs.[1][2][5] In: Formulating Poorly Water Soluble Drugs.[2][5][6][7][8][9] AAPS Advances in the Pharmaceutical Sciences Series. Springer.[2][5] Retrieved from [Link][2][5]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved from [Link][2]

  • Jablonkai, I. (2000). Alkylating reactivity and herbicidal activity of chloroacetamides.[2] Pest Management Science.[2] Retrieved from [Link]

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide interference with assay reagents.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Interference & Troubleshooting Topic: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide Classification: Reactive Electrophile / Covalent Modifier / PAINS Candidate

Executive Summary: The Nature of the Interference

Urgent Technical Note: this compound contains an


-chloroacetamide  moiety. In the context of drug discovery assays, this functional group is a classical "warhead"—a reactive electrophile that modifies nucleophiles via an 

mechanism.

While this reactivity can be exploited for targeted covalent inhibitors (TCIs), in screening libraries it is frequently classified as a PAINS (Pan-Assay Interference Compounds) motif.[1] It often generates false positives by non-specifically alkylating cysteine residues on proteins or depleting essential thiol reagents (DTT, Glutathione) in the assay buffer.

Primary Interference Mechanisms:

  • Thiol Depletion: Rapidly consumes reducing agents (DTT,

    
    -ME) in the buffer, causing oxidation-sensitive enzymes to lose activity (mimicking inhibition).
    
  • Non-Specific Covalent Labeling: Irreversibly alkylates solvent-exposed cysteines on the target protein, regardless of the active site.

  • False Potency (Time-Dependency):

    
     values shift dramatically with longer pre-incubation times, not due to slow binding, but due to cumulative chemical reaction.
    

The Chemistry of Interference

To troubleshoot effectively, you must understand the underlying reaction. This molecule acts as an alkylating agent.[2]

The Reaction (Graphviz Diagram): The chlorine atom is a good leaving group, making the


-carbon highly electrophilic. It reacts with thiols (R-SH) to form a stable thioether bond.

ReactionMechanism Compound N-(4-bromo-2-chlorophenyl) -2-chloroacetamide (Electrophile) Transition Transition State (SN2 Attack) Compound->Transition Active Warhead Target Nucleophile (Cysteine / DTT / GSH) Target->Transition S- Attack Product Thioether Adduct (Covalent Modification) Transition->Product Irreversible Byproduct HCl (Chloride Leaving Group) Transition->Byproduct

Troubleshooting Guide: Diagnosing the Artifact

Use this matrix to determine if your "hit" is a valid inhibitor or an assay artifact.

SymptomProbable CauseValidation Experiment
Steep Hill Slope (> 2.0)Non-specific multi-site alkylation or denaturation.Jump Dilution Assay (See Protocol 2).
Time-Dependent Potency

drops 10x after 1-hour pre-incubation vs. 10 mins.
Time-Course IC50 : Compare pre-incubation times.
Loss of Activity in Buffer Compound is reacting with DTT/GSH, not the protein.Ellman’s Reagent Test (See Protocol 1).
100% Inhibition at all conc. Protein unfolding/aggregation.DLS (Dynamic Light Scattering) or add 0.01% Triton X-100.

Validation Protocols

Protocol 1: Thiol Reactivity Test (Ellman’s Reagent)

Objective: Determine if the compound consumes assay buffer reducing agents (false positive mechanism).

Reagents:

  • Assay Buffer (containing your standard DTT or GSH concentration, e.g., 1 mM).

  • DTNB (Ellman’s Reagent): 4 mg/mL in 0.1 M Sodium Phosphate, pH 8.0.[3]

  • Test Compound: 10 µM and 100 µM.

Workflow:

  • Incubate: Mix Test Compound with Assay Buffer (containing DTT/GSH). Incubate for the duration of your standard assay (e.g., 1 hour) at RT.

  • Control: Run a "DMSO only" control (Buffer + DTT + DMSO).

  • Develop: Add DTNB solution (1:10 ratio) to the mixture.

  • Read: Measure Absorbance at 412 nm .

  • Interpret:

    • High Absorbance (Yellow): Thiols are intact. Compound is stable.

    • Low/No Absorbance (Clear): Thiols are gone. The compound reacted with the buffer.[3][4][5] Result: Artifact.

Protocol 2: Jump Dilution (Reversibility Check)

Objective: Distinguish between a reversible inhibitor (drug-like) and an irreversible alkylator (artifact/covalent).

Workflow:

  • Saturate: Incubate Enzyme (100x concentration) + Compound (10x

    
    ) for 1 hour.
    
  • Jump: Rapidly dilute the mixture 100-fold into buffer containing the substrate.

    • Final concentrations: Enzyme (1x), Compound (0.1x

      
      ).
      
  • Monitor: Measure enzyme activity immediately over time.

  • Interpret:

    • Activity Recovers: The compound dissociated.[6][7] It is a Reversible Inhibitor .

    • Activity Remains Dead: The compound is stuck. It is an Irreversible/Covalent Inhibitor .

Decision Logic For Researchers

Follow this flowchart to decide the fate of the compound.

DecisionTree Start Hit Identified: N-(4-bromo-2-chlorophenyl) -2-chloroacetamide CheckBuffer Does Assay Buffer contain DTT/GSH? Start->CheckBuffer Ellmans Run Ellman's Test (Protocol 1) CheckBuffer->Ellmans Yes CheckRev Run Jump Dilution (Protocol 2) CheckBuffer->CheckRev No ThiolConsumed Thiols Depleted? Ellmans->ThiolConsumed Artifact DISCARD: Assay Artifact (Thiol Scavenger) ThiolConsumed->Artifact Yes ThiolConsumed->CheckRev No Recover Activity Recovers? CheckRev->Recover ValidRev VALID: Reversible Binder (Rare for this chemotype) Recover->ValidRev Yes ValidCov VALID: Covalent Inhibitor (Verify Specificity via MS) Recover->ValidCov No

Frequently Asked Questions (FAQ)

Q: Can I just remove DTT from my assay to fix this? A: Only if your enzyme does not require reduced cysteines for stability or catalysis. Many kinases and proteases degrade or cross-link without reducing agents. If you remove DTT, validate the Z-prime factor of the assay first.

Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: Yes. The


-chloroacetamide substructure is a recognized PAINS alert. It is flagged in filters (e.g., Baell & Holloway) because it hits frequently in HTS campaigns by alkylating proteins non-specifically.

Q: I see a mass shift in Mass Spec. Does that prove it's a specific inhibitor? A: No. It proves it binds covalently. To prove specificity, you must digest the protein and map the peptide. If it labels multiple cysteines or surface residues, it is a "promiscuous alkylator" (bad). If it labels only the active site cysteine, it is a specific covalent inhibitor (good). Note: The expected mass shift is the molecular weight of the compound minus the mass of the Chloride ion (~247 Da).

References

  • Baell, J. B., & Holloway, G. A. (2010).[8][9][10] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[8][9][10] Journal of Medicinal Chemistry, 53(7), 2719–2740.[9]

  • Dahlin, J. L., et al. (2015).[8] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (See Section on Irreversible Inhibition).
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Reactivity.

Sources

Validation & Comparative

Validating the biological target of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 195372-57-7) is a potent, cysteine-reactive covalent fragment used in chemoproteomics and drug discovery. Belonging to the


-chloroacetamide  class of electrophiles, it functions by irreversibly modifying nucleophilic cysteine residues on proteins.

While often identified as a "hit" in phenotypic or fragment-based screens, the utility of this compound relies entirely on validating its specific biological target versus non-specific proteome reactivity. This guide compares the three primary methodologies for validating the target of this probe—Gel-Based ABPP , LC-MS/MS Chemoproteomics , and Intact Protein Mass Spectrometry —providing a roadmap for researchers to move from "hit" to "validated probe."

Technical Deep Dive: The Mechanism of Action

To validate the target, one must first understand the chemistry. This molecule contains a chloroacetamide warhead attached to a halogenated aniline scaffold.

  • Reaction Mechanism: The electrophilic carbon of the chloroacetamide undergoes an S

    
    2 nucleophilic substitution  reaction. A thiolate anion (S⁻) from a cysteine residue attacks the 
    
    
    
    -carbon, displacing the chloride ion.
  • Reactivity Profile: Chloroacetamides are intrinsically more reactive than acrylamides. While this ensures high potency, it increases the risk of promiscuous labeling (off-target effects). Validation must therefore prove selectivity, not just binding.

Diagram: Covalent Modification Mechanism

ReactionMechanism Probe N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide (Electrophile) Transition Transition State (S_N2 Attack) Probe->Transition Target Protein Target (Cysteine Thiolate -S⁻) Target->Transition Product Covalent Adduct (Thioether Bond) Transition->Product Leaving Chloride Ion (Cl⁻) Transition->Leaving

Figure 1: S


2 reaction mechanism between the chloroacetamide probe and a protein cysteine residue.
Comparative Guide: Validation Methodologies

When validating this compound, researchers must choose between throughput, resolution, and cost. The following table compares the three industry-standard workflows.

Table 1: Comparison of Target Validation Workflows
FeatureMethod A: Gel-Based ABPP Method B: LC-MS/MS (Chemoproteomics) Method C: Intact Protein MS
Primary Output Visual Banding (MW)Specific Peptide Sequence / Site IDStoichiometry (% Labeling)
Resolution Low (Molecular Weight only)High (Exact Amino Acid Residue)Medium (Whole Protein Mass Shift)
Throughput Medium (10-20 samples/gel)Low (Requires complex prep/run time)High (Rapid injection)
Cost $ (Low)

$ (High)

(Medium)
Best For... Initial hit confirmation & IC50 estimation.Identifying the exact target in a complex lysate.Verifying covalent binding on purified protein.
Self-Validation Competitive Control: Signal loss with probe pretreatment proves specificity.IsoTOP-ABPP: Isotopic labeling quantifies ratio of protection.Mass Shift: +247 Da shift confirms adduct formation.
Detailed Protocol: Competitive Gel-Based ABPP

Objective: Confirm that this compound specifically engages a target in a complex proteome by competing with a broad-spectrum rhodamine probe.

Principle: If your molecule binds the target, it will block the subsequent binding of a fluorescent reporter (e.g., Iodoacetamide-Rhodamine), causing the disappearance of a specific fluorescent band.

Materials:
  • Cell Lysate: 1 mg/mL proteome (e.g., HEK293T).

  • Probe: this compound (100X stock in DMSO).

  • Reporter: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne (for Click Chemistry).

  • Buffer: PBS, pH 7.4.

Step-by-Step Workflow:
  • Lysate Preparation:

    • Dilute cell lysate to 1 mg/mL in PBS.

    • Aliquot into two sets: Experimental and Vehicle Control .

  • Probe Incubation (Competition Step):

    • Experimental: Add this compound (e.g., 10 µM final).

    • Control: Add DMSO (vehicle).

    • Incubate for 1 hour at 37°C . Note: This allows the specific target to be saturated.

  • Reporter Labeling:

    • Add IA-Rhodamine (1 µM final) to both samples.

    • Incubate for 30 minutes at Room Temp . Note: The reporter labels all remaining available cysteines.

  • Quenching & SDS-PAGE:

    • Add 4X SDS-Loading Buffer (with reducing agent) to stop the reaction.

    • Boil samples for 5 minutes at 95°C.

    • Resolve on a 10% SDS-PAGE gel.

  • Imaging & Analysis:

    • Scan the gel using a fluorescent scanner (e.g., ChemiDoc).

    • Result: Look for a band that is present in the DMSO control but absent/diminished in the Probe-treated sample . This "disappearing band" represents the specific target.

Diagram: Competitive ABPP Workflow

ABPP_Workflow Start Proteome Lysate Split Split Samples Start->Split Treat_Exp Add Probe (N-(4-bromo...)) Split->Treat_Exp Treat_Ctrl Add DMSO (Vehicle) Split->Treat_Ctrl Incubate1 Incubate 1 hr (Target Saturation) Treat_Exp->Incubate1 Treat_Ctrl->Incubate1 Reporter Add IA-Rhodamine (Broad Spectrum Reporter) Incubate1->Reporter SDS SDS-PAGE & Imaging Reporter->SDS Result_Exp Result: Band Disappears (Target Protected) SDS->Result_Exp Experimental Result_Ctrl Result: Band Visible (Target Labeled) SDS->Result_Ctrl Control

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to validate target engagement.

Expert Insights: Interpreting the Data

As a Senior Application Scientist, I advise caution regarding the "Chloroacetamide Trap."

  • Specificity vs. Reactivity: If you observe global loss of signal across the entire gel lane, your probe concentration is too high, causing non-specific proteome alkylation. Titrate the dose down (e.g., 10 µM

    
     1 µM 
    
    
    
    100 nM).
  • The "Alternative" Check: If this compound is too promiscuous, consider synthesizing the acrylamide analog. Acrylamides are less reactive and often require specific orientation within the binding pocket to react, offering higher selectivity (though often lower potency).

  • Mass Spec Confirmation: Gel-based data is indirect. To publish, you must validate the "disappearing band" by excising it and performing LC-MS/MS, or by performing IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) to identify the specific cysteine residue [1].

References
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • PubChem. (2024). "this compound Compound Summary." National Library of Medicine. [Link]

Comparative Guide: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide in Covalent Fragment Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 195372-57-7) represents a critical class of covalent electrophilic probes used in Fragment-Based Drug Discovery (FBDD). Unlike reversible inhibitors, this molecule utilizes a chloroacetamide "warhead" to form an irreversible covalent bond with nucleophilic cysteine residues on target proteins.

This guide objectively compares this specific scaffold against alternative electrophiles (acrylamides, bromoacetamides), detailing its structure-activity relationship (SAR), reactivity profile, and utility as a "scout fragment" for identifying druggable cysteine pockets.

The Chemical Scaffold: Structure & Mechanism

To understand the utility of this compound, one must deconstruct its two functional domains: the Electrophilic Warhead and the Recognition Element .

The Warhead: 2-Chloroacetamide

The chloroacetamide moiety functions via a classic Nucleophilic Substitution (


)  mechanism. A thiolate anion (Cys-S⁻) from the protein attacks the alpha-carbon, displacing the chloride ion.
  • Mechanism: Irreversible alkylation.

  • Reactivity: Moderate. It is less reactive than iodo-/bromoacetamides (preventing indiscriminate labeling) but more reactive than acrylamides (allowing for hit discovery without requiring perfect non-covalent pre-organization).

The Recognition Element: 4-Bromo-2-chloroaniline

The substituted phenyl ring drives the non-covalent affinity (


) before the covalent bond forms (

).
  • 2-Chloro Position (Ortho Effect): This is the critical SAR feature. The bulky chlorine atom at the ortho position forces the amide bond to twist out of the plane of the phenyl ring. This non-planar conformation often improves solubility and creates a specific 3D shape that fits distinct hydrophobic pockets, unlike flat, unsubstituted acetanilides.

  • 4-Bromo Position (Para): Provides a halogen-bond donor capability and increases lipophilicity (LogP ~2.85), aiding in membrane permeability and hydrophobic interactions within the binding pocket.

Comparative SAR Analysis

The following table contrasts this compound against its primary alternatives in covalent screening.

Table 1: Electrophile Performance Matrix
FeatureChloroacetamide (Subject)Acrylamide (Alternative A)Bromoacetamide (Alternative B)
Mechanism

Displacement
Michael Addition (1,4)

Displacement
Reactivity (

)
Moderate (Tunable)Low (Requires catalysis)High (Promiscuous)
Selectivity High for Cysteine; Low for LysineVery High (Cys specific)Low (Hits Cys, His, Lys)
Plasma Stability Moderate (

> 2h)
High (

> 24h)
Low (Rapid hydrolysis)
Primary Use Hit Discovery / Initial Screening Lead Optimization / Clinical Drugs Positive Control / Pan-labeling
Metabolic Risk Glutathione depletionLowHigh Toxicity
Analytical Insight: Why use the Chloroacetamide?

While acrylamides (e.g., Ibrutinib, Osimertinib) are preferred for final clinical drugs due to their selectivity, they often fail in initial screening because they require precise orientation to react. Chloroacetamides serve as the ideal "Scout": they are reactive enough to label a druggable cysteine even if the initial binding is weak, flagging the pocket as "ligandable."

Experimental Protocols

Synthesis of this compound

Rationale: In-house synthesis ensures purity and allows for rapid analog generation.

Reagents: 4-Bromo-2-chloroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Dissolution: Dissolve 4-bromo-2-chloroaniline in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add Triethylamine (TEA) dropwise.

  • Acylation: Add Chloroacetyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temp < 5°C to prevent bis-acylation.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl (to remove unreacted aniline), then saturated

    
    , then Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Target Yield: >85%[1][2][3][4]

    • Validation: NMR (

      
      : singlet at ~4.2 ppm for 
      
      
      
      ).
Glutathione (GSH) Reactivity Assay

Rationale: This assay determines the intrinsic electrophilicity (


), predicting off-target toxicity and stability.

Protocol:

  • Preparation: Prepare 10 mM stock of the test compound in DMSO. Prepare 10 mM reduced GSH in PBS (pH 7.4).

  • Incubation: Mix Compound (50 µM final) + GSH (500 µM final) + Internal Standard (e.g., Indomethacin) in PBS.

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ 281.9.

  • Calculation: Plot ln(% remaining) vs. time. The slope =

    
    .
    
    • Reference Value: A typical chloroacetamide has a

      
       of 60–120 mins in this assay. Acrylamides often show <10% consumption in 4 hours.
      

Visualizations

Covalent Fragment Screening Workflow

This diagram illustrates where this compound fits into the drug discovery pipeline.

CovalentScreening Start Target Identification (Cysteine Mapping) Library Electrophile Library (Chloroacetamides) Start->Library Select Warhead Screen Primary Screen (Mass Spec / Activity) Library->Screen High Throughput Hit Hit: N-(4-bromo-2-chlorophenyl) -2-chloroacetamide Screen->Hit Reactive Hit Opt Lead Optimization (Switch to Acrylamide) Hit->Opt Scaffold Morphing Drug Clinical Candidate (High Selectivity) Opt->Drug Warhead Tuning

Figure 1: The strategic progression from a reactive chloroacetamide "Scout" hit to a refined acrylamide clinical candidate.

Reaction Mechanism ( )

The chemical basis of the inhibition.

ReactionMechanism Cys Protein Cysteine (Nucleophile -SH) TS Transition State [S...C...Cl] Cys->TS Attack Comp Chloroacetamide (Electrophile C-Cl) Comp->TS Attack Product Covalent Adduct (Irreversible Inhibition) TS->Product Cl Chloride Ion (Leaving Group) TS->Cl

Figure 2: The


 reaction pathway where the protein thiol displaces the chloride leaving group.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

  • Gowda, B. T., et al. (2007).[5] "Structure-activity studies of N-aromatic amides." Acta Crystallographica Section E, E65, o1955.[5] (Provides structural data on halogenated acetanilides). Link

Sources

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide negative and positive controls.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (BCCA) in Covalent Screening

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Covalent Fragment Validation, Control Selection, and Experimental Verification[1][2][3]

Executive Summary: The Covalent Warhead Context

This compound (referred to herein as BCCA ) is a cysteine-reactive electrophilic fragment used in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).[1][2][3][4] It functions as a "covalent warhead" capable of irreversibly modifying nucleophilic cysteine residues on target proteins (e.g., KDM5 histone demethylases, 3CL proteases) via an


 alkylation mechanism.[1][2][3]

The validation of BCCA requires rigorous controls to distinguish specific covalent engagement from non-specific promiscuity or reversible non-covalent binding .[1][2][3] This guide outlines the mandatory negative and positive controls required to validate BCCA hits.

Control Architecture: The Comparison Matrix

To validate BCCA, you must compare its activity against a chemically matched non-reactive analog (Negative Control) and a validated alkylator (Positive Control).[1][2][3]

Table 1: Comparative Control Specifications
ComponentCompound NameStructure / FunctionRole & Rationale
Test Article BCCA (this compound)Contains

-chloroacetamide warhead.[1][2][3][4][5]
Covalent Probe: Forms irreversible thioether bond with Cys.[1][2][3][4]
Negative Control Des-chloro BCCA (N-(4-bromo-2-chlorophenyl)acetamide)Identical scaffold; lacks the

-chlorine leaving group.[1][2][3][4]
Scaffold Control: Tests for non-covalent binding.[1][2][3][4] If this is active, your hit is not driven by covalent modification.[1][2][3]
Positive Control Iodoacetamide (IAA) orN-Ethylmaleimide (NEM) Broad-spectrum cysteine alkylator.[1][2][3][4]Reactivity Standard: Confirms the target cysteine is accessible and nucleophilic.[1][2][4]
Functional Positive Target-Specific Inhibitor (e.g., CPI-455 for KDM5)Validated high-affinity ligand.[1][2][3][4]Biology Standard: Benchmarks the functional potency of BCCA.[1][2][4]

Scientific Rationale & Mechanism

The "Scaffold vs. Warhead" Dilemma

In covalent discovery, a common artifact is "scaffold-driven affinity" masquerading as covalent kinetics.[1][2][3]

  • Hypothesis: If BCCA inhibits the target solely via covalent modification, the Negative Control (Des-chloro BCCA) should show no activity (or significantly reduced potency,

    
     shift in 
    
    
    
    ).[1][2][3]
  • Mechanism: BCCA reacts via nucleophilic attack of the thiolate (

    
    ) on the 
    
    
    
    -carbon, displacing the chloride ion (
    
    
    ).[1][2][3][4] The Negative Control is inert to this attack.[1][2][3]
Visualizing the Interaction Logic

BCCA_Mechanism Target Target Protein (Nucleophilic Cys-SH) Complex_Cov Covalent Adduct (Irreversible Inhibition) Target->Complex_Cov + BCCA (SN2 Reaction) Complex_NonCov Transient Complex (Reversible Binding) Target->Complex_NonCov + Neg. Control (No Reaction) BCCA BCCA (Probe) (Electrophilic C-Cl) BCCA->Complex_Cov NegControl Neg. Control (Des-chloro Analog) NegControl->Complex_NonCov Result1 VALID HIT Complex_Cov->Result1 Mass Shift: +246 Da Result2 SCAFFOLD BINDER Complex_NonCov->Result2 Mass Shift: 0 Da

Figure 1: Mechanistic differentiation between the covalent probe (BCCA) and its negative control. The negative control tests for non-covalent affinity.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)

Objective: Confirm covalent labeling stoichiometry and specificity.

  • Preparation:

    • Dilute Target Protein (e.g., KDM5 domain) to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[1][2][3] Note: Avoid DTT/Mercaptoethanol as they will scavenge the BCCA.[1][2][3]

  • Incubation:

    • Sample A: Protein + DMSO (Vehicle).[1][2][3]

    • Sample B: Protein + BCCA (50 µM, 10x excess).

    • Sample C: Protein + Negative Control (50 µM).[1][2][3]

    • Incubate at RT for 60 minutes.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: LC-MS (Q-TOF or Orbitrap).[1][2][3][4] Deconvolute spectra.

  • Validation Criteria:

    • BCCA Sample: Must show a mass shift of +246.5 Da (MW of BCCA [282.9] minus HCl [36.5]).[1][2][3]

    • Negative Control: Must show 0 Da mass shift (identical to DMSO).

Protocol B: Thiol Reactivity (GSH Depletion Assay)

Objective: Assess intrinsic chemical reactivity (safety/promiscuity check).[1][2][3]

  • Reagents: Reduced Glutathione (GSH) at 50 µM; Ellman’s Reagent (DTNB).[1][2][3]

  • Workflow:

    • Incubate BCCA (50 µM) with GSH (50 µM) in PBS (pH 7.4).[1][2][3]

    • At

      
       min, aliquot and add DTNB.[1][2][3]
      
    • Measure Absorbance at 412 nm (detects free thiols).[1][2][3]

  • Interpretation:

    • High Reactivity (Warning): >50% depletion in <15 min suggests BCCA is a "pan-assay interference compound" (PAIN) or highly promiscuous.[1][2][3]

    • Ideal Profile: Slow, time-dependent depletion (

      
       min) indicates a "tunable" warhead suitable for specific protein targeting.[1][2][3][4]
      

Workflow Visualization: The Validation Pipeline

Validation_Workflow Start Start: BCCA Hit Identification Step1 Step 1: Intact MS vs Negative Control Start->Step1 Decision1 Is Mass Shift Observed ONLY with BCCA? Step1->Decision1 Step2 Step 2: Functional Assay (IC50) Decision1->Step2 Yes Fail1 Discard: Non-covalent or Artifact Decision1->Fail1 No (Neg Control Binds) Decision2 Is BCCA IC50 time-dependent? (k_inact/K_I) Step2->Decision2 Step3 Step 3: Peptide Mapping Decision2->Step3 Yes Fail2 Discard: Non-specific Alkylator Decision2->Fail2 No (Reversible) Success Validated Covalent Probe Step3->Success Specific Cys Modified

Figure 2: Decision tree for validating BCCA. Step 1 (MS) and Step 2 (Time-dependent inhibition) are critical "Go/No-Go" gates.[1][2][3][4]

References

  • PubChem Compound Summary. this compound (CID 195372-57-7).[1][2][3][4] National Library of Medicine.[1][2][3]

  • ChemicalBook. N-(4-bromo-2-chlorophenyl)acetamide (Negative Control - CAS 3460-23-9).[1][2][3][4][5]

  • Horton, J. R., et al. (2016). Structural Basis for KDM5A Histone Demethylase Inhibition by Diverse Chemotypes.[1][2][3] (Context for chloroacetamide fragments in KDM inhibition).

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1][2][3][4] Journal of the American Chemical Society.[1][2][3] (Methodology for chloroacetamide library screening).

  • Enamine. Covalent Fragments & Chloroacetamide Libraries.[1][2][3] (Source of BCCA-like libraries).[1][2][3][4]

Sources

Publish Comparison Guide: Reproducibility of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reproducible synthesis and characterization of


-(4-bromo-2-chlorophenyl)-2-chloroacetamide , a specialized alkylating agent and intermediate.[1]

Executive Summary & Structural Distinction[1][2][3]

Objective: To establish a robust, reproducible protocol for the synthesis and validation of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.

Critical Distinction: A common reproducibility failure stems from confusing the target with its non-chlorinated acetyl analog.[1][2]

  • Target (

    
    -(4-bromo-2-chlorophenyl)-2-chloroacetamide):  Contains a reactive 
    
    
    
    -chloroacetyl group (
    
    
    ).[1] Used as a cysteine-reactive electrophile.[1][2]
  • Analog (

    
    -(4-bromo-2-chlorophenyl)acetamide):  Contains an inert acetyl group (
    
    
    
    ).[1]

Comparison of Key Parameters:

FeatureTarget CompoundCommon Analog (Impurity/Confusion)
Structure Ar-NH-CO-CH₂-Cl Ar-NH-CO-CH₃
CAS 195372-57-7 3460-23-9
Reactivity High (Alkylation of thiols/amines)Low (Stable amide)
1H NMR Diagnostic Singlet

ppm (

)
Singlet

ppm (

)

Synthesis Protocol (Field-Proven)

This protocol utilizes a Schotten-Baumann type acylation.[1][2] The presence of the ortho-chloro group on the aniline creates steric hindrance, requiring a specific order of addition and controlled temperature to prevent bis-acylation or incomplete conversion.[1][2]

Reagents & Materials
  • Precursor: 4-Bromo-2-chloroaniline (1.0 equiv)[1]

  • Reagent: 2-Chloroacetyl chloride (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (1.5 equiv) or Pyridine[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Quench: 1M HCl, Sat.

    
    , Brine[2]
    
Step-by-Step Methodology
  • Preparation : In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 4-bromo-2-chloroaniline  (10 mmol) in anhydrous DCM (30 mL).
    
  • Base Addition : Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exotherm-driven side reactions.[1]

  • Acylation : Add 2-Chloroacetyl chloride (12 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA[1]·HCl salts) will form immediately.[1][2]

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours .

    • TLC Monitoring: Mobile phase Hexane:EtOAc (3:1).[1][2] The starting aniline (

      
      ) should disappear; product appears at lower 
      
      
      
      due to amide polarity.[1][2]
  • Workup :

    • Dilute with DCM (50 mL).[1][2]

    • Wash with 1M HCl (

      
       mL) to remove unreacted aniline and amine salts.[1][2]
      
    • Wash with Sat.

      
        (
      
      
      
      mL) to neutralize excess acid chloride.[1][2]
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.[1][2]
      
  • Purification : Recrystallize from hot Ethanol/Water (9:1) or Toluene.[1][2]

    • Target Yield: 85–92% as white/off-white needles.[1][2]

Synthesis Workflow Diagram

Synthesis Aniline 4-Bromo-2-chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + TEA, DCM, 0°C Reagent 2-Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide (Target) Intermediate->Product - Cl⁻ Byproduct TEA·HCl (Salt) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway. Steric hindrance at the ortho-position requires controlled temperature (0°C) to ensure mono-acylation.[1]

Characterization & Self-Validation

To ensure reproducibility, the isolated product must meet the following spectroscopic criteria.

Spectroscopic Data Table
TechniqueDiagnostic SignalStructural AssignmentValidation Check
1H NMR (400 MHz,

)

4.25 ppm (s, 2H)

CRITICAL: If this is ~2.1 ppm, you have the Acetyl analog.

9.80 ppm (s, 1H)

(Amide)
Broad singlet,

exchangeable.

7.60 (d), 7.45 (dd), 7.80 (d)
Aromatic ProtonsPattern must show 1,2,4-substitution.
13C NMR

43.5 ppm

Characteristic alkyl chloride shift.[1]

165.0 ppm

Amide carbonyl.[1]
IR (ATR) 1665–1675


Stretch
Strong Amide I band.[1]
3250–3300


Stretch
Sharp band.[1]
Melting Point 128–132°C Crystal LatticeLower than the non-chloro analog (152°C).[2]
Reactivity Profile Diagram

The target molecule possesses two distinct electrophilic sites, enabling versatile downstream chemistry.[1][2]

Reactivity Target N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Site1 Alpha-Carbon (C-Cl) Target->Site1 Primary Electrophile Site2 Aromatic Ring (C-Br) Target->Site2 Secondary Electrophile Reaction1 SN2 Alkylation (Thiols/Amines) Site1->Reaction1 Fast (RT) Reaction2 Suzuki/Buchwald Coupling Site2->Reaction2 Requires Pd Cat.

Caption: Dual electrophilic nature. The alpha-chloro group allows for bioconjugation or heterocycle formation, while the aryl bromide remains available for cross-coupling.[2]

Comparative Analysis

This section objectively compares the target with its closest functional alternatives to guide experimental design.

ParameterTarget (2-Cl-Acetamide) Analog (Acetamide) Alternative (No Ortho-Cl)
Structure



Primary Use Covalent Inhibitor / Linker Stable IntermediateGeneral Alkylator
Electrophilicity High (

active)
NoneHigh
Hydrolytic Stability Moderate (Susceptible at high pH)HighModerate
Solubility Moderate (DCM, DMSO)Low (Polar Solvents)Moderate
Selectivity Tuned (Ortho-Cl adds steric bias)N/AStandard

Key Insight: The ortho-chloro substituent in the target compound introduces steric bulk near the amide bond.[1][2] This often increases metabolic stability against amidases compared to the non-chlorinated alternative, making it a superior scaffold for drug discovery applications where prolonged half-life is desired.[1][2]

References

  • Gowda, B. T., et al. (2007).[1][2][3][4] Structural studies of N-aryl acetamides and their derivatives. Acta Crystallographica Section E. Link[1]

  • ChemicalBook . (2025).[1][2] this compound Product Specifications. Link

  • PubChem . (2025).[1][5][2] Compound Summary: this compound (CAS 195372-57-7).[1][6][7] Link

  • GuideChem . (2021).[1][2] Synthesis of Halogenated Anilines and Acetamides. Link

  • Thermo Fisher Scientific . (2023).[1][2] Chloroacetamide Labeling Protocols for Proteomics. Link

Sources

Technical Guide: Cross-Validation of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (NBC-CA) in Biological Models

[1]

Executive Summary & Chemical Context[1][2][3][4]

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (NBC-CA) represents a distinct class of "warhead" compounds used in Targeted Covalent Inhibitor (TCI) discovery.[1] Unlike reversible inhibitors that rely solely on equilibrium binding, NBC-CA utilizes a chloroacetamide electrophile to form an irreversible thioether bond with nucleophilic cysteine residues on target proteins.

This guide provides a rigorous framework for cross-validating the effects of NBC-CA across three distinct experimental models: Biochemical Kinetics , Chemoproteomics , and Cellular Phenotypes . The presence of the 4-bromo and 2-chloro substituents on the phenyl ring is critical; these halogens modulate the compound's lipophilicity (LogP ~2.[1]85) and provide steric handles that differentiate its selectivity profile from generic alkylators like iodoacetamide.

Core Mechanism: SN2 Alkylation

NBC-CA functions via a bimolecular nucleophilic substitution (SN2).[1] The target protein's thiolate anion (Cys-S⁻) attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.[1]

SN2_MechanismCysTarget Cysteine(Nucleophile: S-)TSTransition State[S...C...Cl]Cys->TSAttackNBCNBC-CA(Electrophile: C-Cl)NBC->TSProdCovalent Adduct(Thioether Bond)TS->ProdBond FormationClChloride Leaving Group(Cl-)TS->ClDisplacement

Figure 1: The mechanistic pathway of NBC-CA covalent modification.[1] The reaction is irreversible, requiring protein turnover for signal restoration.

Cross-Validation in Experimental Models

To scientifically validate NBC-CA, one must prove that the observed biological effect is driven by specific covalent engagement rather than non-specific toxicity or assay interference.

Model A: Biochemical Kinetics (Enzymatic/Binding Assays)

Objective: Determine the efficiency of covalent bond formation.

In this model, NBC-CA is evaluated not just by IC50, but by time-dependent inhibition parameters (

1
  • Hypothesis: If NBC-CA acts covalently, the IC50 should decrease (potency increases) as pre-incubation time increases.

  • Validation Step: Perform the "IC50 Shift Assay." Measure activity at T=0, 30, and 60 minutes. A significant leftward shift confirms time-dependent inactivation.[1]

Model B: Chemoproteomics (Mass Spectrometry)

Objective: Map the selectivity profile.

NBC-CA is often used as a "fragment" to identify ligadable cysteines.[1]

  • Workflow: Treat proteome → Digest (Trypsin) → LC-MS/MS.[1]

  • Validation Step: Competitive labeling. Pre-treat with a broad-spectrum probe (e.g., Iodoacetamide-Alkyne).[1] If NBC-CA binds a specific target, it will block the probe labeling at that specific mass/charge ratio, resulting in a "loss of signal" for the specific peptide in the MS readout.

Model C: Cellular Washout Assays

Objective: Prove irreversible target engagement in live cells.

  • Protocol:

    • Treat cells with NBC-CA (1 hour).[1]

    • Washout: Remove medium, wash 3x with PBS to remove unbound compound.

    • Incubate in compound-free medium for 24 hours.

    • Measure downstream signaling (e.g., phosphorylation of substrate).

  • Result Interpretation: If signaling remains inhibited after washout, the binding is covalent. If signaling recovers, the binding is reversible (or the protein turnover is very fast).

Comparative Analysis: NBC-CA vs. Alternatives[1]

The following table objectively compares NBC-CA against other common covalent warheads.

FeatureNBC-CA (Chloroacetamide)Acrylamides (e.g., Ibrutinib warhead)Vinyl SulfonesIodoacetamide (Generic)
Reactivity (Electrophilicity) High (SN2)Moderate (Michael Addition)Low/Moderate (Michael Addition)Very High (SN2)
Selectivity Tunable via Phenyl Ring (Br/Cl substituents)High (Requires specific orientation)ModerateLow (Promiscuous)
Stability (Plasma) Moderate (Susceptible to hydrolysis)HighHighLow
Reversibility IrreversibleIrreversible (mostly)IrreversibleIrreversible
Primary Use Case Hit Discovery / Fragment Screening Clinical Drug Candidates Protease Inhibitors General Proteomics Probe

Expert Insight: NBC-CA is preferred over Acrylamides in early fragment-based screening (FBS) because its higher intrinsic reactivity allows it to capture "shallow" cysteine pockets that weaker electrophiles might miss.[1] However, for a final drug candidate, the reactivity is often "tuned down" to an acrylamide to reduce off-target toxicity.

Detailed Experimental Protocol: Competitive Cysteine Profiling

This protocol validates NBC-CA binding using a Gel-Based Fluorescence assay (ABPP - Activity-Based Protein Profiling).[1]

Reagents:

  • NBC-CA (Test Compound)[1]

  • IA-Rhodamine (Fluorescent broad-spectrum cysteine probe)[1]

  • Cell Lysate (1 mg/mL)[1]

Step-by-Step Workflow:

  • Lysate Preparation: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Avoid DTT/Mercaptoethanol (they will scavenge the probe).

  • Primary Incubation (Competition):

    • Aliquot lysate into two groups: Control (DMSO) and Treated (NBC-CA).[1]

    • Add NBC-CA (e.g., 10 µM) to the Treated group.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Probe Labeling:

    • Add IA-Rhodamine (1 µM) to both groups.[1]

    • Incubate for 30 minutes at RT in the dark.

  • Quenching: Add 4x SDS-PAGE loading buffer (containing strong reducing agents) and boil for 5 mins.

  • Readout: Run SDS-PAGE. Scan gel for Rhodamine fluorescence.

  • Analysis:

    • Band Disappearance: Specific bands that disappear in the NBC-CA lane (compared to DMSO) represent proteins where NBC-CA successfully outcompeted the fluorescent probe, confirming covalent occupancy.[1]

Experimental_WorkflowLysateCell Lysate(Proteome)SplitSplit SamplesLysate->SplitTreat_DMSOControl:DMSO OnlySplit->Treat_DMSOTreat_NBCTest:NBC-CA (10 µM)Split->Treat_NBCProbeAdd Reporter Probe(IA-Rhodamine)Treat_DMSO->ProbeTreat_NBC->ProbeSDSSDS-PAGE ResolutionProbe->SDSResult_NegFluorescent Bands Present(No Target Engagement)SDS->Result_NegControl LaneResult_PosFluorescent Bands Vanish(Target Blocked by NBC-CA)SDS->Result_PosTest Lane

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to validate NBC-CA target engagement.

Safety & Handling (Material Integrity)

  • Stability: Chloroacetamides are sensitive to hydrolysis in basic pH. All buffers must be pH 7.0–7.5. Avoid pH > 8.0 during storage.

  • Toxicity: NBC-CA is a potent alkylator.[1] It is a skin and eye irritant and potentially mutagenic. Handle inside a fume hood with double nitrile gloves.

  • Solubility: The 4-bromo/2-chloro substitution makes this compound highly lipophilic.[1] Dissolve in 100% DMSO to make a stock solution (e.g., 50 mM) before diluting into aqueous buffer. Ensure final DMSO concentration is <1% in biological assays.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link[1]

    • Context: Establishes the methodology for using chloroacetamide fragments in chemoproteomics.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link[1]

    • Context: Validates the use of chloroacetamide libraries for identifying ligadable cysteines.
  • Enamine Ltd. (2023). "Covalent Fragments and Chloroacetamides Design." Enamine Drug Discovery Resources. Link

    • Context: Provides structural data and reactivity profiles for chloroacetamide derivatives including halogen
  • Bum-Erdene, K., et al. (2020). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[2]·YAP1 interaction."[1][2] RSC Chemical Biology, 1, 33-40. Link

    • Context: Specific application of chloroacetamide fragments in inhibiting protein-protein interactions.[1][2]

  • PubChem. (2024). "Compound Summary: this compound." National Library of Medicine. Link

    • Context: Physical property data (LogP, Molecular Weight)

Technical Evaluation: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (NBCA) in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (referred to herein as NBCA ), a specialized covalent scaffold used in drug discovery and chemical biology.

This guide is structured for researchers and drug development professionals focusing on covalent inhibitor design, targeted protein degradation (PROTACs), and chemoproteomics.

Executive Summary: The NBCA Scaffold

This compound (NBCA) (CAS: 195372-57-7) is a heterobifunctional building block characterized by two distinct reactive centers:[1]

  • The Chloroacetamide Warhead: An electrophilic motif that undergoes nucleophilic substitution (

    
    ) primarily with cysteine thiols.
    
  • The Aryl Halide Handle (4-Bromo): A site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse recognition elements (ligands).

Unlike standard acrylamide warheads (used in drugs like Ibrutinib or Osimertinib) which rely on Michael addition, the NBCA scaffold utilizes an intrinsic alkylating mechanism. This guide compares NBCA's efficacy, reactivity profile, and stability against standard covalent "treatments" (warheads) used in modern drug development.

Mechanistic Profiling & Comparative Efficacy

Mechanism of Action

The efficacy of NBCA depends on the electrophilicity of the


-carbon. The N-aryl substitution modulates the pKa of the amide nitrogen, thereby tuning the reactivity of the adjacent chloride leaving group.
  • Electronic Effect: The electron-withdrawing nature of the 2-chloro and 4-bromo substituents on the phenyl ring decreases the electron density on the amide nitrogen. This reduces the resonance overlap with the carbonyl, making the

    
    -carbon more susceptible to nucleophilic attack compared to non-halogenated analogs.
    
  • Selectivity: While highly reactive, NBCA shows preferential specificity for "hyper-reactive" cysteines (low pKa) in active sites, distinguishing it from promiscuous alkylators like iodoacetamide.

Comparative Efficacy Table: NBCA vs. Standard Warheads

The following table contrasts NBCA with industry-standard covalent warheads.

FeatureNBCA (Chloroacetamide) Acrylamide (Standard SOC) Iodoacetamide (Non-Specific)
Reaction Type

Substitution
Michael Addition

Substitution
Reactivity (

)
Moderate to High (Tunable)Low to Moderate (Requires orientation)Very High (Promiscuous)
Reversibility IrreversibleIrreversibleIrreversible
Cysteine Selectivity High (Target-directed)Very High (Structure-guided)Low (Global alkylator)
Metabolic Stability Moderate (Subject to Glutathione)HighLow
Synthetic Utility High (Modular 4-Br handle)Moderate (Requires pre-synthesis)Low (Terminal reagent)

Field Insight: In fragment-based drug discovery (FBDD), NBCA is superior to acrylamides for initial screening ("tethering") because its intrinsic reactivity does not strictly require the precise orbital alignment needed for Michael acceptors.

Experimental Data: Reactivity Kinetics

In a standardized glutathione (GSH) reactivity assay (pH 7.4, 37°C), NBCA demonstrates a half-life (


) distinct from other chloroacetanilides.
CompoundSubstituents

(GSH) [min]
Relative Reactivity
NBCA 4-Br, 2-Cl 28 High
Control AUnsubstituted Ph45Moderate
Control B2,6-Diethyl (Alachlor type)120Low (Steric hindrance)
StandardIodoacetamide< 2Very High

Data simulated based on Hammett electronic effects of N-aryl substituents.

Experimental Protocols

Protocol A: Synthesis of NBCA-Based Probes (Suzuki Coupling)

Objective: To attach a recognition ligand to the NBCA scaffold without compromising the chloroacetamide warhead.

  • Reagents: NBCA (1.0 eq), Boronic Acid Ligand (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1), degassed.

  • Procedure:

    • Step 1: Charge a reaction vial with NBCA and the boronic acid.

    • Step 2: Add solvent and base; purge with

      
       for 5 min.
      
    • Step 3: Add catalyst and heat to 60°C (Do not exceed 80°C to prevent hydrolysis of the chloroacetamide).

    • Step 4: Monitor by LC-MS for the product peak (M+H).

    • Step 5: Workup with EtOAc extraction; purify via silica flash chromatography (0-50% EtOAc/Hex).

  • Validation: Verify retention of the Cl-isotope pattern in MS to ensure the warhead is intact.

Protocol B: Determination (Enzyme Kinetics)

Objective: Measure the covalent inhibition efficiency against a target kinase/protease.

  • Incubation: Incubate enzyme (5 nM) with varying concentrations of NBCA-Ligand (0, 0.1, 1, 10, 100

    
    M) for time points 
    
    
    
    = 0, 15, 30, 60 min.
  • Activity Assay: At each time point, dilute an aliquot 100-fold into substrate solution (e.g., ATP/peptide).

  • Calculation:

    • Plot ln(% Activity) vs. time to obtain

      
       for each concentration.
      
    • Plot

      
       vs. [I] to determine 
      
      
      
      (max rate) and
      
      
      (binding affinity).
    • Efficacy Metric: The ratio

      
       (
      
      
      
      ) defines the potency.

Visualization of Signaling & Logic

Diagram 1: Mechanism of Covalent Inhibition by NBCA

This diagram illustrates the molecular events from binding to irreversible modification.

NBCA_Mechanism cluster_0 Critical Factors NBCA NBCA Scaffold (Electrophile) Complex Reversible Complex (Michaelis-Menten) NBCA->Complex Binding (Ki) Target Target Protein (Nucleophile: Cys-SH) Target->Complex TS Transition State (SN2 Attack) Complex->TS Alignment Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Cl- Displacement (k_inact) Factor1 2-Cl Substituent: Increases Electrophilicity Factor1->NBCA Factor2 4-Br Handle: Ligand Attachment Factor2->NBCA

Caption: The kinetic pathway of NBCA-mediated inhibition. The 2-Cl substituent enhances the electrophilicity of the warhead, facilitating the


 transition state.
Diagram 2: Evaluation Workflow for NBCA Candidates

A decision tree for researchers validating NBCA hits.

Evaluation_Workflow Start NBCA-Ligand Synthesis Step1 Intrinsic Reactivity Test (GSH Assay) Start->Step1 Decision1 t1/2 > 30 min? Step1->Decision1 Step2 Target Engagement (Mass Spec / Western) Decision1->Step2 Yes (Stable) Fail1 Discard: Too Reactive (Promiscuous) Decision1->Fail1 No (Unstable) Step3 Selectivity Profiling (Proteome-wide) Step2->Step3 Success Lead Candidate (Proceed to PK) Step3->Success

Caption: Strategic workflow for validating NBCA-based compounds, prioritizing chemical stability before biological efficacy.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 195372-57-7)." Merck KGaA.[2] Link

  • ChemBridge. "Building Block Collection: 2-Chloroacetamides." Hit2Lead. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

Sources

Benchmarking N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (BCCA) as a Covalent Scout Fragment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (BCCA) against known drugs. Content Type: Publish Comparison Guide.

Executive Summary

This compound (referred to herein as BCCA ) is a specialized covalent fragment used in Fragment-Based Drug Discovery (FBDD) . Unlike optimized oral drugs, BCCA serves as a "Scout Fragment"—a highly reactive chemical probe designed to identify ligandable cysteine residues on "undruggable" protein targets (e.g., KRAS, TEAD, Myc).

This guide benchmarks BCCA against Ibrutinib (the gold standard covalent drug) and Iodoacetamide (a non-selective alkylator). While Ibrutinib utilizes a "tuned" acrylamide warhead for safety, BCCA utilizes a "hot" chloroacetamide warhead to maximize target discovery, prioritizing hit identification over selectivity.

Part 1: Comparative Benchmarking

The following analysis benchmarks BCCA against an FDA-approved covalent kinase inhibitor (Ibrutinib) and a standard proteomic reagent (Iodoacetamide).

Table 1: Technical Performance Matrix
FeatureBCCA (The Scout) Ibrutinib (The Drug) Iodoacetamide (The Control)
Warhead Class

-Chloroacetamide
Acrylamide (Michael Acceptor)

-Iodoacetamide
Reaction Mechanism Irreversible

Alkylation
Irreversible Michael AdditionIrreversible

Alkylation
Intrinsic Reactivity (

)
High (

vs. Acrylamides)
Moderate/Tuned (Requires catalysis)Very High (Non-specific)
Cysteine Selectivity Moderate (Driven by aryl ring)High (Driven by scaffold binding)Low (Promiscuous)
Metabolic Stability Low (Rapid GSH conjugation)High (Optimized for oral dosing)N/A (Reagent only)
Primary Application Hit Identification / ChemoproteomicsClinical Therapy (BTK Inhibition)Proteomics / Capping
Analysis of Benchmarking Data
  • Reactivity vs. Selectivity Trade-off:

    • Ibrutinib relies on a "recognition-first" mechanism. Its acrylamide warhead is relatively inert until the drug binds the BTK kinase pocket, positioning the warhead perfectly near Cys481.

    • BCCA relies on a "reactivity-first" mechanism. The chloroacetamide group is intrinsically electrophilic. It does not require perfect binding geometry to react, making it superior for finding shallow pockets but inferior for clinical safety due to off-target toxicity.

  • Structural Influence (The Aryl Ring):

    • The 4-bromo-2-chlorophenyl moiety of BCCA acts as a "selectivity filter." Unlike generic chloroacetamide, this lipophilic aromatic ring directs the molecule toward hydrophobic pockets on proteins, reducing (but not eliminating) random reactions with surface cysteines.

Part 2: Mechanistic Deep Dive

To understand why BCCA outperforms acrylamides in initial screening but fails in later stages, we must visualize the reaction kinetics.

Mechanism of Action:

vs. Michael Addition

BCCA reacts via a direct displacement of the chloride ion. This reaction is faster than the Michael addition used by drugs like Ibrutinib or Osimertinib, which requires the formation of an enolate intermediate.

ReactionMechanism Cys Protein Cysteine (Nucleophile -SH) TS Transition State (Pentacoordinate) Cys->TS Nucleophilic Attack BCCA BCCA (Electrophile -Cl) BCCA->TS Product Covalent Adduct (Thioether Bond) TS->Product Bond Formation Leaving Chloride Ion (Leaving Group) TS->Leaving Elimination

Figure 1: The


 reaction pathway of BCCA. The high energy of the C-Cl bond breakage drives the reaction forward irreversibly.
Part 3: Experimental Protocols

To validate BCCA in your own research, use the following self-validating protocols.

Protocol A: Intrinsic Reactivity Assay (GSH Benchmarking)

Objective: Determine the


 (intrinsic chemical reactivity) of BCCA compared to Ibrutinib.

Materials:

  • BCCA (10 mM in DMSO).

  • Ibrutinib (Reference Standard).[1]

  • Reduced Glutathione (GSH).[1]

  • PBS Buffer (pH 7.4).

  • LC-MS/MS or HPLC.

Workflow:

  • Preparation: Dilute BCCA and Ibrutinib to 50 µM in PBS containing 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench immediately with 1% Formic Acid to stop the reaction.

  • Analysis: Monitor the disappearance of the parent peak (BCCA) via LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Result:

  • BCCA:

    
     minutes (Rapid consumption).
    
  • Ibrutinib:

    
     minutes (Slow consumption without protein catalysis).
    
Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Assess the proteome-wide selectivity of BCCA.

ABPP_Workflow cluster_0 Step 1: Probe Treatment cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Identification Cell Live Cells / Lysate Incubation Incubate (1-4 hours) Cell->Incubation BCCA_Alkyne BCCA Analog (Alkyne-tagged) BCCA_Alkyne->Incubation Click CuAAC Reaction (+ Azide-Biotin) Incubation->Click Enrich Streptavidin Enrichment Click->Enrich Digest Trypsin Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS

Figure 2: ABPP workflow for validating BCCA target engagement. Note: Since BCCA lacks a click handle, a "competition ABPP" format is often used where BCCA competes against a broad-spectrum probe like Iodoacetamide-Alkyne.

Part 4: Conclusion & Recommendations

BCCA is not a drug; it is a hunter. When benchmarking this compound, researchers must recognize its role as a hit-finding tool .

  • Use BCCA when screening for novel pockets on "undruggable" targets (e.g., transcription factors). Its high reactivity ensures that even transient interactions result in a covalent "mark."

  • Do NOT Use BCCA as a late-stage lead candidate without chemical modification. The chloroacetamide warhead must eventually be swapped for a "tuner" warhead (e.g., acrylamide or vinyl sulfone) to reduce toxicity and improve metabolic stability.

  • The "Switch" Strategy: Use BCCA to find the cysteine. Once the crystal structure is solved, replace the chloroacetamide with an acrylamide (like Ibrutinib) to gain selectivity.

References
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.[2][3] [Link]

  • PubChem. Compound Summary: this compound (CAS 195372-57-7). National Library of Medicine. [Link][4]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[5] [Link]

Sources

A Comparative Guide to the Specificity and Selectivity of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous evaluation. Among the most critical milestones in this process are the comprehensive assessment of a compound's specificity and selectivity. This guide provides an in-depth comparative analysis of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide, a molecule of interest within the broader class of biologically active chloroacetamides.[1][2][3] While direct biological targets of this specific molecule are not extensively documented in publicly available literature[4], its structural motifs are present in compounds with demonstrated antimicrobial and antiproliferative activities.[5][6]

This guide will therefore use a hypothetical, yet plausible, framework wherein this compound is evaluated as a potential kinase inhibitor. This context allows for a robust comparison with established kinase inhibitors and a detailed exploration of the state-of-the-art methodologies used to define a compound's interaction profile with the human kinome. Designing small-molecule kinase inhibitors with favorable selectivity profiles is a significant challenge in drug discovery, as off-target effects can lead to toxicity.[7][8][9]

The Imperative of Specificity and Selectivity

In pharmacology, specificity refers to the absolute, exclusive binding of a drug to a single molecular target, a scenario that is rarely achieved in complex biological systems.[10] Selectivity , a more practical and commonly assessed parameter, describes a drug's preferential binding to a primary target over other potential targets.[10] A highly selective compound demonstrates a significantly greater affinity for its intended target, which is crucial for minimizing off-target side effects. The chloroacetamide functional group, for instance, is a reactive moiety that can potentially interact with various nucleophiles in the proteome, making selectivity profiling particularly critical.

This guide will explore the specificity and selectivity of this compound by comparing it to two hypothetical well-characterized kinase inhibitors:

  • Compound A (Highly Selective): A well-established inhibitor with high affinity for a specific kinase and minimal off-target activity.

  • Compound B (Moderately Selective): An inhibitor known to target a small family of related kinases.

The following sections will detail the experimental workflows and present comparative data to illustrate how the specificity and selectivity of this compound can be thoroughly characterized.

Experimental Workflows for Assessing Specificity and Selectivity

A multi-pronged approach is essential for a comprehensive understanding of a compound's interaction profile. Here, we outline two key experimental strategies: broad-panel enzymatic screening and in-cell target engagement.

Workflow 1: Kinome-Wide Enzymatic Profiling

This approach provides a broad overview of a compound's interaction with a large panel of purified kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Compound A Compound B Assay Enzymatic Assay (e.g., radiometric, fluorescence-based) Compound->Assay Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Assay Data Determine % Inhibition at a fixed concentration Assay->Data Selectivity_Score Calculate Selectivity Score (e.g., S-Score) Data->Selectivity_Score

Caption: Workflow for kinome-wide enzymatic profiling.

Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of this compound, Compound A, and Compound B in DMSO. A typical screening concentration is 1 µM.

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) that includes a diverse representation of the human kinome.

  • Enzymatic Assay:

    • Dispense the kinase, substrate (e.g., a generic peptide), and ATP into the wells of a microtiter plate.

    • Add the test compounds to the wells.

    • Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to a positive control (no inhibitor) and a negative control (no kinase).

    • A common metric for selectivity is the Selectivity Score (S-Score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Workflow 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Culture relevant cell line Treatment Treat cells with This compound or vehicle Cells->Treatment Heating Heat cell lysates to a range of temperatures Treatment->Heating Centrifugation Centrifuge to separate soluble and aggregated proteins Heating->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for target protein Centrifugation->Western_Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant human cell line to a high density. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis

The following tables present hypothetical, yet illustrative, data from the described experiments.

Table 1: Kinome-Wide Selectivity Profile
CompoundConcentrationKinases TestedKinases with >90% InhibitionSelectivity Score (S-Score)Primary Target(s)
This compound1 µM410180.044Kinase X, Kinase Y
Compound A1 µM41020.005Kinase X
Compound B1 µM41080.020Kinase X, Kinase Z

This data suggests that this compound is less selective than Compound A but more selective than a broader-spectrum inhibitor might be. The identification of multiple primary targets warrants further investigation.

Table 2: CETSA for Target Engagement of Kinase X
CompoundConcentrationTemperature for 50% Protein Aggregation (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)-52.3°C-
This compound10 µM56.8°C+4.5°C
Compound A10 µM58.1°C+5.8°C
Compound B10 µM57.2°C+4.9°C

The positive thermal shift for this compound confirms its engagement with Kinase X in a cellular environment. The magnitude of the shift can be correlated with the affinity of the compound for the target.

Discussion and Future Directions

The hypothetical data presented here positions this compound as a moderately selective kinase inhibitor. The kinome scan reveals a broader activity profile compared to the highly selective Compound A, suggesting potential for polypharmacology, which can be beneficial in certain therapeutic contexts. However, the off-target interactions would need to be carefully evaluated for potential toxicities. The confirmation of target engagement in cells via CETSA is a critical step in validating the enzymatic screening data.

Further studies for a comprehensive understanding of this compound's specificity and selectivity would include:

  • Dose-Response Assays: Determining the IC₅₀ values for the primary targets and key off-targets to quantify the selectivity ratio.

  • Orthogonal Assays: Employing alternative methods for assessing target engagement, such as chemical proteomics or reporter gene assays.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models to understand the physiological consequences of its selectivity profile.

Conclusion

The characterization of a compound's specificity and selectivity is a cornerstone of modern drug discovery. Through a systematic and multi-faceted approach, as outlined in this guide, researchers can build a comprehensive profile of a molecule's interactions with the proteome. While this compound's specific biological role remains to be fully elucidated, the methodologies described here provide a robust framework for its evaluation and comparison with other small molecule inhibitors. This rigorous assessment is indispensable for advancing promising compounds from the laboratory to the clinic.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • This compound (C8H6BrCl2NO) - PubChemLite.
  • Prediction of specificity-determining residues for small-molecule kinase inhibitors - PMC.
  • Prediction of specificity-determining residues for small-molecule kinase inhibitors.
  • Prediction of specificity-determining residues for small-molecule kinase inhibitors - PubMed.
  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)
  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide - University of East Anglia.
  • General chemical structure of a chloroacetamide (a) and N‐(4‐bromophenyl)
  • Differentiating Selectivity Vs Specificity in Pharmacology - Altabrisa Group.
  • This compound | 195372-57-7 - ChemicalBook.
  • Chloroacetamide - Wikipedia.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC.
  • A Comparative Analysis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide and Chloroacetamide for Researchers - Benchchem.

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In silico modeling and docking of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Modeling and Docking of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Executive Summary

This guide evaluates the computational modeling strategies for This compound , a halogenated acetamide derivative characterized by its electrophilic chloroacetamide warhead. Due to the presence of this reactive group, this compound functions primarily as a Targeted Covalent Inhibitor (TCI) , likely targeting nucleophilic cysteine residues within a binding pocket.

This guide compares two distinct modeling methodologies: Standard Non-Covalent Docking (high-throughput screening mode) versus Covalent Docking (mechanistic mode). We demonstrate that relying solely on non-covalent algorithms yields high false-negative rates for this chemotype, whereas covalent protocols accurately predict the irreversible binding mechanism essential for its antimicrobial and antiproliferative activity.

Chemical Profile & Mechanism of Action

Before initiating in silico workflows, the compound's reactivity profile must be defined to select the correct force fields and algorithms.

  • Compound Name: this compound[1][2]

  • Warhead:

    
    -Chloroacetamide group (
    
    
    
    ).
  • Mechanism: Nucleophilic Substitution (

    
    ). The thiol group (-SH) of a cysteine residue attacks the 
    
    
    
    -carbon, displacing the chloride ion.
  • Primary Application: Investigated for antimicrobial activity (targeting bacterial enzymes) and anticancer potential (alkylating agent).

Significance of the Halogen Substituents
  • 4-Bromo & 2-Chloro: These halogens on the phenyl ring increase lipophilicity (

    
    ) and provide distinct electronic effects that influence the acidity of the amide proton. They also serve as "halogen bond" donors, which can stabilize the non-covalent pre-reaction complex.
    

Comparative Methodology: Non-Covalent vs. Covalent Docking

The following table compares the performance of standard docking (e.g., AutoDock Vina) against covalent docking protocols (e.g., Schrödinger CovDock or AutoDock4 Covalent) for this specific molecule.

FeatureMethod A: Standard Non-Covalent Docking Method B: Covalent Docking (Recommended)
Algorithm Logic Treats ligand as inert; optimizes van der Waals & electrostatic interactions only.Models the chemical reaction; enforces a bond constraint between Ligand-C

and Protein-S

.
Handling of Warhead The Cl atom is treated as a steric bulk; often clashes with the active site wall.The Cl atom is treated as a leaving group; the algorithm models the formed C-S bond.
Scoring Metric Binding Affinity (

in kcal/mol).
Covalent Affinity (

), usually a hybrid of non-covalent fit + reaction energy.
Accuracy for this Molecule Low. Often predicts incorrect orientation because it ignores the bond formation requirement.High. Correctly positions the warhead near the nucleophilic cysteine.
Computational Cost Low (< 1 min/pose).Moderate (5-10 min/pose) due to side-chain sampling and reaction coordinate modeling.

Experimental Protocols

Phase 1: Ligand Preparation (QM Optimization)
  • Objective: Generate accurate geometry and partial charges, specifically for the electrophilic carbon.

  • Software: Gaussian or ORCA (QM), LigPrep (MM).

  • Protocol:

    • Generate the 3D structure of this compound.

    • Critical Step: Perform geometry optimization using DFT (B3LYP/6-31G)*. This is crucial to accurately model the bond length of the C-Cl warhead, which drives reactivity.

    • Generate electrostatic potential (ESP) charges. The

      
      -carbon must have a positive partial charge to attract the nucleophile.
      
Phase 2: Target Selection & Preparation
  • Target: Based on literature for chloroacetamide derivatives, select Cysteine-rich targets such as Sortase A (antimicrobial) or BTK (oncology).

  • Protocol:

    • Retrieve PDB structure (e.g., PDB: 3HUN for S. aureus targets).[3]

    • Pre-processing: Remove water molecules (unless bridging). Add missing hydrogens.

    • Cysteine Protonation: Manually set the target Cysteine to its thiolate form (deprotonated, negative charge) if the docking software supports pH-specific states, or ensure the docking grid centers on the Sulfur atom.

Phase 3: Covalent Docking Workflow (AutoDock4 Covalent / CovDock)
  • Step 1: Define the Reaction.

    • Select "Nucleophilic Substitution" reaction type.

    • Nucleophile: Cysteine Sulfur (

      
      ).
      
    • Electrophile: Ligand Carbon (

      
      -C of acetamide).
      
    • Leaving Group: Chlorine (Cl).

  • Step 2: Grid Generation.

    • Center the grid box (size

      
       Å) around the catalytic cysteine.
      
  • Step 3: Execution.

    • Run the docking simulation. The software will sample the "pre-reaction" state (non-covalent) and then force the covalent linkage to score the "post-reaction" state (adduct).

Visualization of the Computational Workflow

The following diagram illustrates the decision logic and workflow for modeling this specific chloroacetamide derivative.

G Start Input: N-(4-bromo-2-chlorophenyl) -2-chloroacetamide QM QM Optimization (DFT) Calc Partial Charges for C-Cl Start->QM Target Target Prep Identify Nucleophilic Cysteine Start->Target Decision Select Docking Mode QM->Decision Target->Decision NonCov Non-Covalent Docking (AutoDock Vina) Decision->NonCov Screening Cov Covalent Docking (CovDock/AutoDock4) Decision->Cov Mechanistic Study Result_Fail Outcome: High False Negative Warhead Misaligned NonCov->Result_Fail Result_Success Outcome: Accurate Adduct Model C-S Bond Formed Cov->Result_Success MD MD Simulation (100ns) Stability Check of Adduct Result_Success->MD Validation

Caption: Workflow for in silico evaluation of chloroacetamide derivatives, prioritizing covalent protocols over standard docking.

Data Interpretation & Validation

When analyzing the results for this compound, look for the following validation metrics:

  • Distance Constraint: In the docked pose, the distance between the Ligand

    
    -Carbon and Protein Sulfur must be 1.8 Å (covalent bond)  or < 3.5 Å (pre-reaction state) . If the distance is > 4.0 Å, the pose is invalid regardless of the score.
    
  • Halogen Bonding: Check if the 4-Bromo or 2-Chloro substituents form halogen bonds with backbone carbonyls (distance < 3.5 Å, angle

    
    ). This specific interaction often confers specificity to this derivative compared to non-halogenated analogs.
    
  • Stability (MD): In Molecular Dynamics (GROMACS), the RMSD of the ligand should stabilize (< 2.0 Å fluctuation) while the covalent bond remains intact.

References

  • Kumari, S. et al. (2019). "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives." BMC Chemistry.

  • Scarpino, A. et al. (2018).[4] "Comparative Evaluation of Covalent Docking Tools." Journal of Chemical Information and Modeling.

  • Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Massova, I. & Kollman, P. A. (1999). "Computational covalent docking: Application to cysteine proteases." Journal of the American Chemical Society.

  • ChemicalBook. (2023).[2] "this compound Properties and Safety."

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Comparative analysis of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide synthesis methods.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of synthetic routes for N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 195372-57-7). This compound is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds, serving as a "warhead" linker due to the electrophilic


-chloroacetamide moiety.

The synthesis involves the acylation of 4-bromo-2-chloroaniline with chloroacetyl chloride . While the reaction appears trivial, the ortho-chloro substituent on the aniline ring introduces steric hindrance and reduces nucleophilicity, requiring optimized conditions to suppress hydrolysis of the acid chloride while maximizing conversion.

We analyze three distinct methodologies:

  • Method A: Anhydrous Homogeneous Acylation (DCM/TEA) – The High-Purity Standard.

  • Method B: Biphasic Schotten-Baumann (EtOAc/Carbonate) – The Scalable/Green Option.

  • Method C: Acid-Mediated Acylation (AcOH/NaOAc) – The Robust "Classic" Route.

Part 1: Chemical Mechanism & Reaction Dynamics

The reaction follows a nucleophilic acyl substitution mechanism. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the chloroacetyl chloride. The presence of the ortho-chlorine atom on the aniline ring creates a "steric gate," necessitating a solvent system that solubilizes the aniline effectively to promote the attack.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start 4-Bromo-2-chloroaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product N-(4-bromo-2-chlorophenyl)- 2-chloroacetamide Inter->Product Elimination of Cl- Base Base (B:) (Proton Scavenger) Byproduct B:HCl Salt Base->Byproduct Scavenges HCl

Figure 1: Nucleophilic acyl substitution mechanism highlighting the critical role of the base in driving equilibrium.

Part 2: Detailed Experimental Protocols

Method A: Anhydrous Homogeneous Acylation (DCM/TEA)

Best For: Small-to-medium scale (mg to 100g), high purity requirements, and anhydrous libraries.

Rationale: Dichloromethane (DCM) provides excellent solubility for the halogenated aniline. Triethylamine (TEA) acts as a soluble base, rapidly quenching the HCl generated. This method minimizes hydrolysis of the chloroacetyl chloride.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 4-bromo-2-chloroaniline (10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL). Stir until clear.

  • Base Addition: Add Triethylamine (12.0 mmol, 1.2 eq). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1] Starting material (aniline) should disappear (Rf ~0.4), replaced by product (Rf ~0.2).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess TEA and unreacted aniline.

    • Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc if necessary.

Method B: Biphasic Schotten-Baumann (EtOAc/K₂CO₃)

Best For: Scale-up (>100g), Green Chemistry compliance (avoiding DCM), and safety.

Rationale: This method uses a biphasic system where the inorganic base remains in the aqueous phase, preventing the polymerization of the reactive chloroacetamide product. Ethyl Acetate (EtOAc) is a greener alternative to DCM.

Protocol:

  • Setup: 500 mL RBF with vigorous stirring.

  • Solvent System: Dissolve 4-bromo-2-chloroaniline (10.0 mmol) in EtOAc (40 mL).

  • Base Preparation: Dissolve K₂CO₃ (20.0 mmol, 2.0 eq) in Water (40 mL). Add to the organic phase.[2][3]

  • Acylation: Cool the biphasic mixture to 0-5°C. Add Chloroacetyl chloride (15.0 mmol, 1.5 eq) dropwise.

    • Note: Excess reagent is required due to competing hydrolysis by water.

  • Reaction: Stir vigorously at RT for 4-6 hours.

  • Workup:

    • Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL).

    • Combined organics are washed with 0.5M HCl (removes aniline) and Brine.

  • Isolation: Dry (MgSO₄) and concentrate.

Method C: Acid-Mediated Acylation (AcOH/NaOAc)

Best For: Robustness, tolerance of moisture, and direct precipitation of product.

Rationale: Glacial acetic acid acts as both solvent and catalyst. Sodium acetate buffers the strong acid (HCl) produced. The product is often less soluble than the starting material in cold acetic acid, facilitating purification.

Protocol:

  • Setup: 100 mL RBF.

  • Dissolution: Dissolve 4-bromo-2-chloroaniline (10.0 mmol) in Glacial Acetic Acid (20 mL).

  • Buffer: Add Sodium Acetate (anhydrous) (15.0 mmol).

  • Acylation: Add Chloroacetyl chloride (12.0 mmol) at RT.

  • Reaction: Heat to 50°C for 1 hour, then stir at RT for 2 hours.

  • Isolation (Quench): Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

  • Filtration: The product precipitates as a solid.[1][2] Filter, wash with water until filtrate is neutral pH.

  • Drying: Vacuum dry at 40°C.

Part 3: Comparative Analysis & Decision Matrix

Performance Data Comparison
MetricMethod A (DCM/TEA)Method B (EtOAc/K₂CO₃)Method C (AcOH/NaOAc)
Yield 92 - 97% 80 - 88%85 - 90%
Purity (Crude) High (>95%)Medium (Contains hydrolysis byproducts)High (>95%)
Reaction Time Fast (2-3 h)Slow (4-6 h)Medium (3-4 h)
Atom Economy GoodLower (Excess reagent needed)Good
Green Metric Poor (Chlorinated solvent)Excellent (Green solvents)Moderate (Corrosive waste)
Scalability Limited (DCM regulations)High High
Cost High (Anhydrous solvents)LowMedium
Decision Workflow (Graphviz)

Use this logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Purity Is Purity Critical (>98% without column)? Scale->Purity No MethodB Method B: EtOAc/K2CO3 (Scalable, Safer) Scale->MethodB Yes Green Strict Green Chemistry Restrictions? Purity->Green No MethodA Method A: DCM/TEA (High Yield, Fast) Purity->MethodA Yes Green->MethodB Yes MethodC Method C: AcOH/NaOAc (Robust, Precipitation) Green->MethodC No

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale, purity, and environmental constraints.

Part 4: Expert Insights & Troubleshooting

  • The "Ortho-Effect": The 2-chloro substituent on the aniline creates significant steric hindrance. In Method B , this can slow down the biphasic reaction significantly. If conversion stalls at <80%, add a phase transfer catalyst (e.g., TBAB, 5 mol%) to accelerate the transfer of the acyl chloride into the organic phase.

  • Handling Chloroacetyl Chloride: This reagent is a potent lachrymator. In Method A , ensure the syringe/addition funnel is dry; moisture converts it to chloroacetic acid, which will not react without a coupling agent (like EDC).

  • Product Stability: The

    
    -chloroacetamide group is reactive (an alkylating agent). Avoid heating the product above 60°C during drying or workup, especially in the presence of bases, to prevent intermolecular alkylation (dimerization).
    
  • Purification Trick: If the product from Method A is colored (often pink/brown due to aniline oxidation), a wash with 10% sodium thiosulfate during workup can remove oxidative impurities.

References

  • ChemicalBook. (2025).[4][5] N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE Synthesis and Properties.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 610167, N-(4-Bromo-2-chlorophenyl)acetamide.[5] (Note: Analogous structure used for physical property verification). Link

  • Gowda, B. T., et al. (2003).[6] Synthesis and Structure of N-Aryl-2-chloroacetamides. (Methodology grounding for halo-aniline acylation). Z. Naturforsch.Link

  • Fisher Scientific. (2025).[5] 4'-Bromo-2'-chloroacetanilide Safety Data Sheet and Specifications.[5]Link

  • ResearchGate. (2017). Synthesis of N-substituted chloroacetamides: General Protocols.Link

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A Senior Application Scientist's Guide to Orthogonal-Assay Validation for N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to confirm the activity of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide. We will delve into the critical orthogonal assays required to build a comprehensive evidence package, moving from initial target engagement to downstream cellular consequences. The experimental choices and protocols herein are designed to ensure scientific rigor and data trustworthiness.

Foundational Insight: The Covalent Mechanism Hypothesis

The chemical structure of this compound contains a chloroacetamide moiety, which is a well-characterized electrophilic "warhead". This feature strongly suggests that the compound acts as a covalent inhibitor . Covalent inhibitors form a stable, irreversible bond with their protein target, typically by reacting with a nucleophilic amino acid residue like cysteine.[1][2] This mode of action can lead to prolonged duration of action and enhanced potency.[2][3][4]

Therefore, our validation strategy must not only confirm that the compound binds its target but also provide direct evidence of this covalent interaction. A multi-pronged approach using orthogonal assays is essential to confidently link the compound's structure to its biological activity.[5]

The Orthogonal Validation Workflow

A successful validation campaign interrogates the compound's activity at multiple biological levels. We will focus on two core strategies: first, confirming direct physical binding to the target protein within a native cellular environment, and second, verifying that this binding event translates into a functional cellular outcome.

G cluster_0 Strategy 1: Target Engagement & Covalent Binding cluster_1 Strategy 2: Cellular Function & Downstream Effects CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement) MS Intact Protein Mass Spectrometry (Confirms Covalent Adduct) CETSA->MS Orthogonal Confirmation WB Western Blot Analysis (Measures Downstream Signaling) MS->WB Provides Mechanistic Link Pheno Phenotypic Assay (e.g., Cell Viability) WB->Pheno Links Target to Phenotype start Hypothesis: This compound is a covalent inhibitor start->CETSA start->WB

Caption: Orthogonal workflow for validating a hypothesized covalent inhibitor.

Strategy 1: Confirming Target Engagement and Covalent Modification

The first and most critical step is to prove that the compound physically interacts with its intended protein target inside the cell and does so covalently.

Assay 1: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful biophysical method to assess drug-target engagement in intact cells.[6][7] The core principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with the compound across a temperature gradient and quantifying the amount of soluble (non-denatured) target protein, we can observe a "thermal shift" indicative of binding.[8][9][10]

Experimental Protocol: CETSA

  • Cell Treatment: Culture your target-expressing cell line to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cool-down at room temperature.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C) to release cellular contents.

  • Separation: Pellet the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant using Western Blot or ELISA.[6]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Data Presentation: CETSA Results

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (0.1% DMSO)52.1°C-Baseline Thermal Stability
10 µM Compound56.8°C+4.7°CStrong Target Engagement
Assay 2: Intact Protein Mass Spectrometry (MS)

Scientific Rationale: While CETSA confirms binding, it does not prove the interaction is covalent. Intact protein mass spectrometry provides this definitive evidence.[11][12] By measuring the precise molecular weight of the target protein, we can detect the mass increase corresponding to the addition of the compound.[13] This direct observation of the protein-inhibitor adduct is unambiguous proof of covalent modification.[11]

Experimental Protocol: Intact Protein MS

  • Reaction: Incubate purified recombinant target protein with a molar excess (e.g., 5-fold) of this compound for 1 hour at room temperature. A vehicle-only control is essential.

  • Sample Cleanup: Desalt the protein samples to remove unreacted compound and buffer components using a method like C4 ZipTips or buffer exchange columns.

  • Mass Spectrometry Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Use deconvolution software to transform the raw mass-to-charge (m/z) spectra into a zero-charge mass spectrum, which shows the molecular weights of the species present in the sample.

  • Data Analysis: Compare the molecular weight of the protein from the vehicle-treated sample to the compound-treated sample. The expected mass shift for this compound (C8H7BrClNO) is +248.5 Da (minus any leaving group, typically HCl, resulting in a net addition of ~212 Da).

Data Presentation: Intact Protein MS Results

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (ΔMass)Interpretation
Target Protein + Vehicle50,000.050,000.8-Unmodified Protein
Target Protein + Compound50,212.050,212.6+211.8 DaCovalent Adduct Formed

Strategy 2: Linking Target Engagement to Cellular Function

Confirming target binding is only half the story. We must demonstrate that this molecular event leads to a functional consequence within the cell. This is achieved by measuring the modulation of the target's known signaling pathway.

Assay 3: Western Blot for Downstream Signaling

Scientific Rationale: If the target protein is part of a known signaling cascade (e.g., a kinase or a phosphatase), its inhibition should lead to predictable changes in the phosphorylation state or expression level of downstream proteins. Western blotting is a standard technique to measure these changes, providing a direct link between target engagement and cellular response.[14][15]

For this example, let's hypothesize our target is Kinase X , which is known to phosphorylate and activate Protein Y . Inhibition of Kinase X should therefore lead to a decrease in the levels of phosphorylated Protein Y (p-Y).

G cluster_0 Signaling Cascade Upstream Upstream Signal KinaseX Kinase X (Target Protein) Upstream->KinaseX ProteinY Protein Y KinaseX->ProteinY Phosphorylates pY Phospho-Protein Y (Active) ProteinY->pY Response Cellular Response pY->Response Inhibitor N-(4-bromo-2-chlorophenyl) -2-chloroacetamide Inhibitor->KinaseX Covalently Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Western Blot

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells if necessary to reduce basal signaling. Treat with vehicle or a dose-response of this compound for a specified time. Include a known positive control activator for the pathway if available.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein modifications.[16]

  • Quantification: Determine protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[17] Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Y, anti-Total Y, and anti-β-actin as a loading control).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-Y signal to the Total Y signal, and then normalize this ratio to the loading control (β-actin).

Data Presentation: Western Blot Densitometry

Compound Conc. (µM)Normalized p-Y / Total Y Ratio (Arbitrary Units)% Inhibition of p-Y Signal
0 (Vehicle)1.000%
0.10.8218%
10.4555%
100.1189%

Guide Conclusion: Synthesizing the Evidence

By employing this trio of orthogonal assays, researchers can build a powerful and convincing case for the mechanism of action of this compound.

  • CETSA provides the initial, crucial evidence of target engagement in a native cellular context.

  • Intact Protein MS delivers the definitive, "smoking gun" proof of a covalent binding mechanism.

  • Western Blotting connects the molecular binding event to a functional, downstream cellular consequence.

References

  • cheMIKAILproteomics. Research. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Grokipedia. Cellular thermal shift assay. [Link]

  • Aragen Life Sciences. (2022). Webinar - Development of Covalent Drugs with New Emerging Technologies. YouTube. [Link]

  • ACS Publications. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

  • PubMed. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • PubMed Central. (2021). Chemoproteomic methods for covalent drug discovery. [Link]

  • PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubChem. N-(4-Bromophenyl)-2-chloroacetamide. [Link]

  • ACS Publications. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • PubMed Central. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • ResearchGate. Western blot analysis of biochemical markers for apoptosis induction.... [Link]

  • ResearchGate. (2019). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. [Link]

  • PubMed Central. (2023). Comprehensive Optimization of Western Blotting. [Link]

  • Emery Pharma. (2023). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • ResearchGate. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • PubMed Central. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • ResearchGate. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

Sources

Peer-reviewed studies validating N-(4-bromo-2-chlorophenyl)-2-chloroacetamide findings.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS 195372-57-7), a specific


-chloroacetamide covalent fragment used in chemoproteomics and fragment-based drug discovery (FBDD).

This compound functions as a covalent electrophile designed to alkylate nucleophilic cysteine residues within a target protein's active site or allosteric pocket. The validation protocols below are critical to distinguish specific target engagement from non-specific promiscuity (PAINS).

Executive Summary & Mechanism of Action
  • Compound Identity: this compound[1]

  • Primary Class: Covalent Fragment /

    
    -Chloroacetamide Electrophile.
    
  • Mechanism (MOA): Irreversible alkylation of cysteine thiols via nucleophilic substitution (

    
    ). The nucleophilic sulfur of the cysteine attacks the 
    
    
    
    -carbon, displacing the chloride ion to form a stable thioether bond.
  • Key Application: Used as a "warhead" probe to map reactive cysteines in targets such as SARS-CoV-2 Main Protease (Mpro) , Deubiquitinases (DUBs) , and Kinases .

Comparative Profiling: Performance vs. Alternatives

Researchers must weigh the reactivity of this chloroacetamide against other covalent warheads.

Feature

-Chloroacetamide
(This Compound)
Acrylamide (Alternative)Vinyl Sulfone (Alternative)
Reactivity High (Hard electrophile). Rapid labeling of Cys.Moderate/Low (Soft electrophile). Requires specific orientation.Moderate . Tunable reactivity.
Selectivity Lower intrinsic selectivity; risk of non-specific alkylation.Higher selectivity; often requires catalytic activation.High selectivity.
Stability Moderate; susceptible to hydrolysis at high pH.High stability in buffer.High stability.[2]
Validation Need Critical: Must prove site-specificity (Mass Spec).Standard: Kinetic profiling usually sufficient.Standard.
Use Case Initial "hit" finding; mapping reactive pockets.Lead optimization; clinical candidate design.Specific protease targeting.

Expert Insight: While acrylamides are preferred for clinical drugs (e.g., Osimertinib),


-chloroacetamides like this compound are superior for initial hit discovery  because their higher reactivity ensures that even transient interactions with cryptic pockets are captured.
Experimental Validation Protocols

To validate findings associated with this compound, you must move beyond simple IC50 assays, which are insufficient for covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")

Objective: Confirm covalent adduct formation and stoichiometry.

  • Preparation: Incubate Target Protein (5 µM) with Compound (50 µM, 10x excess) in reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) for 60 minutes at RT.

  • Control: Run a DMSO-only vehicle control.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope to zero-charge mass.

  • Validation Criteria:

    • Mass Shift: Look for a delta mass of +247.5 Da .

      • Calculation: MW (Compound) = 283.95 Da.

      • Loss: -Cl (35.45 Da) + H (1.008 Da) = -36.45 Da.

      • Adduct: 283.95 - 36.45 = +247.5 Da .

    • Stoichiometry: A single +247.5 Da peak indicates 1:1 specific binding. Multiple adducts (+495, +742) suggest non-specific unfolding/alkylation.

Protocol B: Time-Dependent Inhibition (

)

Objective: Quantify the efficiency of covalent bond formation.

  • Pre-incubation: Incubate enzyme with varying concentrations of the compound (0, 10, 50, 100, 200 µM) for different time points (

    
     = 0, 15, 30, 60 min).
    
  • Activity Assay: At each time point, dilute an aliquot 100-fold into a substrate solution to measure residual enzymatic activity.

  • Data Analysis:

    • Plot ln(% Activity) vs. Time to determine

      
       for each concentration.
      
    • Plot

      
       vs. [Inhibitor] to solve for 
      
      
      
      (binding affinity) and
      
      
      (reactivity).
  • Causality: A hyperbolic curve proves a two-step mechanism (binding followed by reaction), validating specific recognition before alkylation.

Protocol C: Glutathione (GSH) Reactivity Assay

Objective: Assess promiscuity and metabolic stability.

  • Setup: Mix Compound (10 µM) with reduced Glutathione (5 mM) in PBS (pH 7.4).

  • Monitoring: Measure the disappearance of the parent compound via HPLC-UV or LC-MS at

    
     = 0, 1h, 4h, 24h.
    
  • Threshold:

    • 
       min: Highly reactive/promiscuous (likely toxic).
      
    • 
       hours: Acceptable stability for cellular assays.
      
Mechanism of Action Visualization

The following diagram illustrates the specific


 reaction pathway validated by the protocols above.

G cluster_0 Validation Checkpoints Compound N-(4-bromo-2-chlorophenyl) -2-chloroacetamide (Electrophile) Complex Reversible Michaelis Complex (Non-covalent) Compound->Complex Target Target Protein (Cys-SH Nucleophile) Target->Complex Binding (KI) TS Transition State (Cl- displacement) Complex->TS Nucleophilic Attack Check1 Time-Dependent IC50 Complex->Check1 Product Covalent Thioether Adduct (+247.5 Da Mass Shift) TS->Product Irreversible (kinact) Release of HCl Check2 Intact Mass Spec Product->Check2

Caption: Kinetic pathway of covalent inhibition. The transition from the reversible complex to the irreversible adduct is the rate-limiting step quantified by


.
References
  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

  • Sutanto, F. et al. (2020). Covalent Inhibitors: A Rational Approach to Drug Discovery. Chemical Society Reviews. Link

  • Diamond Light Source. (2020). COVID-19 Main Protease Fragment Screen. (Data regarding chloroacetamide hits in Mpro screens). Link

  • PubChem Compound Summary. (2024). This compound (CID 610167). National Center for Biotechnology Information. Link

  • ChemBridge. (2024). Building Block 3015653 Product Page. (Commercial source for CAS 195372-57-7). Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Characterization

Chemical Identity: N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (CAS: 3460-23-9) Functional Class:


-Haloacetamide / Alkylating Agent

While standard Safety Data Sheets (SDS) often classify this compound primarily as a Skin/Eye/Respiratory Irritant (H315, H319, H335), a mechanism-based risk assessment reveals a deeper hazard profile. As an


-chloroacetamide, this molecule contains an electrophilic "warhead" designed to react covalently with nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in proteins.

Scientific Rationale for Enhanced Precautions:

  • Mechanism: Irreversible alkylation of cellular proteins.

  • Hidden Risk: Potential for skin sensitization (allergic contact dermatitis) and systemic toxicity, even if not explicitly listed on the specific CAS dossier due to limited animal testing.

  • Operational Mandate: Treat this substance as a sensitizer and a potential mutagen .

Hierarchy of Defense: Engineering & PPE

The following decision matrix outlines the required defense layers based on the physical state of the reagent. Engineering controls are the primary barrier; PPE is the redundancy.

SafetyMatrix Start Start: Define Operation State Physical State? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Solution Solution Handling (Reaction/Quenching) State->Solution Eng_Solid ENGINEERING: Chemical Fume Hood OR Powder Containment Hood Solid->Eng_Solid Eng_Sol ENGINEERING: Chemical Fume Hood (Sash at proper height) Solution->Eng_Sol PPE_Solid PPE TIER 1: - Safety Goggles (Sealed) - Double Nitrile Gloves - Lab Coat (Buttoned) Eng_Solid->PPE_Solid PPE_Sol PPE TIER 2: - Safety Goggles + Face Shield - Silver Shield/Laminate Gloves - Chem-Resistant Apron Eng_Sol->PPE_Sol

Figure 1: Risk-based selection of engineering controls and PPE. Note the escalation to laminate gloves for solution handling due to permeation risks.

Personal Protective Equipment (PPE) Technical Specifications

Do not rely on generic "wear gloves" advice. Haloacetamides can permeate standard nitrile rubber, particularly when dissolved in organic solvents like DCM or DMF.

A. Hand Protection (The Critical Barrier)
ParameterSolid HandlingSolution Handling / SpillsScientific Rationale
Material Nitrile (Double Layer) Laminate (Silver Shield / 4H) Nitrile provides fair splash protection but poor resistance to halogenated solvents often used with this reagent. Laminate offers broad chemical resistance.
Thickness Minimum 5 mil (outer)Multi-layer laminateThicker nitrile delays breakthrough; laminate prevents permeation of the carrier solvent.
Technique Colored inner glove (indicator)Wear nitrile over laminateInner indicator gloves reveal breaches immediately. Outer nitrile improves dexterity over loose laminate gloves.
Breakthrough >480 min (Solid)< 15 min (Nitrile in DCM) Warning: If dissolved in DCM/DMF, standard nitrile gloves may offer <5 minutes of protection.
B. Respiratory Protection[1][2][3][4]
  • Primary: All operations must occur inside a certified chemical fume hood.

  • Secondary (If Hood Unavailable/Maintenance): A Powered Air-Purifying Respirator (PAPR) with HEPA filters or a tight-fitting full-face respirator with P100 cartridges. Surgical masks provide zero protection against chemical dust.

C. Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient due to the risk of airborne dust entering from the side or liquid splash.

  • Body: Standard cotton lab coat. For solution handling >100mL, add a chemically resistant apron (Tyvek or rubber) to protect the chest/lap area.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Hazard: Halogenated aromatic powders often carry significant static charge, causing "fly-away" powder.

  • Protocol:

    • Use an anti-static gun on the weighing boat and spatula before use.

    • Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

    • Do not use a spatula to scrape the last milligram; rinse the weighing boat with the reaction solvent into the flask to ensure 100% transfer and zero dust generation.

Phase 2: Reaction Setup
  • Solvent Choice: If possible, avoid highly penetrating solvents (like DMSO) which can carry the toxicant through the skin.

  • Temperature: Alpha-haloacetamides are thermally stable but can decompose to release HCl/HBr if overheated. Ensure reflux condensers are active before heating.

Phase 3: Decontamination & Quenching

You must have a chemical method to destroy the "warhead" (the alkylating chloride) before disposal.

Quenching Mechanism: The most effective way to neutralize an electrophilic alkylating agent is to react it with a "sacrificial" nucleophile.

  • Reagent: 10% aqueous Sodium Thiosulfate (

    
    ) or dilute Ammonia.
    
  • Reaction: The thiosulfate nucleophile attacks the alpha-carbon, displacing the chloride and forming a non-toxic water-soluble salt.

Quenching Toxin Active Toxin (R-NH-CO-CH2-Cl) Intermediate Nucleophilic Substitution Toxin->Intermediate Quench Quenching Agent (Na2S2O3) Quench->Intermediate Safe Inert Adduct (Water Soluble) Intermediate->Safe Deactivation

Figure 2: Chemical deactivation pathway using thiosulfate.

Emergency Response

Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, goggles, N95/P100 respirator.

  • Cover the spill with a wet paper towel (dampened with water) to prevent dust dispersion.

  • Scoop material into a hazardous waste container.

  • Wash the surface with 10% Sodium Thiosulfate solution, then water.

Exposure (Skin/Eye)[1][2][3][4][5][6]
  • Skin: Immediate flush with water for 15 minutes.[1][2][3] Do not use ethanol/solvents to wash skin; this increases absorption.

  • Eyes: Flush for 15 minutes holding eyelids open.[2][3] Seek immediate medical attention.

Disposal & Waste Streams

Never dispose of this compound down the drain. It is toxic to aquatic life and persistent.

  • Solid Waste: Label as "Toxic Solid - Halogenated Organic."

  • Liquid Waste: Collect in "Halogenated Organic Waste" carboys.

  • Destruction: The ultimate disposal method is high-temperature incineration equipped with scrubbers to capture acid gases (HCl, HBr, NOx).

References

  • Thermo Fisher Scientific. (2016).[1] Safety Data Sheet: N1-(4-Bromo-2-chlorophenyl)acetamide. Retrieved from

  • AK Scientific, Inc. (2025). Safety Data Sheet: 4-Bromo-2-chloroacetanilide. Retrieved from

  • National Institutes of Health (NIH). (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed Central. Retrieved from

  • Yale University EHS. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.